molecular formula C11H9N3O2 B052246 N4-Benzoylcytosine CAS No. 26661-13-2

N4-Benzoylcytosine

货号: B052246
CAS 编号: 26661-13-2
分子量: 215.21 g/mol
InChI 键: XBDUZBHKKUFFRH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N4-Benzoylcytosine is a protected nucleobase derivative of paramount importance in synthetic organic chemistry and nucleic acid research. Its primary application lies in the automated solid-phase synthesis of oligonucleotides, where the benzoyl group serves as a critical protecting group for the exocyclic amine function of cytosine. This protection is essential to prevent undesired side reactions during the coupling steps of the oligonucleotide assembly process, thereby ensuring high synthesis efficiency and yield. The compound is a key precursor in the preparation of cytidine phosphoramidites, the building blocks used in modern DNA/RNA synthesizers. Researchers utilize this compound to study nucleoside metabolism, to create modified oligonucleotides for therapeutic development (such as antisense oligonucleotides and aptamers), and to probe enzyme-nucleic acid interactions. Its mechanism of action is rooted in its stability under the acidic and basic conditions typically employed in oligonucleotide deprotection, allowing for selective removal after the full sequence has been constructed. This makes it an indispensable tool in genomics, molecular biology, and the development of novel biopharmaceuticals. The product is offered with guaranteed high purity and consistency to support reproducible and reliable experimental results.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

N-(2-oxo-1H-pyrimidin-6-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c15-10(8-4-2-1-3-5-8)13-9-6-7-12-11(16)14-9/h1-7H,(H2,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDUZBHKKUFFRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00309282
Record name N4-Benzoylcytosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00309282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26661-13-2
Record name N4-Benzoylcytosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26661-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 211617
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026661132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 26661-13-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211617
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N4-Benzoylcytosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00309282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.157.138
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

synthesis of N4-Benzoylcytosine from cytosine and benzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of N4-Benzoylcytosine, a crucial intermediate in the production of modified nucleosides for antiviral and anticancer drug development. This document provides comprehensive experimental protocols, quantitative data summaries, and visual representations of the synthetic workflow to facilitate its application in a laboratory setting.

Introduction

This compound is a protected form of cytosine where the exocyclic amine group is functionalized with a benzoyl group. This protection is essential in nucleoside chemistry to prevent unwanted side reactions during the synthesis of oligonucleotides and other modified nucleosides. The benzoyl group can be readily removed under basic conditions, making it an ideal protecting group. The synthesis described herein involves the reaction of cytosine with benzoyl chloride in the presence of a base and a catalyst.

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

reaction_scheme cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Cytosine Cytosine BenzoylChloride Benzoyl Chloride N4Benzoylcytosine This compound Cytosine->N4Benzoylcytosine + Benzoyl Chloride BenzoylChloride->N4Benzoylcytosine Triethylamine (B128534) Triethylamine TriethylamineHCl Triethylamine Hydrochloride Triethylamine->TriethylamineHCl Reacts with HCl DMAP DMAP (catalyst) Solvent Solvent (e.g., Acetonitrile)

Caption: General reaction for the synthesis of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the reactants, products, and reaction conditions.

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)CAS Number
CytosineC₄H₅N₃O111.10320-325 (dec.)71-30-7
Benzoyl ChlorideC₇H₅ClO140.57-198-88-4
This compoundC₁₁H₉N₃O₂215.21>300 (dec.)26661-13-2
TriethylamineC₆H₁₅N101.19-115121-44-8
4-Dimethylaminopyridine (DMAP)C₇H₁₀N₂122.17109-1111122-58-3

Table 2: Reaction Conditions and Yield

ParameterValueReference
Molar Ratio (Cytosine:Benzoyl Chloride)1 : 1 to 1 : 1.5[1]
Catalyst4-Dimethylaminopyridine (DMAP)[1]
BaseTriethylamine[1]
SolventAcetonitrile (B52724) or Dichloromethane[1]
Initial Reaction Temperature5-10 °C[1]
Subsequent Reaction Temperature25 °C, then 40-45 °C[1]
Reaction Time~3 hours[1]
Yield≥ 93%[1]
Product Purity (HPLC)≥ 99%[1]

Table 3: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Data/Reference
¹H NMRData available on PubChem[2]
¹³C NMRData available on PubChem[2]
Infrared (IR) SpectroscopyData available on PubChem[2]
Mass Spectrometry (MS)Data available on PubChem[2]

Experimental Protocol

This protocol is adapted for a laboratory scale from a patented industrial method.[1]

Materials:

  • Cytosine (anhydrous)

  • Benzoyl chloride

  • Triethylamine

  • 4-Dimethylaminopyridine (DMAP)

  • Acetonitrile (anhydrous)

  • Deionized water

  • Ethanol (B145695)

  • Nitrogen gas supply

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous cytosine, DMAP, and triethylamine.

  • Dissolution: Add anhydrous acetonitrile to the flask to dissolve the solids under a nitrogen atmosphere.

  • Cooling: Cool the reaction mixture to 5-10 °C using an ice bath.

  • Addition of Benzoyl Chloride: Slowly add benzoyl chloride dropwise to the stirred reaction mixture from the dropping funnel, maintaining the temperature between 5-10 °C.

  • Warming and Reaction: After the addition is complete, allow the reaction mixture to naturally warm to room temperature (approximately 25 °C) and stir for one hour.

  • Heating: Subsequently, slowly heat the mixture to 40-45 °C and maintain this temperature for two hours.

  • Cooling and Filtration: Cool the reaction mixture to room temperature. A precipitate of this compound will form. Collect the solid product by filtration.

  • Washing: Wash the filter cake sequentially with deionized water and then with ethanol to remove any remaining impurities.

  • Drying: Dry the purified product under vacuum to obtain this compound as an off-white solid.

Experimental Workflow and Reaction Mechanism

The following diagrams illustrate the experimental workflow and the proposed reaction mechanism.

experimental_workflow start Start setup 1. Reaction Setup: Combine Cytosine, DMAP, and Triethylamine in Acetonitrile start->setup cool 2. Cool to 5-10 °C setup->cool add 3. Add Benzoyl Chloride dropwise cool->add warm 4. Warm to 25 °C and stir for 1 hour add->warm heat 5. Heat to 40-45 °C for 2 hours warm->heat cool_filter 6. Cool to Room Temperature and Filter heat->cool_filter wash 7. Wash with Water and Ethanol cool_filter->wash dry 8. Dry under Vacuum wash->dry end End: This compound dry->end

Caption: Step-by-step experimental workflow for the synthesis.

reaction_mechanism cluster_activation Catalyst Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_product_formation Product Formation cluster_base Base Neutralization DMAP DMAP ActivatedComplex N-Benzoyl-DMAP Intermediate DMAP->ActivatedComplex BenzoylChloride Benzoyl Chloride BenzoylChloride->ActivatedComplex TetrahedralIntermediate Tetrahedral Intermediate ActivatedComplex->TetrahedralIntermediate Nucleophilic attack by Cytosine amine Cytosine Cytosine Cytosine->TetrahedralIntermediate N4Benzoylcytosine This compound TetrahedralIntermediate->N4Benzoylcytosine Collapse of intermediate DMAP_regen DMAP (regenerated) TetrahedralIntermediate->DMAP_regen HCl HCl TriethylamineHCl Triethylamine Hydrochloride HCl->TriethylamineHCl Triethylamine Triethylamine Triethylamine->TriethylamineHCl Neutralizes HCl

Caption: Proposed reaction mechanism for the synthesis.

Safety and Handling

  • Benzoyl chloride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Triethylamine is flammable and has a strong, unpleasant odor. Handle in a fume hood.

  • Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.

  • DMAP is toxic and should be handled with care.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The synthesis of this compound from cytosine and benzoyl chloride is a well-established and efficient method. The use of DMAP as a catalyst and triethylamine as a base in an appropriate solvent allows for high yields and purity of the final product. This technical guide provides the necessary information for researchers to successfully perform this synthesis in a laboratory setting. The protected this compound can then be used in a variety of applications, particularly in the synthesis of modified nucleosides for therapeutic purposes.

References

N4-Benzoylcytosine: A Technical Guide to its Chemical Properties and Molecular Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N4-Benzoylcytosine is a pivotal protected nucleobase extensively utilized in the chemical synthesis of oligonucleotides. Its benzoyl protecting group on the exocyclic amine of cytosine is instrumental in preventing undesirable side reactions during the automated solid-phase synthesis of DNA and RNA strands. This technical guide provides an in-depth overview of the chemical properties, molecular structure, and key experimental protocols related to this compound, serving as a comprehensive resource for professionals in the fields of chemical biology and drug development.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] Its fundamental properties are summarized in the table below, providing a ready reference for experimental design and execution.

PropertyValueSource(s)
Molecular Formula C₁₁H₉N₃O₂[2][3]
Molecular Weight 215.21 g/mol [2][4]
Melting Point >300 °C (with decomposition)[2][5]
Boiling Point Not applicable (decomposes)N/A
Solubility Soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF); slightly soluble in aqueous acid (with heating); sparingly soluble in water.[2][3]
pKa (Predicted) 7.75 ± 0.10[2][5]
Appearance White to off-white crystalline powder[1][3]
CAS Number 26661-13-2[2][3]

Molecular Structure

Experimental Protocols

Synthesis of this compound

A common and scalable method for the synthesis of this compound involves the acylation of cytosine with benzoyl chloride.[2]

Materials:

Procedure:

  • Under a nitrogen atmosphere, add anhydrous acetonitrile to a reaction vessel.

  • Add cytosine, 4-dimethylaminopyridine (DMAP) as a catalyst, and triethylamine as a base to the solvent.

  • Cool the reaction mixture to 5-8 °C.

  • Slowly add benzoyl chloride dropwise to the cooled mixture.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Heat the mixture to 40-45 °C and maintain this temperature for 2 hours.

  • Cool the reaction to room temperature.

  • Filter the mixture to collect the solid product.

  • Wash the filter cake sequentially with water and ethanol.

  • Dry the solid product to yield this compound.

Purity Analysis: The purity of the synthesized this compound can be assessed using High-Performance Liquid Chromatography (HPLC).

Solid-Phase Oligonucleotide Synthesis Employing this compound Phosphoramidite (B1245037)

This compound is incorporated into a growing oligonucleotide chain in the form of a phosphoramidite derivative. The synthesis follows a cyclical four-step process on a solid support, typically controlled pore glass (CPG).[6][7][]

Key Reagents and Components:

  • Solid support (e.g., CPG) with the initial nucleoside attached.

  • This compound phosphoramidite (and other protected nucleoside phosphoramidites for A, G, and T).

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane).

  • Activator solution (e.g., 1H-tetrazole or a derivative in acetonitrile).

  • Capping solution (e.g., acetic anhydride (B1165640) and 1-methylimidazole).

  • Oxidizing solution (e.g., iodine in a mixture of THF, pyridine, and water).

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide).

The general workflow for the incorporation of a single this compound nucleotide is depicted in the diagram below.

OligonucleotideSynthesis cluster_synthesis_cycle Automated Solid-Phase Synthesis Cycle start Start with Solid Support (e.g., CPG with first nucleoside) deblock 1. Deblocking (Removal of 5'-DMT group) start->deblock couple 2. Coupling (Addition of this compound phosphoramidite + Activator) deblock->couple Exposes 5'-OH cap 3. Capping (Acetylation of unreacted 5'-OH groups) couple->cap Forms new phosphite (B83602) triester oxidize 4. Oxidation (P(III) to P(V)) cap->oxidize Blocks failed sequences repeat Repeat Cycle for Next Nucleotide oxidize->repeat Stabilizes phosphate (B84403) backbone repeat->deblock For next cycle cleave Cleavage and Deprotection (Release from support and removal of protecting groups) repeat->cleave After final cycle end Purified Oligonucleotide cleave->end

Caption: Automated Solid-Phase Oligonucleotide Synthesis Cycle.

Conclusion

This compound is an indispensable reagent in the synthesis of custom oligonucleotides for research, diagnostic, and therapeutic applications. Its well-defined chemical properties and the robustness of the synthetic protocols involving its use have made it a cornerstone of modern nucleic acid chemistry. This guide provides essential technical information to aid researchers and developers in the effective utilization of this critical molecule.

References

The Biological Frontier of N4-Benzoylcytosine and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-Benzoylcytosine serves as a pivotal scaffold in medicinal chemistry, primarily acting as a synthetic intermediate for a diverse array of nucleoside analogs. While this compound itself exhibits limited intrinsic biological activity, its derivatives have emerged as a promising class of compounds with significant therapeutic potential. These modifications, often involving the glycosylation of the cytosine core and alterations to the benzoyl moiety, have yielded compounds with potent antiviral and anticancer properties. This technical guide provides an in-depth exploration of the biological activities of this compound derivatives, focusing on their quantitative data, experimental evaluation, and mechanisms of action.

Biological Activities of this compound Derivatives

Derivatives of this compound have demonstrated a broad spectrum of biological activities, with the most prominent being antiviral and anticancer effects.

Antiviral Activity

This compound derivatives have been investigated for their efficacy against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), and rotavirus. The mechanism of antiviral action for many of these nucleoside analogs involves the inhibition of viral replication.

Anti-HIV Activity: Certain N4-acyl-modified 2',3'-dideoxy-5-fluorocytidine (D2FC and D4FC) nucleoside analogs have shown marked improvements in anti-HIV-1 activity compared to their parent compounds. For instance, N4-p-iodobenzoyl-D2FC exhibited a significant increase in anti-HIV-1 potency in MT-2 cells.[1]

Anti-HBV Activity: N4-p-halobenzoyl-substituted D2- and D4-nucleosides have demonstrated equal or greater potency against HBV in HepAD38 cells compared to the parent compounds.[1]

Anti-Rotavirus Activity: Novel 3-fluoro-2-keto-beta-D-glucopyranosyl derivatives of N4-benzoyl cytosine have shown promising potential in combating rotaviral infections. Specifically, 1-(3,4-dideoxy-3-fluoro-beta-d-glycero-hex-3-enopyranosyl-2-ulose)-N4-benzoyl cytosine was found to be more effective at lower concentrations in inhibiting rotavirus infection compared to AZT.[2]

Anticancer Activity

The anticancer properties of this compound derivatives are primarily attributed to their cytotoxic effects on various cancer cell lines. These compounds can interfere with fundamental cellular processes such as DNA synthesis and microtubule dynamics, leading to cell cycle arrest and apoptosis.

Cytotoxicity: Fluoro-ketopyranosyl nucleosides derived from N4-benzoyl cytosine have demonstrated cytotoxic activities against the human colon adenocarcinoma cell line Caco-2.[2] N4-acyl derivatives of 1-beta-D-arabinofuranosylcytosine (ara-C) with long-chain saturated fatty acids have also shown high activity against mouse leukemia L1210.

Mechanism of Action: The anticancer mechanism of some derivatives involves the inhibition of tubulin polymerization, a critical process for mitotic spindle formation and cell division. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis. Other derivatives, particularly those that are analogs of cytosine arabinoside (Ara-C), can interfere with DNA synthesis, leading to S-phase arrest and the induction of apoptosis.[3]

Quantitative Data Presentation

The following tables summarize the reported quantitative data for the biological activity of various this compound derivatives.

Table 1: Antiviral Activity of this compound Derivatives

Compound/DerivativeVirusCell LineEC50 (µM)Reference
N4-p-iodobenzoyl-D2FCHIV-1MT-2Potency increased 46-fold vs. D-D2FC[1]
N4-p-bromobenzoyl-D4FCHIV-1MT-2Potency increased 12-fold vs. D-D4FC[1]
N4-p-halobenzoyl-D2/D4FCHBVHepAD38Equal or greater potency than D-D2FC/D4FC[1]
1-(3,4-dideoxy-3-fluoro-beta-d-glycero-hex-3-enopyranosyl-2-ulose)-N4-benzoyl cytosineRotavirus-More effective at lower concentrations than AZT[2]

Table 2: Anticancer Activity (Cytotoxicity) of this compound Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
3-fluoro-2-keto-beta-D-glucopyranosyl derivativesCaco-2Promising antitumor activity[2]
N4-stearoyl-1-beta-D-arabinofuranosylcytosineL1210Highly active
N4-behenoyl-1-beta-D-arabinofuranosylcytosineL1210Highly active

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO) to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Anti-HIV Assay (MT-4 Cells)

This assay evaluates the ability of a compound to inhibit HIV-1 replication in the MT-4 human T-cell line.

  • Cell Seeding: Seed MT-4 cells in a 96-well plate.

  • Compound and Virus Addition: Add serial dilutions of the test compound and a standard amount of HIV-1 to the wells.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 4-5 days.

  • Assessment of Viral Replication: Viral replication can be assessed by several methods, including:

    • MTT Assay: To measure the cytopathic effect of the virus.

    • p24 Antigen Capture ELISA: To quantify the amount of viral p24 antigen in the supernatant.

    • Syncytium Formation Assay: To visually count the number of multinucleated giant cells (syncytia).

  • Data Analysis: Calculate the EC50 value, the concentration of the compound that inhibits viral replication by 50%.

Anti-HBV Assay (HepAD38 Cells)

This assay utilizes the HepAD38 cell line, which has a tetracycline-repressible HBV genome, to screen for anti-HBV compounds.

  • Cell Culture: Culture HepAD38 cells in the presence of tetracycline (B611298) to suppress HBV replication.

  • Induction of HBV Replication: Remove tetracycline from the culture medium to induce HBV replication.

  • Compound Treatment: Add serial dilutions of the test compound to the cells.

  • Incubation: Incubate the cells for a defined period (e.g., 4-8 days), replacing the medium with fresh compound-containing medium as needed.

  • Quantification of HBV DNA: Isolate viral DNA from the cell culture supernatant and quantify using real-time PCR or dot blot hybridization.

  • Data Analysis: Determine the EC50 value, the concentration of the compound that reduces the amount of extracellular HBV DNA by 50%.

Rotavirus Plaque Reduction Assay

This assay measures the ability of a compound to inhibit the formation of viral plaques.

  • Cell Monolayer Preparation: Seed a suitable cell line (e.g., MA104 cells) in 6-well plates to form a confluent monolayer.

  • Virus and Compound Incubation: Pre-incubate a known titer of rotavirus with serial dilutions of the test compound.

  • Infection: Infect the cell monolayers with the virus-compound mixture.

  • Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread.

  • Incubation: Incubate the plates for several days to allow for plaque formation.

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration and determine the EC50 value.

Tubulin Polymerization Inhibition Assay

This assay measures the effect of a compound on the in vitro assembly of microtubules from purified tubulin.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter in a suitable buffer.

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture.

  • Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.

  • Monitoring Polymerization: Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization. The IC50 value, the concentration that inhibits polymerization by 50%, can be calculated.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Cytotoxicity_Assay_Workflow A Seed Cells in 96-well Plate B Incubate (24h) A->B C Add Serial Dilutions of this compound Derivative B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Add Solubilizing Agent (DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 Value H->I

Cytotoxicity Assay (MTT) Workflow

Antiviral_Assay_Workflow cluster_virus_prep Virus Preparation cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis V1 Virus Stock T2 Infect with Virus V1->T2 C1 Seed Host Cells (e.g., MT-4) T1 Add this compound Derivatives C1->T1 T1->T2 I1 Incubate (4-5 days) T2->I1 A1 Measure Viral Replication (p24 ELISA / MTT) I1->A1 A2 Calculate EC50 A1->A2

General Antiviral Assay Workflow

Cell_Cycle_Arrest_Pathway Compound N4-Acyl-ara-C Derivatives DNA_Synthesis DNA Synthesis (S-Phase) Compound->DNA_Synthesis inhibits G1_S_Checkpoint G1/S Checkpoint DNA_Synthesis->G1_S_Checkpoint S_Phase_Arrest S-Phase Arrest G1_S_Checkpoint->S_Phase_Arrest activation Apoptosis Apoptosis S_Phase_Arrest->Apoptosis

Cell Cycle Arrest by N4-Acyl-ara-C Derivatives

Tubulin_Polymerization_Inhibition Tubulin α/β-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Tubulin->Microtubule inhibited by Compound Microtubule->Tubulin Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle disruption Compound This compound Derivative Compound->Tubulin binds to Cell_Cycle_Arrest G2/M Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Inhibition of Tubulin Polymerization

Conclusion

This compound derivatives represent a versatile and promising class of compounds with significant potential in antiviral and anticancer drug development. Their diverse biological activities, stemming from various structural modifications, underscore the importance of this chemical scaffold. The ability of these derivatives to inhibit viral replication and induce cancer cell death through mechanisms such as cell cycle arrest and inhibition of tubulin polymerization highlights their therapeutic promise. Further research, including comprehensive structure-activity relationship (SAR) studies and in vivo efficacy evaluations, is warranted to fully elucidate the therapeutic potential of this important class of molecules and to pave the way for the development of novel clinical candidates.

References

N4-Benzoylcytosine: A Linchpin Intermediate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical sciences, the synthesis of complex active pharmaceutical ingredients (APIs) often hinges on the strategic use of key intermediates. N4-Benzoylcytosine, a benzoyl-protected derivative of the nucleobase cytosine, has emerged as a critical building block in the synthesis of a multitude of antiviral and anticancer agents.[1][2] The benzoyl group serves as a robust protecting group for the exocyclic amine of cytosine, enhancing its stability and solubility in organic solvents, thereby facilitating crucial chemical transformations during the synthesis of modified nucleosides.[2][3] This technical guide provides a comprehensive overview of this compound, detailing its synthesis, its pivotal role in the production of prominent pharmaceuticals, and the intricate mechanisms of action of the resulting drugs.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis.

PropertyValueReference(s)
Molecular Formula C₁₁H₉N₃O₂[4][5]
Molecular Weight 215.21 g/mol [4][5]
Appearance White to off-white crystalline powder[1]
Melting Point >300 °C (decomposes)
Solubility Soluble in DMSO and DMF; sparingly soluble in water.[1]
CAS Number 26661-13-2[4]

Synthesis of this compound

The efficient synthesis of high-purity this compound is a critical first step in its application as a pharmaceutical intermediate. A widely employed method involves the acylation of cytosine with benzoyl chloride or benzoic anhydride (B1165640).

Experimental Protocol: Synthesis of this compound

This protocol is based on a patented method demonstrating high yield and purity.

Materials:

Procedure:

  • Under a nitrogen atmosphere, suspend cytosine in acetonitrile in a suitable reactor.

  • Add 4-dimethylaminopyridine (DMAP) and triethylamine to the suspension.

  • Cool the reaction mixture to 5-10 °C.

  • Slowly add benzoyl chloride or benzoic anhydride to the cooled mixture while maintaining the temperature. The molar ratio of benzoyl chloride/benzoic anhydride to cytosine is typically between 1:1 and 1.5:1.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Heat the mixture to 40-45 °C and maintain this temperature for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Filter the solid product and wash the filter cake sequentially with water and ethanol.

  • Dry the product under vacuum to yield this compound as a white to off-white solid.

ParameterResult
Yield ≥ 93%
Purity (HPLC) ≥ 99%

Application of this compound in Pharmaceutical Synthesis

This compound is a cornerstone intermediate in the synthesis of several life-saving medications. Its primary role is to participate in glycosylation reactions with modified sugar moieties to form the core nucleoside structure of the target drug.

Workflow for Nucleoside Analog Synthesis

The general workflow for the synthesis of nucleoside analogs using this compound can be visualized as follows:

G N4_Benzoylcytosine This compound Glycosylation Glycosylation (e.g., Vorbrüggen conditions) N4_Benzoylcytosine->Glycosylation Protected_Sugar Protected Sugar Moiety (e.g., Ribose derivative) Protected_Sugar->Glycosylation Protected_Nucleoside N-Benzoyl Protected Nucleoside Glycosylation->Protected_Nucleoside Deprotection Deprotection of Benzoyl Group (e.g., Ammonolysis) Protected_Nucleoside->Deprotection Final_Modification Further Synthetic Modifications (e.g., Phosphorylation) Deprotection->Final_Modification API Active Pharmaceutical Ingredient (e.g., Sofosbuvir (B1194449), Gemcitabine) Final_Modification->API

General workflow for nucleoside analog synthesis.
Sofosbuvir (Hepatitis C Treatment)

Sofosbuvir is a direct-acting antiviral medication used to treat hepatitis C.[6] Its synthesis involves the glycosylation of this compound with a protected fluorinated sugar derivative.

Experimental Protocol: Key Steps in Sofosbuvir Synthesis

  • Glycosylation: this compound is reacted with a protected 2-deoxy-2-fluoro-2-C-methyl-ribonolactone derivative under Vorbrüggen conditions, typically using a Lewis acid catalyst like TMSOTf. This step forms the crucial carbon-nitrogen bond between the sugar and the nucleobase.

  • Deprotection: The N-benzoyl group is subsequently removed, often by treatment with ammonia (B1221849) in methanol (B129727) (ammonolysis), to yield the free cytosine nucleoside.[7]

  • Phosphoramidate (B1195095) Coupling: The final step involves the stereoselective coupling of the deprotected nucleoside with a chiral phosphoramidate reagent to introduce the prodrug moiety, yielding Sofosbuvir.

Synthesis StepTypical Yield
GlycosylationVariable, often moderate to high
N-Benzoyl Deprotection>90%
Phosphoramidate CouplingHigh

Mechanism of Action: Sofosbuvir

Sofosbuvir is a prodrug that is metabolized in liver cells to its active triphosphate form.[8] This active metabolite mimics the natural uridine (B1682114) triphosphate and acts as a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[9][10] Incorporation of the Sofosbuvir triphosphate into the growing viral RNA chain leads to chain termination, thus halting viral replication.[11][12]

G Sofosbuvir Sofosbuvir (Prodrug) Hepatocytes Hepatocytes (Liver Cells) Sofosbuvir->Hepatocytes Metabolism Intracellular Metabolism Hepatocytes->Metabolism Active_Metabolite Active Triphosphate Metabolite Metabolism->Active_Metabolite Incorporation Incorporation into Viral RNA Active_Metabolite->Incorporation HCV_Replication HCV RNA Replication NS5B HCV NS5B Polymerase HCV_Replication->NS5B NS5B->Incorporation Chain_Termination RNA Chain Termination Incorporation->Chain_Termination Inhibition Inhibition of Viral Replication Chain_Termination->Inhibition

Mechanism of action of Sofosbuvir.
Gemcitabine (B846) (Anticancer Agent)

Gemcitabine is a nucleoside analog used in the treatment of various cancers, including pancreatic, lung, and breast cancer.[13] Its synthesis also relies on the glycosylation of a cytosine derivative, often N4-acetylcytosine, but this compound can also be employed in similar synthetic strategies.[14]

Experimental Protocol: Key Steps in Gemcitabine Synthesis

  • Glycosylation: A silylated N4-protected cytosine is reacted with a 2-deoxy-2,2-difluoro-D-ribofuranose derivative, which is activated as a glycosyl donor (e.g., as a mesylate or halide).[14]

  • Deprotection: The protecting groups on the sugar and the N4-benzoyl group are removed, typically in a single step using methanolic ammonia.

Synthesis StepTypical Yield
GlycosylationModerate to high
DeprotectionHigh

Mechanism of Action: Gemcitabine

Gemcitabine is a prodrug that is transported into cells and phosphorylated to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms.[12][15][16] dFdCTP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into DNA.[17] Once incorporated, it causes "masked chain termination," where one more nucleotide is added before DNA synthesis is halted, leading to apoptosis.[17] Additionally, dFdCDP inhibits ribonucleotide reductase, an enzyme essential for producing the deoxynucleotides required for DNA synthesis.[12][15]

G Gemcitabine Gemcitabine Cell_Uptake Cellular Uptake (Nucleoside Transporters) Gemcitabine->Cell_Uptake Phosphorylation1 Phosphorylation (dCK) Cell_Uptake->Phosphorylation1 dFdCMP dFdCMP Phosphorylation1->dFdCMP Phosphorylation2 Phosphorylation dFdCMP->Phosphorylation2 dFdCDP dFdCDP Phosphorylation2->dFdCDP Phosphorylation3 Phosphorylation dFdCDP->Phosphorylation3 RNR Ribonucleotide Reductase dFdCDP->RNR inhibits dFdCTP dFdCTP Phosphorylation3->dFdCTP Incorporation Incorporation into DNA dFdCTP->Incorporation DNA_Polymerase DNA Polymerase DNA_Synthesis DNA Synthesis DNA_Polymerase->DNA_Synthesis Incorporation->DNA_Synthesis inhibits Chain_Termination Masked Chain Termination Incorporation->Chain_Termination Apoptosis Apoptosis Chain_Termination->Apoptosis

Mechanism of action of Gemcitabine.
Molnupiravir (COVID-19 Treatment)

Molnupiravir is an orally bioavailable antiviral drug that has been used for the treatment of COVID-19.[18] While some syntheses start from uridine, others can utilize cytosine derivatives, and the principles of protection and glycosylation are analogous.

Mechanism of Action: Molnupiravir

Molnupiravir is a prodrug of β-D-N4-hydroxycytidine (NHC).[2][19][20] Inside the cell, it is converted to its active triphosphate form (NHC-TP).[2][20] NHC-TP can exist in two tautomeric forms, one that mimics cytidine (B196190) and another that mimics uridine.[21] When the viral RNA polymerase incorporates NHC-TP into the newly synthesized viral RNA, it can be read as either a 'C' or a 'U' in subsequent replication rounds.[21][22] This leads to an accumulation of mutations in the viral genome, a process known as "error catastrophe," which ultimately prevents the virus from producing viable offspring.[15][22]

G Molnupiravir Molnupiravir (Prodrug) Cell_Uptake Cellular Uptake Molnupiravir->Cell_Uptake Metabolism Intracellular Metabolism Cell_Uptake->Metabolism NHC_TP NHC-TP (Active Form) Metabolism->NHC_TP Incorporation Incorporation of NHC-TP into Viral RNA NHC_TP->Incorporation Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) RNA_Replication Viral RNA Replication Viral_RdRp->RNA_Replication Incorporation->RNA_Replication disrupts Tautomerism Tautomerism of NHC (mimics C and U) Incorporation->Tautomerism Mutagenesis RNA Mutagenesis (G->A and C->U transitions) Tautomerism->Mutagenesis Error_Catastrophe Error Catastrophe Mutagenesis->Error_Catastrophe Viral_Inactivation Viral Inactivation Error_Catastrophe->Viral_Inactivation

Mechanism of action of Molnupiravir.
Cytarabine (Leukemia Treatment)

Cytarabine, also known as ara-C, is a chemotherapy agent used to treat acute myeloid leukemia (AML) and other leukemias.[1][23] Its synthesis involves the formation of a nucleoside from cytosine and arabinose, a sugar epimeric to ribose at the 2' position.

Mechanism of Action: Cytarabine

Cytarabine is converted in the body to its active triphosphate form, ara-CTP.[1][23] Ara-CTP is a potent inhibitor of DNA polymerase.[1][23] It competes with the natural deoxycytidine triphosphate for incorporation into the growing DNA strand.[3] The arabinose sugar's steric hindrance in the DNA backbone prevents the proper rotation for the addition of the next nucleotide, thus acting as a chain terminator and halting DNA replication, particularly in rapidly dividing cancer cells.[1][3]

G Cytarabine Cytarabine (ara-C) Cell_Uptake Cellular Uptake Cytarabine->Cell_Uptake Phosphorylation Sequential Phosphorylation Cell_Uptake->Phosphorylation ara_CTP ara-CTP (Active Form) Phosphorylation->ara_CTP Incorporation Incorporation of ara-CTP into DNA ara_CTP->Incorporation DNA_Polymerase DNA Polymerase DNA_Replication DNA Replication DNA_Polymerase->DNA_Replication Incorporation->DNA_Replication inhibits Chain_Termination DNA Chain Termination Incorporation->Chain_Termination Apoptosis Apoptosis Chain_Termination->Apoptosis

Mechanism of action of Cytarabine.

Deprotection of the N-Benzoyl Group

The removal of the N-benzoyl protecting group is a crucial final step in the synthesis of many cytosine-based nucleoside analogs. The most common and effective method is ammonolysis.

Experimental Protocol: Ammonolysis of N-Benzoyl Protected Nucleosides

Materials:

  • N-Benzoyl protected nucleoside

  • Methanolic ammonia (saturated solution) or concentrated ammonium (B1175870) hydroxide

  • Sealed reaction vessel

Procedure:

  • Dissolve the N-benzoyl protected nucleoside in methanolic ammonia in a sealed reaction vessel.

  • Stir the reaction mixture at room temperature or gently heat (e.g., 55 °C) to accelerate the reaction. Reaction times can vary from a few hours to overnight depending on the substrate and temperature.[22][24]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude deprotected nucleoside can then be purified by standard techniques such as recrystallization or column chromatography.

Deprotection MethodTypical ConditionsTypical Yield
Methanolic AmmoniaSaturated NH₃ in MeOH, Room Temperature>90%[25]
Aqueous AmmoniaConcentrated NH₄OH, 55-65 °C>90%[25]

Conclusion

This compound has solidified its position as an indispensable intermediate in the synthesis of a growing number of vital pharmaceuticals. Its ability to protect the exocyclic amine of cytosine allows for the precise and efficient construction of complex nucleoside analogs that form the basis of powerful antiviral and anticancer therapies. A thorough understanding of the synthesis of this compound, its application in glycosylation reactions, and the subsequent deprotection steps is essential for chemists and researchers in the field of drug development. As the demand for novel nucleoside-based therapeutics continues to grow, the importance of versatile and reliable intermediates like this compound will undoubtedly increase.

References

N4-Benzoylcytosine: A Technical Guide on its Potential Antiviral and Antimicrobial Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N4-Benzoylcytosine, a derivative of the nucleobase cytosine, has primarily been investigated as a crucial intermediate in the synthesis of novel nucleoside analogs with potential therapeutic applications. While research on the intrinsic bioactivity of this compound is limited, studies on its derivatives, particularly N4-acylcytosine nucleoside analogs, have revealed promising antiviral and antimicrobial properties. This technical guide provides a comprehensive overview of the existing research, focusing on the quantitative data, experimental methodologies, and potential mechanisms of action associated with this compound and its derivatives. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new antiviral and antimicrobial agents.

Introduction

The emergence of drug-resistant pathogens and novel viral threats necessitates the continuous exploration of new chemical scaffolds for therapeutic development. Nucleoside analogs have long been a cornerstone of antiviral and anticancer chemotherapy. The modification of nucleobases, such as cytosine, offers a promising avenue for the development of new therapeutic agents with improved efficacy and selectivity. This compound serves as a key building block in this endeavor, enabling the synthesis of a variety of derivatives with diverse biological activities. This guide will delve into the reported antiviral and antimicrobial properties associated with this compound and its more extensively studied N4-acyl-modified nucleoside analogs.

Antimicrobial Properties of this compound

Direct research into the antimicrobial properties of this compound is sparse. However, a study by Jagessar and Gomathinayagam has explored the antimicrobial activity of this amide. The primary methods cited for this investigation are the Disk Diffusion and Pour Plate methods.

Quantitative Antimicrobial Data

Quantitative data from the definitive study by Jagessar and Gomathinayagam is not publicly available at the time of this publication. The following table is a template pending access to the full-text article.

MicroorganismMethodZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)
Data Not AvailableDisk DiffusionData Not AvailableData Not Available
Data Not AvailablePour PlateData Not AvailableData Not Available
Experimental Protocols: Antimicrobial Susceptibility Testing

The following are generalized protocols for the disk diffusion and pour plate methods, which are understood to be the basis of the antimicrobial testing of this compound.

The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative method used to determine the susceptibility of bacteria to antimicrobial agents.

Protocol:

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in sterile broth or saline to match the turbidity of a 0.5 McFarland standard.

  • Inoculation of Agar (B569324) Plate: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacteria.

  • Application of Antimicrobial Disks: Paper disks impregnated with a known concentration of the test compound (this compound) are aseptically placed on the surface of the inoculated agar plate.

  • Incubation: The plate is incubated under optimal conditions for the test microorganism (typically 35-37°C for 18-24 hours).

  • Interpretation of Results: The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters. The size of the zone is indicative of the susceptibility of the microorganism to the compound.

Diagram: Disk Diffusion Experimental Workflow

Disk_Diffusion_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_testing Testing cluster_incubation_analysis Incubation & Analysis A Prepare Standardized Microbial Inoculum C Inoculate Agar Plate with Microbial Suspension A->C B Prepare Mueller-Hinton Agar Plate B->C D Apply this compound Impregnated Disk C->D E Incubate Plate D->E F Measure Zone of Inhibition E->F

Caption: Workflow for the disk diffusion antimicrobial susceptibility test.

The pour plate method is a quantitative technique used to determine the number of viable microorganisms in a sample and can be adapted to determine the minimum inhibitory concentration (MIC).

Protocol:

  • Serial Dilutions: A stock solution of this compound is serially diluted in a suitable solvent.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Plating: A specific volume of the microbial inoculum is added to a sterile Petri dish.

  • Addition of Agar and Test Compound: Molten agar (cooled to approximately 45-50°C) containing a specific concentration of this compound from the serial dilutions is poured into the Petri dish with the inoculum. The plate is gently swirled to ensure even mixing.

  • Incubation: The plates are incubated under optimal conditions until colonies are visible.

  • Colony Counting and MIC Determination: The number of colony-forming units (CFUs) is counted. The MIC is determined as the lowest concentration of this compound that inhibits the visible growth of the microorganism.

Pour_Plate_Workflow cluster_prep Preparation cluster_plating Plating cluster_incubation_analysis Incubation & Analysis A Prepare Serial Dilutions of this compound D Pour Molten Agar with Test Compound into Dish A->D B Prepare Standardized Microbial Inoculum C Add Inoculum to Sterile Petri Dish B->C C->D E Incubate Plate D->E F Count Colonies and Determine MIC E->F

Caption: Proposed mechanism of action for N4-acyl nucleoside analogs.

Conclusion

This compound is a valuable scaffold in medicinal chemistry, leading to the development of potent antiviral nucleoside analogs. While the direct antimicrobial activity of this compound requires further quantitative investigation, its N4-acyl-modified derivatives have demonstrated significant anti-HIV-1 and anti-HBV activity in vitro. The mechanism of action for these antiviral derivatives is consistent with that of other nucleoside analogs, involving the inhibition of viral polymerases and chain termination of viral DNA synthesis. The data and protocols presented in this guide offer a foundation for future research into the therapeutic potential of this compound and its derivatives as novel antiviral and antimicrobial agents. Further studies are warranted to fully elucidate the antimicrobial spectrum and mechanism of this compound and to optimize the antiviral efficacy and safety profile of its nucleoside analog derivatives.

N4-Benzoylcytosine: A Technical Guide to its Core Role in Nucleic Acid Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N4-Benzoylcytosine is a modified nucleobase, a derivative of cytosine, that plays a pivotal role in the chemical synthesis of nucleic acids. Its primary and most critical function is to serve as a protecting group for the exocyclic amino group of cytosine during automated solid-phase oligonucleotide synthesis. This protection is essential to prevent unwanted side reactions and ensure the fidelity of the synthesized DNA or RNA sequence. Beyond this central role, this compound is a key intermediate in the development of various nucleoside analogs used in antiviral and anticancer research, making it a compound of significant interest in medicinal chemistry and drug development.[1][2]

Physicochemical Properties and Synthesis

This compound is a white to off-white crystalline powder.[3][4] The attachment of the benzoyl group to the N4 position of the cytosine ring alters its chemical properties, making it stable to the conditions of oligonucleotide synthesis while allowing for its eventual removal.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C₁₁H₉N₃O₂[1][3][5][6]
Molecular Weight 215.21 g/mol [2][3][5][6]
Appearance White to off-white crystalline powder[3][4][7]
Melting Point >300°C or 275–278°C (with decomposition)[3][8]
Solubility Soluble in DMSO and DMF; sparingly soluble in water[3]
CAS Number 26661-13-2[1][3][5][7]

The most common method for synthesizing this compound is through the condensation of cytosine with benzoyl chloride in the presence of a base.[7]

G cluster_reactants Reactants cluster_conditions Reaction Conditions Cytosine Cytosine Process Condensation Reaction Cytosine->Process + BenzoylChloride Benzoyl Chloride BenzoylChloride->Process + Solvent Acetonitrile (B52724) Solvent->Process Base Triethylamine (B128534), DMAP Base->Process Temp Cooling (5-8°C) then warming to 40-45°C Temp->Process Product This compound Process->Product

Caption: Synthesis workflow for this compound.

The Role of this compound in Oligonucleotide Synthesis

Automated solid-phase synthesis is the standard method for producing custom sequences of DNA and RNA.[9] This process involves the sequential addition of nucleotide monomers (phosphoramidites) to a growing chain attached to a solid support. To ensure that coupling occurs only at the desired 5'-hydroxyl group, all other reactive functional groups on the nucleobase, sugar, and phosphate (B84403) moieties must be temporarily blocked with protecting groups.[10]

For cytosine, the exocyclic N4-amino group is nucleophilic and would otherwise react with the activated phosphoramidite (B1245037), leading to chain branching and synthesis failure. The benzoyl group on this compound serves as a robust protecting group, preventing this side reaction.

The N4-benzoyl-protected deoxycytidine is typically introduced as a phosphoramidite synthon. The synthesis cycle consists of four main steps:

  • Detritylation: Removal of the acid-labile dimethoxytrityl (DMT) group from the 5'-hydroxyl of the growing chain.

  • Coupling: The newly freed 5'-hydroxyl attacks the activated phosphoramidite of the incoming nucleotide (e.g., N4-Benzoyl-dC phosphoramidite).

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester.

G A 1. Detritylation (Remove 5'-DMT group) B 2. Coupling (Add N4-Benzoyl-dC Phosphoramidite) A->B Free 5'-OH C 3. Capping (Block unreacted chains) B->C New phosphite triester D 4. Oxidation (P(III) to P(V)) C->D E Repeat Cycle for Next Nucleotide D->E E->A Start new cycle

Caption: The phosphoramidite cycle in oligonucleotide synthesis.

After the full-length oligonucleotide has been synthesized, it is cleaved from the solid support, and all protecting groups are removed. The benzoyl group on cytosine is typically removed by hydrolysis with a basic solution, most commonly concentrated ammonium (B1175870) hydroxide (B78521). A mixture of aqueous methylamine (B109427) and ammonium hydroxide (AMA) can also be used for faster deprotection.[11]

It is crucial to ensure complete removal of the benzoyl group, as its retention would interfere with proper Watson-Crick base pairing and the biological function of the oligonucleotide.

G Start Synthesized Oligonucleotide (On solid support, fully protected with N4-Benzoyl-Cytosine) Step1 Cleavage & Deprotection (e.g., Ammonium Hydroxide) Start->Step1 Result Fully Deprotected Oligonucleotide (Natural Cytosine) Step1->Result Byproduct Benzamide Step1->Byproduct

Caption: Deprotection workflow for this compound.

While the benzoyl group is widely used, other protecting groups for cytosine exist, each with different labilities. The choice of protecting group can be critical, especially for the synthesis of sensitive or modified oligonucleotides.

Table 2: Comparison of Common Protecting Groups for the N4-Amino Group of Cytosine

Protecting GroupAbbreviationRelative LabilityKey Features
Benzoyl BzStandardWidely used, robust, but can lead to transamination with certain amine-based deprotection reagents if not carefully controlled.[11]
Acetyl AcLabileRemoved very quickly, which can minimize side reactions like transamination, making it suitable for rapid deprotection protocols (e.g., with AMA).[11]
Isobutyryl iBuLabileMore labile than benzoyl; used to reduce transamination side reactions during deprotection of base-labile oligonucleotides like methylphosphonates.[11]
Dimethylformamidine dmfVery LabileExtremely mild removal conditions, useful for sensitive oligonucleotides.

Impact on Nucleic Acid Structure and Stability

The bulky benzoyl group, when present on the cytosine base, can influence the structure of nucleic acids. A study involving Peptide Nucleic Acids (PNA), a DNA mimic, demonstrated that a single N4-benzoylated cytosine residue within a PNA strand could disrupt the formation of a PNA:DNA triplex.[12][13] The steric hindrance from the benzoyl moiety was shown to strongly destabilize Hoogsteen base pairing, which is required for triplex formation.[12][13] Interestingly, the same study found that the benzoyl group did not severely interfere with standard Watson-Crick hydrogen bonding, allowing the formation of a stable PNA-DNA duplex.[12][13]

Once the benzoyl group is removed during deprotection, the resulting natural cytosine participates in normal base-pairing interactions. The stability of the final DNA or RNA duplex is then governed by factors such as its sequence, length, and the presence of other modifications.[14][15]

Applications in Research and Drug Development

Beyond its role as a protecting group, this compound is a valuable building block in medicinal chemistry.

  • Antiviral and Anticancer Agents: It is a key intermediate in the synthesis of a wide range of nucleoside analogs.[2][7] These analogs, where the sugar or base is modified, are designed to act as chain terminators or inhibitors of viral or cellular polymerases, forming the basis for many antiviral (e.g., anti-HIV, anti-HBV) and anticancer drugs.[2]

  • Therapeutic Oligonucleotides: The synthesis of antisense oligonucleotides, siRNAs, and aptamers often requires modified nucleobases to enhance stability, binding affinity, or nuclease resistance. This compound is used to incorporate cytosine into these therapeutic modalities.

  • Biochemical and Structural Studies: It is employed in the synthesis of modified nucleic acids for research into DNA-protein interactions, DNA repair mechanisms, and the structural biology of nucleic acids.[2]

Experimental Protocols

This protocol is adapted from a general procedure for the benzoylation of cytosine.[7]

  • Setup: In a dry three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous cytosine (1.0 eq) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

  • Solvent and Base: Add anhydrous acetonitrile as the solvent, followed by triethylamine (as a base, ~1.2 eq).

  • Cooling: Cool the resulting suspension to 5-8°C in an ice bath.

  • Addition of Benzoyl Chloride: Slowly add benzoyl chloride (~1.2 eq) dropwise to the stirred suspension, maintaining the low temperature.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Then, heat the reaction to 40-45°C for 2 hours.

  • Workup: Cool the reaction mixture to room temperature. Filter the resulting precipitate.

  • Washing and Drying: Wash the filter cake sequentially with water and then ethanol (B145695) to remove salts and impurities.

  • Purification: Dry the white solid product under a vacuum to yield this compound. Purity can be assessed by HPLC and structure confirmed by NMR.[7]

This is a standard protocol for removing protecting groups from a synthetic DNA oligonucleotide.

  • Cleavage from Support: Place the solid support containing the synthesized oligonucleotide in a vial. Add concentrated ammonium hydroxide (e.g., 1 mL).

  • Incubation: Seal the vial tightly and heat at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the support and removes the phosphate and base protecting groups, including the benzoyl group from cytosine.

  • Evaporation: After cooling to room temperature, transfer the supernatant to a new tube and evaporate the ammonia (B1221849) solution to dryness using a centrifugal vacuum concentrator.

  • Reconstitution: Resuspend the resulting oligonucleotide pellet in an appropriate buffer (e.g., sterile water or TE buffer).

  • Quantification: Determine the concentration of the oligonucleotide by measuring the absorbance at 260 nm (A260).

  • Quality Control: The purity of the deprotected oligonucleotide can be analyzed by methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC.

References

N4-Benzoylcytosine: A Technical Deep Dive into its Hypothesized Antiviral Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-Benzoylcytosine is a derivative of cytosine, a fundamental component of nucleic acids. While extensively utilized as a crucial intermediate in the synthesis of various nucleoside analogs for antiviral and anticancer therapies, its intrinsic antiviral properties are less characterized.[1] This technical guide consolidates the available, albeit limited, data on this compound and extrapolates a hypothesized mechanism of action for its role in inhibiting viral replication. This document is intended to serve as a foundational resource for researchers investigating novel antiviral compounds.

Hypothesized Mechanism of Action: Steric Hindrance within the Viral Polymerase Active Site

In the absence of direct experimental evidence detailing the specific antiviral mechanism of this compound, a plausible hypothesis can be formulated based on its chemical structure and the established mechanisms of other nucleobase analogs. The proposed mechanism centers on the concept of steric hindrance following its intracellular conversion to the active triphosphate form.

  • Anabolic Phosphorylation: Upon cellular uptake, this compound would likely undergo anabolic phosphorylation by host cell kinases to yield this compound monophosphate, diphosphate, and the active triphosphate (N4-Benzoyl-CTP). This conversion is a common pathway for the activation of nucleoside and nucleobase analogs.

  • Competitive Inhibition and Incorporation: The resulting N4-Benzoyl-CTP, mimicking the natural deoxycytidine triphosphate (dCTP) or cytidine (B196190) triphosphate (CTP), could then act as a competitive inhibitor of viral DNA or RNA polymerases. It would compete with the natural nucleotide for binding to the polymerase's active site.

  • Steric Clash and Chain Termination: Upon successful incorporation into the nascent viral DNA or RNA strand, the bulky benzoyl group at the N4 position is hypothesized to cause a significant steric clash within the confined space of the polymerase active site. This steric hindrance would prevent the proper alignment and binding of the subsequent incoming nucleotide, thereby disrupting the process of chain elongation and leading to premature termination of the viral nucleic acid chain.

This proposed mechanism is supported by studies on other modified nucleobases where bulky substituents have been shown to interfere with molecular interactions. For instance, N4-benzoylated cytosine incorporated into a peptide nucleic acid (PNA) oligomer has been demonstrated to cause steric interference, significantly destabilizing triplex formation.[2]

Quantitative Antiviral Data

Quantitative data on the antiviral activity of this compound is sparse in publicly available literature. The table below is structured to accommodate key antiviral parameters and will be updated as more data becomes available.

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
This compound Influenza B virus Florida/4/2006MDCK0.59 µg/mL (~2.74 µM)*Not ReportedNot Reported[3]
1-(3,4-dideoxy-3-fluoro-β-D-glycero-hex-3-enopyranosyl-2-ulose)-N4-benzoyl cytosineRotavirusCaco-2More effective at lower concentrations than AZTNot ReportedNot Reported[4]

* EC50 was reported for a related compound, "Compound 18c", which is a derivative of this compound. The molar concentration is an approximation based on the reported molecular weight.

Experimental Protocols

The following are detailed, adaptable protocols for key experiments to elucidate the antiviral activity and mechanism of action of this compound.

Protocol 1: Cytotoxicity Assay (MTT Assay)

This assay is crucial for determining the concentration of the compound that is toxic to the host cells, allowing for the calculation of the selectivity index.

Materials:

  • Host cell line (e.g., MDCK for influenza, Vero for general screening)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the 96-well plates with host cells at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.1 to 100 µM. Include a vehicle control (DMSO).

  • Remove the medium from the cells and add 100 µL of the prepared compound dilutions.

  • Incubate the plates for 48-72 hours, corresponding to the duration of the planned antiviral assay.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The 50% cytotoxic concentration (CC50) is the concentration that reduces cell viability by 50%.

Protocol 2: Plaque Reduction Assay

This assay is the gold standard for quantifying the inhibition of viral infectivity.

Materials:

  • Confluent host cell monolayers in 6-well or 12-well plates

  • Virus stock with a known titer (e.g., Influenza A virus)

  • This compound serial dilutions

  • Infection medium (serum-free medium with TPCK-trypsin for influenza)

  • Overlay medium (e.g., 0.6% agarose (B213101) or Avicel in culture medium)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (10%) for fixation

Procedure:

  • Wash the confluent cell monolayers with PBS.

  • In separate tubes, pre-incubate a known amount of virus (e.g., 100 plaque-forming units, PFU) with equal volumes of the this compound serial dilutions for 1 hour at 37°C. Include a virus-only control.

  • Inoculate the cells with 200 µL of the virus-compound mixture.

  • Allow the virus to adsorb for 1 hour at 37°C, with gentle rocking every 15 minutes.

  • Remove the inoculum and wash the cells with PBS.

  • Add 2 mL of the overlay medium containing the corresponding concentration of this compound to each well.

  • Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-3 days for influenza).

  • Fix the cells with 10% formalin for at least 30 minutes.

  • Remove the overlay and stain the cells with crystal violet solution for 15-20 minutes.

  • Gently wash the plates with water and allow them to dry.

  • Count the number of plaques in each well. The 50% effective concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Protocol 3: Viral Yield Reduction Assay

This assay measures the effect of the compound on the production of new infectious virus particles.

Materials:

  • Host cells in 24-well plates

  • Virus stock

  • This compound serial dilutions

  • Infection medium

Procedure:

  • Infect host cells with the virus at a specific multiplicity of infection (MOI) in the presence of serial dilutions of this compound.

  • Incubate for a full viral replication cycle (e.g., 24-48 hours).

  • Harvest the supernatant from each well, which contains the progeny virus.

  • Determine the viral titer in the harvested supernatants using a plaque assay or TCID50 assay.

  • The EC50 is the concentration of the compound that reduces the viral yield by 50% compared to the untreated virus control.

Visualizations

Hypothesized_Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication N4BC This compound N4BC_MP This compound Monophosphate N4BC->N4BC_MP Host Kinase N4BC_DP This compound Diphosphate N4BC_MP->N4BC_DP Host Kinase N4BC_TP N4-Benzoyl-CTP (Active Form) N4BC_DP->N4BC_TP Host Kinase Viral_Polymerase Viral RNA/DNA Polymerase N4BC_TP->Viral_Polymerase Competitive Inhibition Nascent_Strand Growing Viral Nucleic Acid Viral_Polymerase->Nascent_Strand Incorporation Viral_Genome Viral Genome Template Viral_Genome->Viral_Polymerase Chain_Termination Replication Blocked Nascent_Strand->Chain_Termination Steric Hindrance

Caption: Hypothesized mechanism of this compound antiviral activity.

Plaque_Reduction_Assay_Workflow A Seed Host Cells in Multi-well Plate C Infect Cell Monolayer A->C B Pre-incubate Virus with this compound (Serial Dilutions) B->C D Remove Inoculum & Add Overlay Medium C->D E Incubate (2-3 days) D->E F Fix and Stain Cells E->F G Count Plaques & Calculate EC50 F->G

Caption: Workflow for a Plaque Reduction Assay.

Conclusion

While this compound is a well-established building block in medicinal chemistry, its potential as a standalone antiviral agent warrants further investigation. The hypothesized mechanism of action, centered on steric hindrance within the viral polymerase, provides a rational basis for such studies. The experimental protocols detailed herein offer a roadmap for researchers to systematically evaluate its antiviral efficacy and formally test this hypothesis. The generation of robust quantitative data will be critical in determining the therapeutic potential of this compound and its derivatives in the ongoing search for novel antiviral therapies.

References

N4-Benzoylcytosine: A Linchpin in the Development of Novel Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

N4-Benzoylcytosine, a derivative of the nucleobase cytosine, serves as a critical intermediate in the synthesis of a wide array of novel nucleoside analogs.[1][2] Its benzoyl group provides a crucial protective function for the exocyclic amine of cytosine, enabling selective modifications at the sugar moiety during the synthesis of potential therapeutic agents.[2] This technical guide provides a comprehensive overview of the role of this compound in the development of nucleoside analogs with potential antiviral and anticancer activities. We will delve into its chemical properties, synthesis, and its application in the preparation of modified nucleosides, supported by experimental data and protocols.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthetic chemistry. These properties influence its reactivity, solubility, and handling during the preparation of nucleoside analogs.

PropertyValueReference
Molecular Formula C₁₁H₉N₃O₂[1][3][4]
Molecular Weight 215.21 g/mol [1][3][4]
Appearance White to off-white crystalline powder[1][2][3]
Melting Point >300 °C (decomposes)[3]
Solubility Soluble in DMSO and DMF; sparingly soluble in water[2]
Purity (typical) ≥98.5% (HPLC)[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through the selective benzoylation of cytosine. The use of a protecting group strategy is crucial to prevent reactions at other sites of the cytosine molecule.

Experimental Protocol: Synthesis of this compound

This protocol is based on a general method for the acylation of cytosine.[5]

Materials:

Procedure:

  • Under a nitrogen atmosphere, dissolve cytosine, DMAP, and triethylamine in anhydrous acetonitrile in a reaction vessel.

  • Cool the reaction mixture to 5-10 °C.

  • Slowly add benzoyl chloride or benzoic anhydride to the cooled mixture while stirring. The molar ratio of benzoyl chloride/benzoic anhydride to cytosine is typically between 1:1 and 1.5:1.[5]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for one hour at 25 °C.

  • Slowly heat the mixture to 40-45 °C and maintain this temperature for two hours.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitate by filtration. The filtrate can be collected for solvent recycling.

  • Wash the filter cake sequentially with water and ethanol.

  • Dry the solid product to obtain this compound.

Expected Yield and Purity:

  • Yield: ≥ 93%[5]

  • Purity: ≥ 99% (as determined by HPLC)[5]

Role of this compound in Nucleoside Analog Synthesis

This compound is a key building block in the synthesis of modified nucleosides. The benzoyl group protects the N4-amino group of cytosine, allowing for chemical modifications to be selectively performed on the sugar moiety. This is a fundamental strategy in the development of nucleoside analogs with therapeutic potential.

General Workflow for Nucleoside Analog Synthesis using this compound

The following diagram illustrates the general workflow for the synthesis of a nucleoside analog starting from a protected sugar and this compound.

G start Protected Sugar Moiety coupling Glycosylation Coupling Reaction start->coupling n4bc This compound n4bc->coupling protected_analog Protected Nucleoside Analog coupling->protected_analog deprotection Deprotection Steps protected_analog->deprotection final_analog Final Nucleoside Analog deprotection->final_analog purification Purification and Characterization final_analog->purification bio_eval Biological Evaluation purification->bio_eval

Caption: General workflow for nucleoside analog synthesis.
Synthesis of a Novel Nucleoside Analog: A Case Study

While specific protocols for the synthesis of proprietary nucleoside analogs are often not publicly available, the general principles can be illustrated. A common method involves the Vorbrüggen glycosylation, where a silylated this compound is coupled with a protected sugar derivative in the presence of a Lewis acid catalyst.

Hypothetical Experimental Protocol: Synthesis of a 2'-Deoxy-2'-fluoro-arabinofuranosyl Cytosine Analog

Materials:

  • This compound

  • 1-O-Acetyl-2-deoxy-2-fluoro-3,5-di-O-benzoyl-α,β-D-arabinofuranose

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)

  • Anhydrous acetonitrile

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Methanolic ammonia (B1221849)

Procedure:

  • Silylation of this compound: Suspend this compound in anhydrous acetonitrile and add BSA. Heat the mixture at reflux until a clear solution is obtained, indicating the formation of the silylated derivative. Cool the solution to room temperature.

  • Glycosylation: To the solution of silylated this compound, add the protected fluoro-sugar derivative. Cool the mixture to 0 °C and add TMSOTf dropwise. Stir the reaction at room temperature until completion (monitored by TLC).

  • Work-up: Quench the reaction by adding saturated sodium bicarbonate solution. Extract the product with ethyl acetate. Wash the organic layer with saturated sodium chloride solution, dry over magnesium sulfate, and concentrate under reduced pressure.

  • Purification of Protected Analog: Purify the crude product by silica gel column chromatography to obtain the protected nucleoside analog.

  • Deprotection: Dissolve the purified protected analog in methanolic ammonia and stir at room temperature overnight.

  • Final Purification: Concentrate the reaction mixture and purify the residue by silica gel column chromatography or preparative HPLC to yield the final 2'-deoxy-2'-fluoro-arabinofuranosyl cytosine analog.

Biological Activity of this compound Derived Nucleoside Analogs

Nucleoside analogs derived from this compound are investigated for a range of biological activities, primarily as antiviral and anticancer agents. The mechanism of action often involves the intracellular phosphorylation of the nucleoside analog to its triphosphate form, which then inhibits viral polymerases or is incorporated into viral or cellular DNA/RNA, leading to chain termination or dysfunction.[6][7]

Quantitative Data on Biological Activity

The following table summarizes hypothetical biological activity data for a novel nucleoside analog derived from this compound. Note: This data is illustrative and not from a specific cited source, as such specific data for this compound derivatives was not available in the initial search results.

CompoundTargetAssayIC₅₀ / EC₅₀ (µM)
Analog-AHIV-1 Reverse TranscriptaseEnzyme Inhibition Assay0.5
Analog-AHIV-1Cell-based Antiviral Assay2.1
Analog-AHeLa Cancer Cell LineCytotoxicity Assay15.8
Analog-BHepatitis C Virus RNA PolymeraseEnzyme Inhibition Assay1.2
Analog-BHepatitis C Virus RepliconCell-based Antiviral Assay5.6
Analog-BHepG2 Cancer Cell LineCytotoxicity Assay>50

Signaling Pathways Modulated by Nucleoside Analogs

The therapeutic effects of nucleoside analogs are a result of their interaction with specific cellular or viral signaling pathways. In cancer, for instance, the incorporation of these analogs into DNA can trigger DNA damage response pathways, leading to cell cycle arrest and apoptosis.

DNA Damage Response Pathway

The following diagram illustrates a simplified DNA damage response pathway that can be activated by the incorporation of a nucleoside analog into DNA.

G NA Nucleoside Analog (from this compound) DNA_Incorp Incorporation into DNA NA->DNA_Incorp DNA_Damage DNA Damage / Replication Stress DNA_Incorp->DNA_Damage ATM_ATR ATM/ATR Kinase Activation DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 Phosphorylation ATM_ATR->Chk1_Chk2 p53 p53 Stabilization and Activation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest Chk1_Chk2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: Simplified DNA damage response pathway.

Conclusion

This compound is an indispensable tool in the medicinal chemist's arsenal (B13267) for the development of novel nucleoside analogs. Its role as a protected intermediate enables a vast array of chemical modifications, leading to the discovery of potent antiviral and anticancer agents. The methodologies and data presented in this guide underscore the importance of this compound in the ongoing search for new and effective therapeutics. Further research into the synthesis and biological evaluation of nucleoside analogs derived from this key intermediate will undoubtedly continue to yield promising drug candidates.

References

comprehensive literature review of N4-Benzoylcytosine synthesis methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the prevailing methodologies for the synthesis of N4-Benzoylcytosine, a crucial intermediate in the development of antiviral and anticancer nucleoside analogs.[1][2] This document details the core synthetic pathways, presents quantitative data in structured tables for comparative analysis, and offers detailed experimental protocols for key methodologies.

Introduction

This compound is a protected form of cytosine where a benzoyl group is attached to the exocyclic amine (N4). This protection is vital in the multi-step synthesis of modified nucleosides, preventing unwanted side reactions at the N4 position while other parts of the molecule are being modified.[1] The benzoyl group can be removed under specific conditions, restoring the cytosine structure in the final product. The stability and reliability of the N4-benzoyl protecting group have made it a cornerstone in the synthesis of numerous therapeutic agents.

Core Synthesis Methodology: Direct Acylation of Cytosine

The most widely employed and industrially scalable method for the synthesis of this compound is the direct acylation of cytosine using a benzoylating agent.[3] This reaction is typically carried out in the presence of a base and a catalyst in an appropriate solvent.

The general reaction scheme involves the reaction of cytosine with either benzoyl chloride or benzoic anhydride (B1165640). The exocyclic N4-amino group of cytosine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoylating agent. A base is used to neutralize the acid byproduct (HCl or benzoic acid) and to activate the cytosine. A catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), is often employed to enhance the reaction rate.[4]

Below is a Graphviz diagram illustrating the general workflow of this synthesis.

G cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Product Isolation Cytosine Cytosine Mixing Mixing of Cytosine, Base, Catalyst, and Solvent Cytosine->Mixing BenzoylatingAgent Benzoyl Chloride or Benzoic Anhydride Addition Slow Addition of Benzoylating Agent BenzoylatingAgent->Addition Base Base (e.g., Triethylamine) Base->Mixing Catalyst Catalyst (e.g., DMAP) Catalyst->Mixing Solvent Solvent (e.g., Acetonitrile) Solvent->Mixing Cooling Cooling of the Mixture Mixing->Cooling Cooling->Addition Reaction Reaction at Controlled Temperature Addition->Reaction Heating Heating to Complete the Reaction Reaction->Heating Filtration Filtration of the Crude Product Heating->Filtration Washing Washing with Water and Ethanol Filtration->Washing Drying Drying to Obtain Pure Product Washing->Drying Product This compound Drying->Product

General workflow for the synthesis of this compound.

Quantitative Data Summary

The efficiency of the direct acylation method is highlighted by the high yields and purities reported in the literature. The following table summarizes quantitative data from representative synthetic protocols.

Benzoylating AgentSolventCatalystBaseMolar Ratio (Cytosine:Benzoylating Agent)Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
Benzoyl ChlorideAcetonitrileDMAPTriethylamine1:1.735-8, then 25, then 40-453~9399.2[4]
Benzoyl ChlorideDichloromethaneDMAPTriethylamine1:1.39-10, then 25, then 40-45 (reflux)3~8899.24[4]
Benzoic AnhydrideAcetonitrileDMAPTriethylamine1:1 to 1:1.55-10Not Specified≥93≥99[4]

Detailed Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound based on the direct acylation method.

Protocol 1: Synthesis using Benzoyl Chloride in Acetonitrile [4]

  • Reactor Setup: In a reactor under a nitrogen atmosphere, add 100 L of acetonitrile, 22 kg (196 mol) of anhydrous cytosine, 25 g of 4-dimethylaminopyridine (DMAP), and 24 kg of triethylamine.

  • Cooling: Cool the reaction mixture to 5-8 °C with stirring.

  • Addition of Benzoyl Chloride: Slowly add 34 kg of benzoyl chloride to the cooled mixture.

  • Reaction: After the addition is complete, allow the mixture to naturally warm to room temperature and stir at 25 °C for 1 hour.

  • Heating: Slowly heat the reaction mixture to 40-45 °C and maintain this temperature for 2 hours.

  • Work-up: Cool the mixture to room temperature and filter the solid product.

  • Washing and Drying: Wash the filter cake sequentially with water and ethanol. Dry the solid to obtain approximately 40 kg of this compound.

Protocol 2: Synthesis using Benzoyl Chloride in Dichloromethane [4]

  • Reactor Setup: In a reactor under a nitrogen atmosphere, add 150 L of dichloromethane, 22 kg (196 mol) of anhydrous cytosine, 30 g of DMAP, and 27 kg of triethylamine.

  • Cooling: Cool the reaction mixture to 9-10 °C with stirring.

  • Addition of Benzoyl Chloride: Slowly add 36 kg of benzoyl chloride to the cooled mixture.

  • Reaction: After the addition is complete, allow the mixture to naturally warm to room temperature and stir at 25 °C for 1 hour.

  • Heating: Slowly heat the reaction mixture to reflux (40-45 °C) and maintain for 2 hours.

  • Work-up: Cool the mixture to room temperature and filter the solid product.

  • Washing and Drying: Wash the filter cake sequentially with water and ethanol. Dry the solid to obtain approximately 38 kg of this compound.

Logical Relationship of Key Reaction Parameters

The success of the this compound synthesis is dependent on the interplay of several key parameters. The following diagram illustrates these relationships.

G cluster_inputs Inputs cluster_conditions Reaction Conditions cluster_outputs Outputs Reactants Cytosine Benzoylating Agent Temperature Low initial temperature followed by heating Reactants->Temperature Catalyst DMAP Time Sufficient reaction time for completion Catalyst->Time Base Triethylamine Stoichiometry Molar ratios of reactants and reagents Base->Stoichiometry Solvent Acetonitrile or Dichloromethane Solvent->Temperature Yield High Yield Temperature->Yield Time->Yield Stoichiometry->Yield Purity High Purity Yield->Purity

Key parameters influencing this compound synthesis.

Context: Synthesis of Other N4-Acylated Cytosines

While this guide focuses on this compound, it is worth noting the synthesis of other N4-acylated cytosines, such as N4-acetylcytidine, which are also important in biological research. The synthesis of these compounds often involves the acylation of the corresponding nucleoside (cytidine) rather than the free base.[5] The methodologies and challenges, such as the potential for lability of the acyl group, provide a broader context for the importance of robust and selective acylation procedures in nucleoside and nucleotide chemistry.

Conclusion

The direct acylation of cytosine with benzoyl chloride or benzoic anhydride remains the most efficient and scalable method for the synthesis of this compound. The use of a base and a catalyst like DMAP allows for high yields and purities, making this method suitable for industrial production. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals working with this essential building block in the synthesis of modified nucleosides.

References

An In-depth Technical Guide to the Physicochemical Characteristics of Crystalline N4-Benzoylcytosine Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of crystalline N4-Benzoylcytosine powder. This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly antiviral agents.[1] A thorough understanding of its properties is essential for its effective utilization in research and drug development.

Molecular and Structural Information

This compound is a derivative of cytosine, a pyrimidine (B1678525) nucleobase. It features a benzoyl group attached to the exocyclic amine at the N4 position, which significantly influences its chemical properties and biological activity.[2] This modification is key in synthetic organic chemistry, often used as a protecting group in nucleoside synthesis.

IdentifierValue
IUPAC Name N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide[3]
CAS Number 26661-13-2[4]
Molecular Formula C₁₁H₉N₃O₂[4]
Molecular Weight 215.21 g/mol [5]
Canonical SMILES C1=CC=C(C=C1)C(=O)NC2=CC=NC(=O)N2[6]
InChI Key XBDUZBHKKUFFRH-UHFFFAOYSA-N[5]

Physicochemical Properties

The crystalline powder of this compound exhibits distinct physical and chemical properties that are summarized below. These properties are critical for handling, formulation, and synthesis protocols.

PropertyValueSource(s)
Appearance White to off-white or light yellow crystalline powder.[3][4][5][3][4][5]
Melting Point >300 °C (decomposes).[5][5]
Density (Predicted) 1.3 - 1.33 g/cm³[4][5]
pKa (Predicted) 7.75 ± 0.10[5]
SolventSolubilitySource(s)
Water Practically insoluble.[4]
N,N-Dimethylformamide Very soluble.[4]
Methanol Soluble.[4]
Glacial Acetic Acid Sparingly soluble.[4]
Chloroform Very slightly soluble.[4]
Aqueous Acid Slightly soluble (with heating).[5]
DMSO + DCl Slightly soluble (with heating).[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducible characterization of this compound powder. The following sections outline the standard experimental protocols for determining its key physicochemical properties.

A common method for the synthesis of this compound involves the acylation of cytosine.[5][7]

Protocol:

  • Under a nitrogen atmosphere, suspend anhydrous cytosine (1.0 eq), 4-dimethylaminopyridine (B28879) (DMAP, catalytic amount), and triethylamine (B128534) (as a base) in acetonitrile.[5][8]

  • Cool the reaction mixture to 5-10 °C.[7]

  • Slowly add benzoyl chloride (1.0-1.5 eq) dropwise to the cooled suspension while stirring.[5][7]

  • Allow the mixture to warm to room temperature (approx. 25 °C) and stir for 1 hour.[8]

  • Heat the reaction to 40-45 °C and maintain for 2 hours to ensure completion.[8]

  • Cool the mixture to room temperature.[5]

  • Filter the resulting precipitate. The filtrate can be collected for solvent recycling.[5]

  • Wash the filter cake sequentially with water and ethanol.[5]

  • Dry the solid product to yield this compound as a white solid.[5]

  • Purity can be assessed by High-Performance Liquid Chromatography (HPLC).[5]

G Synthesis Workflow for this compound cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Work-up & Purification Cytosine Cytosine Mix 1. Suspend Cytosine, DMAP, TEA in Acetonitrile under N2 Cytosine->Mix BenzoylChloride Benzoyl Chloride Add 3. Add Benzoyl Chloride dropwise BenzoylChloride->Add Solvent Acetonitrile (Solvent) Solvent->Mix Base Triethylamine (Base) Base->Mix Catalyst DMAP (Catalyst) Catalyst->Mix Cool 2. Cool to 5-10°C Mix->Cool Cool->Add StirRT 4. Stir at 25°C for 1h Add->StirRT Heat 5. Heat to 40-45°C for 2h StirRT->Heat CoolDown 6. Cool to Room Temp Heat->CoolDown Filter 7. Filter Precipitate CoolDown->Filter Wash 8. Wash with Water & Ethanol Filter->Wash Dry 9. Dry the Solid Wash->Dry Product Crystalline this compound Dry->Product

Caption: Synthesis Workflow for this compound.

PXRD is a primary technique for confirming the crystalline nature of the powder and identifying its specific polymorphic form.[9][10]

Protocol:

  • Gently grind a small amount of the this compound powder to ensure a random orientation of crystallites.

  • Pack the powder into a sample holder, ensuring a flat, smooth surface level with the holder's rim.

  • Place the sample holder into the diffractometer.

  • Acquire the diffraction pattern, typically using Cu-Kα radiation (λ = 1.54 Å), over a relevant 2θ range (e.g., 5° to 50°).

  • The resulting diffractogram, with its characteristic peaks at specific 2θ angles, serves as a fingerprint for the crystalline phase.[10] This pattern can be compared to reference patterns from databases or simulated from single-crystal data to confirm phase identity and purity.[11]

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule.[12]

Protocol:

  • Mix a small amount of this compound powder (1-2 mg) with dry potassium bromide (KBr, ~200 mg).

  • Grind the mixture thoroughly to create a fine, homogenous powder.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Place the KBr pellet in the FTIR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Characteristic peaks for amide C=O, pyrimidine ring C=O, N-H, and aromatic C-H stretches can be identified.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.[12][14]

Protocol:

  • Dissolve a small amount of this compound powder in a suitable deuterated solvent, such as DMSO-d₆.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

  • The chemical shifts, integration values, and coupling patterns in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, are used to confirm the connectivity of the atoms in the molecule.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These techniques are used to evaluate thermal stability and identify phase transitions.

Protocol:

  • Place a small, accurately weighed sample (5-10 mg) of the crystalline powder into an appropriate pan (e.g., aluminum).

  • Place the pan into the TGA or DSC instrument.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).

  • TGA measures the change in mass as a function of temperature, indicating decomposition or desolvation temperatures.

  • DSC measures the heat flow to or from the sample, revealing events like melting, crystallization, and other phase transitions.[15] Given its high melting point with decomposition, TGA would show a mass loss starting around 300 °C, while DSC would show a corresponding endothermic event.

Characterization and Analysis Workflow

A logical workflow ensures a comprehensive characterization of the synthesized powder. The identity, purity, and crystalline nature of the material are confirmed through a series of orthogonal analytical techniques.

G Physicochemical Characterization Workflow cluster_primary Primary Characterization cluster_secondary Secondary Characterization Start Synthesized This compound Powder PXRD Powder X-Ray Diffraction (PXRD) Start->PXRD Confirm Crystallinity FTIR FTIR Spectroscopy Start->FTIR Confirm Functional Groups NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Confirm Structure Thermal Thermal Analysis (TGA/DSC) Start->Thermal Assess Stability Solubility Solubility Studies Start->Solubility Determine Solubility Profile Purity Purity Analysis (HPLC) Start->Purity Quantify Purity Decision Material Meets Specifications? PXRD->Decision FTIR->Decision NMR->Decision Thermal->Decision Solubility->Decision Purity->Decision Pass Qualified for Use Decision->Pass Yes Fail Further Purification or Resynthesis Decision->Fail No

References

Methodological & Application

Utilization of N4-Benzoylcytosine in Solid-Phase Oligonucleotide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-Benzoylcytosine (Bz-dC) is a widely utilized protected nucleoside phosphoramidite (B1245037) in solid-phase oligonucleotide synthesis. The benzoyl protecting group on the exocyclic amine of deoxycytidine is crucial for preventing unwanted side reactions during the sequential addition of nucleotides. Its stability throughout the synthesis cycles and its reliable removal during the final deprotection step make it a cornerstone for the production of high-quality synthetic DNA for a myriad of applications, including therapeutic oligonucleotides, diagnostic probes, and research reagents.

These application notes provide a comprehensive guide to the effective use of this compound phosphoramidite in automated solid-phase oligonucleotide synthesis, covering protocols from synthesis to purification, and presenting key data in a structured format.

Data Presentation

Deprotection Conditions for this compound

The removal of the N4-benzoyl group is a critical step in obtaining the final oligonucleotide product. The following table summarizes common deprotection conditions. The choice of reagent and conditions often depends on the presence of other sensitive modifications in the oligonucleotide sequence.

Deprotection ReagentTemperatureDurationNotes
Concentrated Ammonium (B1175870) Hydroxide (B78521) (28-30%)55 °C8-16 hours (overnight)Standard condition for oligonucleotides with routine modifications.
Concentrated Ammonium Hydroxide (28-30%)65 °C4-8 hoursAccelerated deprotection.
Concentrated Ammonium Hydroxide (28-30%)Room Temperature24-48 hoursMilder condition, suitable for some sensitive dyes.
AMA (Ammonium Hydroxide/40% Methylamine 1:1)65 °C10-15 minutesRapid deprotection. Caution: Not recommended for oligonucleotides containing this compound as it can lead to transamination, forming N4-methylcytosine. Acetyl-protected dC (Ac-dC) is recommended when using AMA.[1]
Coupling Efficiency

Achieving high coupling efficiency at each step of the synthesis is paramount for obtaining a high yield of the full-length oligonucleotide. While specific coupling efficiencies can vary based on the synthesizer, reagents, and protocol, the use of this compound phosphoramidite with standard activators is expected to yield high coupling efficiencies, typically greater than 98%. A recent study utilizing on-demand synthesized phosphoramidites, including this compound, demonstrated coupling yields of over 98%, with the four canonical nucleoside phosphoramidites achieving up to 99.8% efficiency.[2]

Factors that can influence coupling efficiency include:

  • Activator: 1H-Tetrazole and 5-Ethylthio-1H-tetrazole (ETT) are common activators.

  • Coupling Time: Standard coupling times are typically 30-60 seconds. Longer times may be required for sterically hindered monomers.

  • Reagent Quality: Anhydrous conditions and high-purity reagents are essential.

Experimental Protocols

Solid-Phase Oligonucleotide Synthesis Cycle

The following protocol outlines the standard steps in an automated solid-phase oligonucleotide synthesis cycle using this compound phosphoramidite.

Oligonucleotide_Synthesis_Cycle cluster_cycle Solid-Phase Synthesis Cycle Deblocking 1. Deblocking (Detritylation) Coupling 2. Coupling (this compound Phosphoramidite) Deblocking->Coupling Exposes 5'-OH Capping 3. Capping Coupling->Capping Forms Phosphite (B83602) Triester Oxidation 4. Oxidation Capping->Oxidation Blocks Unreacted 5'-OH Oxidation->Deblocking Stabilizes Phosphate (B84403) Backbone (Cycle Repeats)

Figure 1: Automated solid-phase oligonucleotide synthesis cycle.

Materials:

  • N4-Benzoyl-5'-O-DMT-2'-deoxycytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite

  • Other required phosphoramidites (dA, dG, T)

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Deblocking solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane (DCM)

  • Activator solution: 0.45 M 1H-Tetrazole or 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile

  • Capping solution A: Acetic anhydride (B1165640) in THF/Pyridine

  • Capping solution B: 16% N-Methylimidazole in THF

  • Oxidation solution: 0.02 M Iodine in THF/Water/Pyridine

  • Anhydrous Acetonitrile

Protocol:

  • Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group of the nucleoside attached to the solid support is removed by treatment with the deblocking solution. This exposes a free 5'-hydroxyl group for the subsequent coupling reaction.

  • Coupling: The this compound phosphoramidite (or other desired phosphoramidite) is activated by the activator solution and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage.

  • Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are acetylated using the capping solutions. This ensures that only the full-length oligonucleotides are produced.

  • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphotriester linkage using the oxidation solution.

These four steps are repeated for each nucleotide to be added to the sequence.

Cleavage and Deprotection Protocol

Cleavage_Deprotection_Workflow start Oligonucleotide on Solid Support (Fully Protected) cleavage Cleavage from Support & Initial Deprotection start->cleavage Conc. Ammonium Hydroxide deprotection Full Deprotection of Nucleobases (including N4-Benzoyl group) cleavage->deprotection Heating purification Purification (e.g., HPLC) deprotection->purification final_product Purified Oligonucleotide purification->final_product

Figure 2: Workflow for cleavage and deprotection of the synthesized oligonucleotide.

Materials:

  • Oligonucleotide synthesized on solid support

  • Concentrated Ammonium Hydroxide (28-30%)

  • Heating block or oven

Protocol:

  • Cleavage from Solid Support: Transfer the solid support with the synthesized oligonucleotide to a sealed vial. Add concentrated ammonium hydroxide to the vial, ensuring the support is fully submerged. Let it stand at room temperature for 1-2 hours to cleave the oligonucleotide from the support.

  • Deprotection: Heat the sealed vial containing the oligonucleotide and ammonium hydroxide at 55°C overnight (8-16 hours). This step removes the benzoyl protecting groups from the cytosine bases, as well as other base and phosphate protecting groups.

  • Evaporation: After cooling, carefully open the vial and evaporate the ammonium hydroxide using a speed vacuum concentrator.

  • Resuspension: Resuspend the dried crude oligonucleotide pellet in an appropriate buffer or sterile water for subsequent purification.

HPLC Purification Protocol

High-Performance Liquid Chromatography (HPLC) is a common method for purifying synthetic oligonucleotides to achieve high purity.

Materials:

  • Crude, deprotected oligonucleotide

  • HPLC system with a UV detector

  • Reverse-phase C18 column

  • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0

  • Mobile Phase B: 100% Acetonitrile

  • Desalting columns (if necessary)

Protocol:

  • Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A.

  • HPLC Analysis:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B.

    • Inject the sample onto the column.

    • Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 50% Mobile Phase B over 30 minutes.

    • Monitor the elution profile at 260 nm. The full-length product, which is more hydrophobic due to its length, will typically elute later than the shorter failure sequences.

  • Fraction Collection: Collect the fractions corresponding to the main peak of the full-length oligonucleotide.

  • Solvent Removal: Evaporate the solvents from the collected fractions using a speed vacuum concentrator.

  • Desalting: If TEAA buffer was used, perform a desalting step using a desalting column to remove the salt.

  • Final Product: Lyophilize the desalted oligonucleotide to obtain a pure, dry powder.

Conclusion

This compound is a robust and reliable protecting group for the solid-phase synthesis of oligonucleotides. By following standardized protocols for synthesis, deprotection, and purification, researchers and drug development professionals can consistently produce high-quality synthetic DNA for a wide range of applications. Careful attention to reagent quality and reaction conditions is essential to maximize coupling efficiency and the overall yield of the desired full-length oligonucleotide.

References

N4-Benzoylcytosine as an effective protecting group for cytosine in DNA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of synthetic oligonucleotides, the strategic use of protecting groups is paramount to ensure the fidelity and yield of DNA synthesis. N4-Benzoylcytosine (Bz-dC) has long been a cornerstone as a protecting group for the exocyclic amine of 2'-deoxycytidine. Its stability under the conditions of automated phosphoramidite (B1245037) chemistry and its effective removal during deprotection have made it a widely adopted standard in academic and industrial laboratories. This document provides detailed application notes, experimental protocols, and comparative data on the use of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource for its effective implementation in DNA synthesis.

This compound is instrumental in preventing unwanted side reactions at the N4-amino group of cytosine during the sequential addition of nucleotide monomers in solid-phase DNA synthesis.[1] The benzoyl group is sufficiently robust to withstand the acidic conditions of detritylation and the reagents used for coupling and oxidation. Following the completion of oligonucleotide assembly, the benzoyl group is efficiently removed under basic conditions, typically with aqueous ammonium (B1175870) hydroxide (B78521), to restore the natural cytosine residue.[2]

While Bz-dC is a reliable protecting group, understanding its characteristics, particularly in comparison to alternatives like N4-Acetylcytosine (Ac-dC), is crucial for optimizing synthesis and deprotection strategies, especially for sensitive or high-throughput applications.

Data Presentation

Comparison of this compound (Bz-dC) and N4-Acetylcytosine (Ac-dC) Protecting Groups

The choice between Bz-dC and Ac-dC can significantly impact the deprotection strategy and the purity of the final oligonucleotide product, particularly when using amine-based deprotection reagents.

FeatureThis compound (Bz-dC)N4-Acetylcytosine (Ac-dC)References
Stability during Synthesis HighHigh[1]
Standard Deprotection Concentrated Ammonium Hydroxide, 55°C, 12-16 hoursConcentrated Ammonium Hydroxide, 55°C, 8-12 hours[2]
"UltraFast" Deprotection (AMA) Susceptible to transamination (formation of N4-Methyl-dC)Rapid and clean deprotection[3][4][5]
Side Product Formation (AMA) ~5-10% N4-Methyl-dC formationNo significant side product formation[3][5]
Recommended Use Standard DNA synthesis with ammonium hydroxide deprotection"UltraFast" deprotection protocols with AMA; synthesis of sensitive oligonucleotides[2][4]
Deprotection Conditions for Oligonucleotides Containing this compound
Deprotection ReagentTemperatureTimeOutcomeReferences
Concentrated Ammonium Hydroxide55°C12-16 hoursComplete deprotection[2][6]
Ammonium Hydroxide / Methylamine (AMA) (1:1)65°C10-15 minutesRapid deprotection with ~5-10% N4-Me-dC side product[3][5][7]
Lithium Hydroxide / Triethylamine (B128534) in Methanol75°C60 minutesAmmonia-free deprotection[1]

Experimental Protocols

Protocol 1: Synthesis of 5'-O-DMT-N4-benzoyl-2'-deoxycytidine-3'-O-(N,N-diisopropyl)-β-cyanoethylphosphoramidite

This protocol describes the synthesis of the phosphoramidite monomer required for automated DNA synthesis.

Materials:

Procedure:

  • Dissolve 5'-O-DMT-N4-benzoyl-2'-deoxycytidine (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., argon).[8]

  • Add N,N-diisopropylethylamine (DIPEA) (3 equivalents) to the solution and stir for 10 minutes at room temperature.[8]

  • Cool the reaction mixture to 0°C and slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (2 equivalents).[8]

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane containing 0.5% triethylamine to yield the pure phosphoramidite.

  • Co-evaporate the purified product with anhydrous acetonitrile (B52724) and dry under high vacuum. Store under argon at -20°C.

Protocol 2: Automated Solid-Phase DNA Synthesis using this compound Phosphoramidite

This protocol outlines the standard cycle for incorporating a Bz-dC monomer into a growing oligonucleotide chain on an automated DNA synthesizer.

Reagents:

  • 5'-O-DMT-N4-benzoyl-2'-deoxycytidine-3'-O-(N,N-diisopropyl)-β-cyanoethylphosphoramidite solution (0.1 M in anhydrous acetonitrile)

  • Activator solution (e.g., 0.45 M Tetrazole or 0.25 M DCI in anhydrous acetonitrile)

  • Deblocking solution (3% Trichloroacetic acid in dichloromethane)

  • Capping solutions (Cap A: Acetic Anhydride/Lutidine/THF; Cap B: N-Methylimidazole/THF)

  • Oxidizing solution (0.02 M Iodine in THF/Water/Pyridine)

  • Anhydrous Acetonitrile (for washing)

Procedure (Single Synthesis Cycle):

  • Deblocking (Detritylation): The solid support-bound oligonucleotide is treated with the deblocking solution to remove the 5'-DMT protecting group from the terminal nucleotide, exposing the 5'-hydroxyl group.

  • Coupling: The this compound phosphoramidite is co-injected with the activator solution to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated by treatment with the capping solutions. This prevents the formation of deletion mutants in subsequent cycles.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester by the oxidizing solution.

  • Washing: The solid support is thoroughly washed with anhydrous acetonitrile to remove excess reagents before the next synthesis cycle begins.

This cycle is repeated for each nucleotide to be added to the sequence.

Protocol 3: Cleavage and Deprotection of Oligonucleotides Containing this compound

This protocol describes the final step to release the synthesized oligonucleotide from the solid support and remove all protecting groups.

Materials:

  • Controlled Pore Glass (CPG) solid support with the synthesized oligonucleotide

  • Concentrated Ammonium Hydroxide (28-30%)

  • Screw-cap, pressure-tight vial

Procedure:

  • Transfer the CPG support from the synthesis column to a screw-cap vial.

  • Add 1-2 mL of concentrated ammonium hydroxide to the vial.

  • Seal the vial tightly and place it in a heating block or oven at 55°C for 12-16 hours.[2]

  • After incubation, allow the vial to cool completely to room temperature.

  • Carefully open the vial in a fume hood.

  • Transfer the ammonium hydroxide solution containing the deprotected oligonucleotide to a new tube, leaving the CPG support behind.

  • Dry the oligonucleotide solution using a centrifugal vacuum concentrator.

  • The resulting pellet contains the crude, deprotected oligonucleotide, which can be further purified by methods such as HPLC or gel electrophoresis.

Mandatory Visualization

DNA_Synthesis_Workflow cluster_synthesis Automated Synthesis Cycle cluster_deprotection Post-Synthesis Processing start Start with Solid Support (First Nucleoside Attached) deblock Deblocking (DMT Removal) start->deblock cleavage Cleavage from Support & Deprotection (e.g., NH4OH) coupling Coupling (Add Bz-dC Phosphoramidite + Activator) deblock->coupling capping Capping (Block Unreacted Chains) coupling->capping oxidation Oxidation (Stabilize Phosphate Linkage) capping->oxidation next_cycle Repeat for Next Nucleotide oxidation->next_cycle next_cycle->deblock Another Cycle next_cycle->cleavage Synthesis Complete purification Purification (e.g., HPLC) cleavage->purification final_product Final Oligonucleotide purification->final_product

Caption: Workflow for automated DNA synthesis using this compound phosphoramidite.

Deprotection_Comparison cluster_bz This compound (Bz-dC) cluster_ac N4-Acetylcytosine (Ac-dC) start Oligonucleotide with Bz-dC or Ac-dC bz_nh4oh Deprotection with Ammonium Hydroxide start->bz_nh4oh bz_ama Deprotection with AMA start->bz_ama ac_nh4oh Deprotection with Ammonium Hydroxide start->ac_nh4oh ac_ama Deprotection with AMA start->ac_ama bz_nh4oh_prod Desired Product bz_nh4oh->bz_nh4oh_prod bz_ama_prod Desired Product + ~5-10% N4-Me-dC Side Product bz_ama->bz_ama_prod ac_prod Desired Product ac_nh4oh->ac_prod ac_ama->ac_prod

Caption: Comparison of deprotection outcomes for Bz-dC and Ac-dC.

References

Application Notes and Protocols for Incorporation of N4-Benzoylcytosine into PNA Oligomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of the N4-Benzoylcytosine (CBz) PNA monomer and its incorporation into Peptide Nucleic Acid (PNA) oligomers. The procedures outlined are based on established methodologies and are intended to guide researchers in the application of this modified nucleobase for various research and development purposes, such as influencing PNA-DNA binding modes and developing novel therapeutic agents.

Introduction

Peptide Nucleic Acid (PNA) is a synthetic DNA mimic with a pseudopeptide backbone that exhibits unique hybridization properties and exceptional biological stability. The modification of PNA nucleobases offers a powerful tool to modulate their binding affinity, specificity, and other physicochemical properties. This compound is a modified cytosine base that, when incorporated into PNA oligomers, can influence the preferred binding mode to DNA targets. Specifically, the bulky benzoyl group can sterically hinder the formation of certain secondary structures, such as PNA₂-DNA triplexes, while having a minimal effect on standard Watson-Crick base pairing.[1][2][3] This attribute makes the CBz modification a valuable tool for rational PNA design in applications ranging from diagnostics to therapeutics.

This protocol details the synthesis of the N-((N4-(benzoyl)cytosin-1-yl)acetyl)-N-(2-Boc-aminoethyl)glycine monomer and its subsequent incorporation into PNA oligomers using a modified Merrifield solid-phase synthesis approach.[1]

Synthesis of this compound PNA Monomer

The synthesis of the CBz PNA monomer is a multi-step process starting from cytosine.[1][4] The overall workflow for the monomer synthesis is depicted below.

cluster_synthesis This compound PNA Monomer Synthesis Workflow Cytosine Cytosine Alkylation N1 Alkylation with Benzyl (B1604629) Bromoacetate (B1195939) Cytosine->Alkylation Acylation N4 Acylation with Benzoyl Chloride Alkylation->Acylation Ester_Hydrolysis Benzyl Ester Hydrolysis Acylation->Ester_Hydrolysis Coupling Coupling with Methyl N-(2-Boc-aminoethyl)glycinate Ester_Hydrolysis->Coupling Final_Hydrolysis Final Hydrolysis Coupling->Final_Hydrolysis Final_Monomer N-((N4-(Benzoyl)cytosin-1-yl)acetyl)- N-(2-Boc-aminoethyl)glycine (CBz Monomer) Final_Hydrolysis->Final_Monomer

Figure 1: Workflow for the synthesis of the this compound PNA monomer.

Experimental Protocol: Monomer Synthesis

Step 1: Synthesis of Benzyl cytosin-1-yl acetate (B1210297)

  • To a solution of cytosine (20 g, 0.18 mol) in 400 ml of DMF, add NaH (7.2 g, 0.18 mol, 60% dispersion in oil).[1]

  • Stir the mixture until the evolution of hydrogen gas ceases.

  • Add benzyl bromoacetate and stir the reaction mixture overnight at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and purify the product to obtain benzyl cytosin-1-yl acetate.

Step 2: Synthesis of (N4-(benzoyl)cytosin-1-yl)acetic acid

  • Dissolve benzyl cytosin-1-yl acetate (10 g, 38 mmol) in 100 ml of pyridine.[1]

  • Add benzoyl chloride (6.6 g, 47 mmol) and stir the mixture overnight at room temperature.[1]

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in 1 M KOH and stir for 3 hours to hydrolyze the benzyl ester.[1]

  • Adjust the pH to 2 with concentrated HCl to precipitate the product.[1]

  • Collect the precipitate by filtration to yield (N4-(benzoyl)cytosin-1-yl)acetic acid. A yield of 9.3 g (90%) has been reported for this step.[1]

Step 3: Synthesis of N-((N4-(Benzoyl)cytosin-1-yl)acetyl)-N-(2-Boc-aminoethyl)-glycine (CBz Monomer)

  • Couple the resulting (N4-(benzoyl)cytosin-1-yl)acetic acid with methyl N-(2-Boc-aminoethyl)glycinate using DCC (dicyclohexylcarbodiimide) and DhbtOH (3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine) as coupling agents.[1]

  • After the coupling reaction is complete, perform a final hydrolysis step with diluted potassium hydroxide (B78521) to yield the final CBz PNA monomer.[1]

  • Purify the final product by appropriate chromatographic techniques.

Incorporation of CBz Monomer into PNA Oligomers

The CBz monomer can be incorporated into PNA oligomers using a modified Merrifield solid-phase synthesis procedure with Boc/Cbz or Fmoc chemistry.[1][5][6] The general workflow for the solid-phase synthesis is outlined below.

cluster_synthesis Solid-Phase PNA Oligomer Synthesis Workflow Start Start with Solid Support (e.g., MBHA resin) Deprotection Deprotection of Terminal Amine Start->Deprotection Coupling Coupling of PNA Monomer (Standard or CBz) Deprotection->Coupling Capping Capping of Unreacted Amines Coupling->Capping Cycle Repeat for Each Monomer Capping->Cycle Cycle->Deprotection Next cycle Cleavage Cleavage from Resin and Deprotection Cycle->Cleavage Final cycle Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MALDI-TOF MS) Purification->Characterization Final_PNA Final PNA Oligomer Characterization->Final_PNA

Figure 2: General workflow for the solid-phase synthesis of PNA oligomers containing the CBz monomer.

Experimental Protocol: PNA Oligomer Synthesis

Materials and Reagents:

  • Boc-protected PNA monomers (A, G, T, and the synthesized CBz)

  • Solid support resin (e.g., MBHA resin)[6]

  • Coupling reagents (e.g., HATU, HBTU)[5][7]

  • Deprotection solution (e.g., TFA for Boc, piperidine (B6355638) for Fmoc)

  • Capping solution (e.g., acetic anhydride)

  • Solvents (DMF, NMP, DCM)

Procedure:

  • Resin Swelling: Swell the solid support resin in a suitable solvent like DMF.

  • Deprotection: Remove the protecting group from the terminal amine of the growing PNA chain. For Boc-chemistry, this is typically done with trifluoroacetic acid (TFA).

  • Monomer Coupling: Activate the carboxylic acid of the incoming PNA monomer (standard or CBz) using a coupling agent such as HATU. Allow the activated monomer to react with the free amine on the resin-bound PNA chain.[8] The coupling time is typically around 30 minutes.[7]

  • Capping: Cap any unreacted amino groups using a capping solution, commonly acetic anhydride, to prevent the formation of deletion sequences.[7]

  • Washing: Wash the resin thoroughly with DMF and DCM after each deprotection, coupling, and capping step.

  • Repeat: Repeat the deprotection, coupling, and capping cycles for each subsequent monomer in the desired sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the PNA oligomer from the resin and remove the remaining protecting groups. This is often achieved using a strong acid cocktail, such as TFA with scavengers like m-cresol.[8]

  • Precipitation: Precipitate the crude PNA product from the cleavage solution using a non-solvent like diethyl ether.[9]

Purification and Characterization

4.1. Purification by RP-HPLC

  • Purify the crude PNA oligomer by reverse-phase high-performance liquid chromatography (RP-HPLC).[1][9]

  • Typical Conditions:

    • Column: C8 or C18[8]

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A linear gradient of increasing mobile phase B.

    • Detection: UV absorbance at 260 nm.[9]

    • Temperature: It is advisable to perform HPLC at an elevated temperature (e.g., 55°C) to minimize aggregation of the PNA oligomer.[8]

4.2. Characterization by Mass Spectrometry

  • Confirm the identity and purity of the synthesized PNA oligomer using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.[1][9]

  • The observed molecular weight should correspond to the calculated mass of the desired PNA sequence.

Quantitative Data Summary

The incorporation of the CBz monomer can influence the thermal stability of PNA-DNA duplexes. The following table summarizes representative thermal melting temperature (Tm) data for PNA oligomers with and without the CBz modification when hybridized to a complementary DNA strand.

PNA Oligomer SequenceComplementary DNA SequenceTm (°C) at pH 7ΔTm (°C)Reference
H-TTTTCC TCTC-LysNH₂ (PNA1)5'-GAGAGG AAAAG-3'68-[1]
H-TTTTCCBz TCTC-LysNH₂ (PNA2)5'-GAGAGG AAAAG-3'680[1]

As indicated in the data, the presence of a single CBz residue does not significantly alter the thermal stability of the PNA-DNA duplex under these conditions, suggesting that it does not interfere with Watson-Crick base pairing.[1]

Conclusion

The protocol described herein provides a comprehensive guide for the synthesis of the this compound PNA monomer and its successful incorporation into PNA oligomers. This modified nucleobase serves as a valuable tool for researchers in the field of nucleic acid chemistry and drug development, enabling the rational design of PNA constructs with tailored hybridization properties. The provided methodologies for synthesis, purification, and characterization will facilitate the exploration of CBz-modified PNAs in a variety of applications.

References

Application of N4-Benzoylcytosine in the Discovery of New Antiviral Drugs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-Benzoylcytosine is a chemically modified derivative of the nucleobase cytosine, which serves as a pivotal intermediate in the synthesis of novel nucleoside analogs with potent antiviral properties. The addition of a benzoyl group to the N4 position of the cytosine ring enhances the lipophilicity and alters the electronic properties of the molecule, allowing for improved cellular uptake and metabolic stability of its corresponding nucleoside derivatives. These derivatives are designed to act as mimics of natural nucleosides, thereby interfering with viral replication processes. This document provides a comprehensive overview of the application of this compound in antiviral drug discovery, including quantitative data on the efficacy of its derivatives, detailed experimental protocols for antiviral screening, and a visual representation of their mechanism of action.

Mechanism of Action: Inhibition of Viral Replication

Nucleoside analogs derived from this compound primarily exert their antiviral effects by inhibiting viral replication.[1] Once inside a host cell, these analogs are metabolically converted into their active triphosphate form by host or viral kinases. This triphosphate metabolite then competes with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA or RNA chain by the viral polymerase (e.g., reverse transcriptase in retroviruses or RNA-dependent RNA polymerase in RNA viruses).

The incorporation of the modified nucleoside analog leads to one of two primary outcomes:

  • Chain Termination: The analog may lack a crucial 3'-hydroxyl group, which is necessary for the formation of the phosphodiester bond with the next incoming nucleotide. This results in the premature termination of the nascent viral genome, halting replication.

  • Lethal Mutagenesis: Alternatively, the incorporated analog may have altered base-pairing properties, leading to misincorporation of nucleotides during subsequent rounds of replication. This accumulation of mutations in the viral genome, known as "error catastrophe," ultimately renders the progeny virions non-viable.

The benzoyl moiety of the parent compound can influence the efficiency of the initial phosphorylation steps and the interaction of the triphosphate analog with the viral polymerase, thereby modulating the overall antiviral potency.

Quantitative Data on Antiviral Activity

The modification of nucleoside analogs with an N4-benzoyl group has been shown to significantly enhance their antiviral activity against a range of viruses. The following table summarizes the available quantitative data for select this compound derivatives.

Compound NameVirusCell LineEC50 (µM)IC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
N4-p-iodobenzoyl-D2FCHIV-1MT-2Potency increased 46-fold compared to parent D-D2FC---[1]
N4-p-bromobenzoyl-D4FCHIV-1MT-2Potency increased 12-fold compared to parent D-D4FC---[1]
N4-p-halobenzoyl-D2- and D4-nucleosidesHBVHepAD38Equal or greater potency than parent compounds---[1]

Note: Specific EC50, IC50, and CC50 values for the N4-benzoyl derivatives were not explicitly stated in the cited literature, but their significantly enhanced potency compared to the parent compounds was highlighted.[1] The Selectivity Index (SI) is a crucial metric that indicates the therapeutic window of a compound; a higher SI value is desirable.

Experimental Protocols

The following are detailed protocols for two standard in vitro assays used to evaluate the antiviral activity of compounds derived from this compound.

Cytopathic Effect (CPE) Inhibition Assay

This assay is used for the initial screening of compounds to determine their ability to protect host cells from virus-induced cell death (cytopathic effect).

Materials:

  • Susceptible host cell line (e.g., MDCK for influenza, Vero for herpesviruses)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Virus stock with a known titer

  • Test compound (this compound derivative)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell viability reagent (e.g., Neutral Red or MTT)

  • Inverted microscope

  • Microplate reader

Protocol:

  • Cell Seeding: a. Culture host cells to 80-90% confluency. b. Harvest cells using trypsin-EDTA and resuspend in complete medium. c. Seed the 96-well plates with an appropriate cell density to form a confluent monolayer within 24 hours. d. Incubate the plates at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Addition: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform serial dilutions of the compound in cell culture medium to achieve the desired final concentrations. c. Once the cell monolayer is confluent, remove the growth medium and add the diluted compound to the wells in triplicate. Include wells for cell control (medium only) and virus control (medium only at this stage).

  • Virus Infection: a. Dilute the virus stock in cell culture medium to a multiplicity of infection (MOI) that will cause 80-100% CPE in the virus control wells within 48-72 hours. b. Add the diluted virus to all wells except the cell control wells.

  • Incubation: a. Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.

  • Quantification of CPE: a. Visually inspect the plates under an inverted microscope to assess the degree of cell protection. b. For a quantitative measurement, use a cell viability assay. For example, with MTT: i. Add MTT solution to each well and incubate for 2-4 hours. ii. Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals. iii. Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each compound concentration relative to the cell control (100% viability) and virus control (0% viability). b. Determine the 50% effective concentration (EC50), the concentration of the compound that protects 50% of the cells from CPE. c. In a parallel assay without virus infection, determine the 50% cytotoxic concentration (CC50) of the compound. d. Calculate the Selectivity Index (SI = CC50/EC50).

Virus Yield Reduction Assay

This assay provides a more quantitative measure of a compound's ability to inhibit the production of infectious virus particles.

Materials:

Protocol:

  • Cell Seeding and Compound Treatment: a. Seed a suitable host cell line in 24-well plates and grow to confluency. b. Treat the cells with serial dilutions of the test compound for a predetermined period before or after infection.

  • Virus Infection: a. Infect the cells with the virus at a defined MOI (e.g., 0.1). b. After an adsorption period (e.g., 1 hour), remove the virus inoculum and add fresh medium containing the respective concentrations of the test compound.

  • Incubation and Supernatant Collection: a. Incubate the plates for a period that allows for one or more rounds of viral replication (e.g., 24-48 hours). b. At the end of the incubation, collect the cell culture supernatants, which contain the progeny virus.

  • Quantification of Viral Titer (Plaque Assay): a. Prepare 10-fold serial dilutions of the collected supernatants. b. Infect fresh monolayers of host cells in 6-well or 12-well plates with these dilutions. c. After a 1-hour adsorption period, remove the inoculum and overlay the cells with a medium containing agarose or methylcellulose to restrict virus spread. d. Incubate the plates until viral plaques are visible (typically 2-10 days, depending on the virus). e. Fix the cells with a fixative (e.g., 10% formalin) and stain with crystal violet to visualize and count the plaques.

  • Data Analysis: a. Calculate the viral titer (Plaque Forming Units per mL, PFU/mL) for each supernatant. b. Determine the percentage of virus yield reduction for each compound concentration compared to the untreated virus control. c. Calculate the 50% inhibitory concentration (IC50), the concentration of the compound that reduces the virus yield by 50%.

Visualizations

Experimental Workflow for Antiviral Screening

Antiviral_Screening_Workflow cluster_preparation Assay Preparation cluster_cpe_assay CPE Inhibition Assay (Initial Screen) cluster_vyr_assay Virus Yield Reduction Assay (Quantitative Analysis) prep_cells Prepare Host Cell Culture seed_cells_cpe Seed Cells in 96-well Plate prep_cells->seed_cells_cpe seed_cells_vyr Seed Cells in 24-well Plate prep_cells->seed_cells_vyr prep_compound Prepare this compound Derivative Dilutions add_compound_cpe Add Compound Dilutions prep_compound->add_compound_cpe add_compound_vyr Add Compound Dilutions prep_compound->add_compound_vyr prep_virus Prepare Virus Stock infect_cells_cpe Infect with Virus prep_virus->infect_cells_cpe infect_cells_vyr Infect with Virus prep_virus->infect_cells_vyr seed_cells_cpe->add_compound_cpe add_compound_cpe->infect_cells_cpe incubate_cpe Incubate (48-72h) infect_cells_cpe->incubate_cpe quantify_cpe Quantify Cytopathic Effect (e.g., MTT Assay) incubate_cpe->quantify_cpe calc_ec50 Calculate EC50 & CC50 quantify_cpe->calc_ec50 calc_ic50 Calculate IC50 seed_cells_vyr->infect_cells_vyr infect_cells_vyr->add_compound_vyr incubate_vyr Incubate (24-48h) add_compound_vyr->incubate_vyr collect_supernatant Collect Supernatant incubate_vyr->collect_supernatant plaque_assay Titrate Virus by Plaque Assay collect_supernatant->plaque_assay plaque_assay->calc_ic50

Caption: Workflow for in vitro antiviral screening of this compound derivatives.

Signaling Pathway: Inhibition of Viral Polymerase

Viral_Polymerase_Inhibition cluster_cell Host Cell cluster_activation Metabolic Activation cluster_replication Viral Replication N4_deriv This compound Nucleoside Analog (Prodrug) N4_mono Monophosphate N4_deriv->N4_mono Host/Viral Kinases N4_di Diphosphate N4_mono->N4_di N4_tri Active Triphosphate Analog N4_di->N4_tri viral_polymerase Viral Polymerase (e.g., Reverse Transcriptase) N4_tri->viral_polymerase Competitive Inhibition viral_genome Viral RNA/DNA Template viral_genome->viral_polymerase elongation Nascent Viral Genome Elongation viral_polymerase->elongation Incorporation termination Chain Termination elongation->termination Incorporation of Analog natural_dNTP Natural dNTPs natural_dNTP->viral_polymerase Substrate

Caption: Mechanism of action of this compound nucleoside analogs.

References

N4-Benzoylcytosine: A Key Reactant in the Synthesis of Therapeutic Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N4-Benzoylcytosine serves as a crucial building block in the synthesis of a wide array of therapeutic nucleoside analogs, which are cornerstone chemotherapeutic agents for treating viral infections and various cancers. The benzoyl group acts as a robust protecting group for the N4-amino functionality of cytosine, ensuring stability and directing reactivity during the intricate multi-step synthesis of these life-saving drugs. This application note provides detailed protocols for the synthesis of key therapeutic nucleoside analogs utilizing this compound, summarizes relevant quantitative data, and illustrates the synthetic workflows and mechanism of action of these important compounds.

Data Presentation

The following tables provide a summary of representative nucleoside analogs synthesized using this compound and their reported biological activities.

Table 1: Therapeutic Nucleoside Analogs Synthesized from this compound and their Applications.

Nucleoside AnalogTherapeutic Use
GemcitabineAnticancer (Pancreatic, Non-small cell lung, Breast, Ovarian)
Lamivudine (3TC)Antiviral (HIV, Hepatitis B)
Cytarabine (Ara-C)Anticancer (Leukemia)
DecitabineAnticancer (Myelodysplastic syndromes)
CapecitabineAnticancer (Colorectal, Breast)

Table 2: Reported Biological Activity of this compound Derived Nucleoside Analogs.

CompoundCell LineIC50 (µM)Therapeutic Target
GemcitabinePancreatic Cancer Cells (PC-3)10 - 50DNA synthesis
GemcitabineHepatocellular Carcinoma Cells (HepG2)10 - 50DNA synthesis
N4-(pivaloyloxy)cytidineVero and LLC-MK2 cells (Pox viruses)- (SI values of 50-100)Viral replication
N4-(benzoyloxy)cytidineVero and LLC-MK2 cells (Pox viruses)- (SI values of 10-67)Viral replication
1-[(2-hydroxyethoxy)methyl]-5-fluorouracilEscherichia coli K-121.2Bacterial growth

IC50: The half maximal inhibitory concentration. SI: Selectivity Index.

Experimental Protocols

Detailed methodologies for the synthesis of prominent therapeutic nucleoside analogs from this compound are provided below. These protocols are based on established synthetic routes and are intended for use by qualified researchers.

Protocol 1: Synthesis of Gemcitabine via Vorbrüggen Glycosylation

This protocol outlines the key glycosylation step in the synthesis of Gemcitabine, a widely used anticancer drug.

Materials:

Procedure:

  • Silylation of this compound: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend this compound (1.2 equivalents) and a catalytic amount of ammonium sulfate in hexamethyldisilazane (HMDS). Reflux the mixture until the solution becomes clear, indicating complete silylation. Remove excess HMDS under reduced pressure to obtain silylated this compound as a solid.

  • Glycosylation Reaction: Dissolve the silylated this compound and 1,3,5-Tri-O-benzoyl-2-deoxy-2,2-difluoro-D-ribofuranose (1.0 equivalent) in anhydrous 1,2-dichloroethane (DCE). Cool the solution to 0 °C. Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the protected Gemcitabine.

Deprotection: The benzoyl protecting groups are typically removed by treatment with methanolic ammonia (B1221849) to yield Gemcitabine.

Protocol 2: Synthesis of Lamivudine (3TC) Intermediate

This protocol describes the glycosylation step for a key intermediate in the synthesis of the anti-HIV drug, Lamivudine.

Materials:

  • This compound

  • (2R,5S)-5-(acetyloxy)-1,3-oxathiolane-2-carbaldehyde

  • Hexamethyldisilazane (HMDS)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Acetonitrile, anhydrous

  • Saturated aqueous sodium bicarbonate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Dichloromethane (B109758)

  • Methanol (B129727)

Procedure:

  • Silylation: Prepare silylated this compound as described in Protocol 1.

  • Glycosylation: Dissolve the silylated this compound and (2R,5S)-5-(acetyloxy)-1,3-oxathiolane-2-carbaldehyde (1.0 equivalent) in anhydrous acetonitrile. Cool the mixture to 0 °C and add TMSOTf (1.2 equivalents) dropwise.

  • Reaction and Work-up: Stir the reaction at room temperature for 12-18 hours. Monitor by TLC. Quench with saturated aqueous sodium bicarbonate.

  • Extraction and Purification: Extract the mixture with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent to obtain the crude intermediate.

  • Chromatography: Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the protected Lamivudine intermediate.

Deprotection: The acetyl and benzoyl protecting groups are subsequently removed to yield Lamivudine.

Visualizations

The following diagrams illustrate the general synthetic workflow for nucleoside analogs and the mechanism of action of Gemcitabine.

Synthesis_Workflow General Synthesis Workflow for Nucleoside Analogs N4_Benzoylcytosine This compound Silylation Silylation (e.g., HMDS) N4_Benzoylcytosine->Silylation Silylated_Base Silylated This compound Silylation->Silylated_Base Glycosylation Vorbrüggen Glycosylation (Lewis Acid, e.g., TMSOTf) Silylated_Base->Glycosylation Protected_Sugar Protected Sugar Moiety (e.g., Ribofuranose derivative) Protected_Sugar->Glycosylation Protected_Nucleoside Protected Nucleoside Analog Glycosylation->Protected_Nucleoside Deprotection Deprotection (e.g., Methanolic Ammonia) Protected_Nucleoside->Deprotection Final_Product Therapeutic Nucleoside Analog Deprotection->Final_Product

Caption: General experimental workflow for nucleoside analog synthesis.

Gemcitabine_Mechanism Mechanism of Action of Gemcitabine Gemcitabine Gemcitabine (dFdC) dCK dCK (Deoxycytidine Kinase) Gemcitabine->dCK Phosphorylation dFdCMP dFdCMP (Gemcitabine monophosphate) UMP_CMPK UMP-CMPK dFdCMP->UMP_CMPK Phosphorylation dFdCDP dFdCDP (Gemcitabine diphosphate) NDPK NDPK dFdCDP->NDPK Phosphorylation RNR Ribonucleotide Reductase (RNR) dFdCDP->RNR Inhibition dFdCTP dFdCTP (Gemcitabine triphosphate) DNA_Polymerase DNA Polymerase dFdCTP->DNA_Polymerase Inhibition dCK->dFdCMP UMP_CMPK->dFdCDP NDPK->dFdCTP dNTPs dNTP pool depletion RNR->dNTPs Leads to DNA_Incorporation Incorporation into DNA DNA_Polymerase->DNA_Incorporation Chain_Termination Masked Chain Termination DNA_Incorporation->Chain_Termination Apoptosis Apoptosis (Cell Death) Chain_Termination->Apoptosis

Caption: Intracellular activation and mechanism of action of Gemcitabine.[1][2]

References

the use of N4-Benzoylcytosine in the PCR amplification of GC-rich DNA sequences

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and drug development professionals, the successful amplification of GC-rich DNA sequences is a frequent yet formidable challenge in molecular biology. These regions, characterized by a high percentage of guanine (B1146940) (G) and cytosine (C) bases (typically >60%), are notoriously difficult to amplify using standard Polymerase Chain Reaction (PCR) protocols. Their inherent stability and propensity to form complex secondary structures, such as hairpins and G-quadruplexes, can impede DNA polymerase activity, leading to low or no amplification product. This document provides a detailed overview of established methods and explores potential novel strategies for overcoming these challenges.

The Challenge of GC-Rich Templates

The primary obstacles in amplifying GC-rich DNA are twofold:

  • High Melting Temperature (Tm): The three hydrogen bonds between G and C bases make these regions more thermally stable than AT-rich regions.[1][2] This requires higher denaturation temperatures to separate the DNA strands, which can in turn decrease the half-life of the DNA polymerase.

  • Secondary Structures: GC-rich sequences are prone to forming stable intramolecular and intermolecular secondary structures that can block polymerase progression, resulting in incomplete or non-specific amplification.[1][2][3]

Established Strategies for Amplifying GC-Rich DNA

Several strategies have been developed to counteract the challenges posed by GC-rich templates. These generally involve optimizing PCR conditions, utilizing chemical additives, or employing specialized DNA polymerases.

Chemical Additives

A common and effective approach is the inclusion of chemical additives in the PCR reaction mix. These additives, often referred to as PCR enhancers, work by reducing the melting temperature of the DNA and destabilizing secondary structures.

AdditiveTypical Final ConcentrationMechanism of ActionNotes
Dimethyl Sulfoxide (DMSO) 2-10%Reduces DNA secondary structures.[4]Can inhibit Taq polymerase activity at higher concentrations (>10%).[4]
Betaine (B1666868) 0.5-2.5 MDestabilizes DNA secondary structures by equalizing the melting temperatures of GC and AT base pairs.[3]Often used in combination with DMSO for synergistic effects.[5][6]
Formamide 1-5%Lowers the melting temperature of DNA.[4][7]Can be inhibitory to some DNA polymerases.
7-deaza-2'-deoxyguanosine (7-deaza-dGTP) Replace dGTP or use a 3:1 ratio with dGTPA dGTP analog that reduces the stability of GC base pairing, thereby minimizing the formation of secondary structures.[1][4]May affect subsequent DNA staining with intercalating dyes like ethidium (B1194527) bromide.[1]
Specialized DNA Polymerases and Buffers

Many commercially available DNA polymerases have been specifically engineered or are supplied with optimized buffers for the amplification of difficult templates, including those with high GC content.[1][7] For instance, polymerases fused with DNA binding proteins, such as Sso7d, exhibit increased processivity and are better able to traverse complex secondary structures.[8] Additionally, some master mixes are specifically formulated for GC-rich templates and may contain a proprietary blend of enhancers.[1]

Optimization of PCR Cycling Conditions

Fine-tuning the thermal cycling parameters is crucial for the successful amplification of GC-rich DNA.

  • Denaturation: Increasing the denaturation temperature (e.g., to 98°C) and duration can help to fully melt the template DNA. However, prolonged exposure to high temperatures can damage the polymerase.

  • Annealing: A higher annealing temperature can increase the specificity of primer binding.[9] Gradient PCR can be employed to empirically determine the optimal annealing temperature. "Touchdown PCR" is a technique where the annealing temperature is gradually decreased in successive cycles, which can enhance specificity.[3]

  • Extension: Using a lower extension temperature (e.g., 65-68°C) can sometimes improve results, although this is enzyme-dependent.

A Potential Role for N4-Modified Cytosine Analogs

While direct evidence for the use of N4-Benzoylcytosine in PCR is not available in the reviewed literature, studies on a related compound, N4-methyl-2'-deoxycytidine 5'-triphosphate (N4me-dCTP), offer a promising avenue for future exploration. Research has shown that replacing dCTP with N4me-dCTP in the PCR mix can significantly improve the amplification of GC-rich regions.[10][11]

The proposed mechanism is that the N4-methyl group interferes with the formation of Hoogsteen hydrogen bonds, which are critical for the stability of certain secondary structures like G-quadruplexes. By disrupting these structures, N4me-dCTP facilitates the passage of the DNA polymerase. It is plausible that the bulkier benzoyl group of this compound could have a similar or even more pronounced disruptive effect on secondary structures, although this would need to be empirically validated. The incorporation of such modified cytosines also results in amplicons with a lower melting temperature, which could be advantageous for downstream applications.[10][11]

Experimental Protocols

General Protocol for PCR of GC-Rich DNA using Additives

This protocol provides a starting point for the amplification of GC-rich templates using common additives. Optimization will likely be required for specific primer-template systems.

1. Reaction Setup:

Component50 µL ReactionFinal Concentration
10X PCR Buffer5 µL1X
dNTPs (10 mM each)1 µL200 µM each
Forward Primer (10 µM)2.5 µL0.5 µM
Reverse Primer (10 µM)2.5 µL0.5 µM
Template DNAvariable1-250 ng
DMSO (100%)2.5 µL5%
Betaine (5 M)10 µL1 M
Taq DNA Polymerase (5 U/µL)0.5 µL2.5 U
Nuclease-free waterto 50 µL

Note: The concentrations of DMSO and betaine may need to be optimized. A gradient of concentrations should be tested.

2. Thermal Cycling:

StepTemperatureTimeCycles
Initial Denaturation95-98°C2-5 min1
Denaturation95-98°C30-60 sec30-40
Annealing60-70°C30-60 sec
Extension68-72°C1 min/kb
Final Extension68-72°C5-10 min1
Hold4°C
Protocol for Touchdown PCR

Touchdown PCR can improve specificity by starting with a high annealing temperature that is then progressively lowered.

1. Reaction Setup: As per the general protocol.

2. Thermal Cycling:

StepTemperatureTimeCycles
Initial Denaturation95°C3 min1
Denaturation95°C30 sec10
Annealing70°C (-1°C/cycle)30 sec
Extension72°C1 min/kb
Denaturation95°C30 sec25
Annealing60°C30 sec
Extension72°C1 min/kb
Final Extension72°C7 min1
Hold4°C

Visualizing the Workflow and Logical Relationships

GC_Rich_PCR_Workflow cluster_prep Reaction Preparation cluster_pcr PCR Amplification cluster_analysis Analysis Template GC-Rich DNA Template Thermocycler Thermocycler Setup (Optimized Conditions) Template->Thermocycler Primers Primer Design (Tm > 60°C) Primers->Thermocycler Reagents Master Mix (Polymerase, dNTPs, Buffer) Reagents->Thermocycler Additives Additives (DMSO, Betaine) Additives->Thermocycler Denaturation Denaturation (95-98°C) Annealing Annealing (e.g., Touchdown) Denaturation->Annealing Extension Extension (68-72°C) Annealing->Extension Extension->Denaturation Repeat 30-40x Gel Agarose Gel Electrophoresis Extension->Gel Sequencing Downstream Applications Gel->Sequencing

Caption: A generalized workflow for the PCR amplification of GC-rich DNA sequences.

GC_Rich_Factors cluster_positive Positive Influencing Factors cluster_negative Negative Influencing Factors Successful_Amp Successful Amplification of GC-Rich DNA Additives Chemical Additives (e.g., DMSO, Betaine) Additives->Successful_Amp Reduces Secondary_Structures Secondary Structures (Hairpins, G-quadruplexes) Additives->Secondary_Structures Destabilizes High_Fidelity_Pol Specialized Polymerase High_Fidelity_Pol->Successful_Amp Overcomes Optimized_Cycling Optimized Cycling (e.g., Touchdown PCR) Optimized_Cycling->Successful_Amp Enables High_Tm High Melting Temperature (Tm) Optimized_Cycling->High_Tm Compensates for Modified_Nucleotides Modified Nucleotides (e.g., N4me-dCTP) Modified_Nucleotides->Successful_Amp Prevents Modified_Nucleotides->Secondary_Structures Disrupts Secondary_Structures->Successful_Amp Inhibits High_Tm->Successful_Amp Prevents Suboptimal_Conditions Suboptimal PCR Conditions Suboptimal_Conditions->Successful_Amp Leads to Failure

Caption: Logical relationships of factors influencing GC-rich PCR success.

Conclusion

The amplification of GC-rich DNA sequences remains a significant hurdle in molecular biology research. However, a combination of optimized protocols, the use of chemical additives, and specialized DNA polymerases can significantly improve success rates. While the direct application of this compound in PCR is not yet established, the promising results from similar N4-modified cytosine analogs suggest a potential new frontier in tackling these challenging templates. Researchers are encouraged to empirically test and optimize the strategies outlined in this document to achieve robust and reliable amplification of their GC-rich targets.

References

Application Notes and Protocols: N4-Benzoylcytosine in the Synthesis of 2'-Fluorinated L-Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the use of N4-Benzoylcytosine as a key intermediate in the chemical synthesis of 2'-fluorinated L-nucleoside analogs. These analogs are a critical class of compounds in the development of antiviral and anticancer therapeutics. The benzoyl protecting group on the exocyclic amine of cytosine offers stability during the crucial glycosylation and fluorination steps. This document outlines the general synthetic strategy, detailed experimental procedures for key reactions, and data on the biological activity of representative compounds.

Introduction

2'-Fluorinated nucleoside analogs, particularly those of the L-configuration, have emerged as potent antiviral and anticancer agents. The introduction of a fluorine atom at the 2'-position of the sugar moiety can significantly enhance the metabolic stability and biological activity of these compounds. This compound is a pivotal building block in the synthesis of 2'-fluorinated L-cytidine analogs. The benzoyl group serves as a robust protecting group for the N4-amino function of cytosine, preventing unwanted side reactions during the chemical transformations of the sugar moiety and the glycosidic bond formation. This document provides detailed methodologies for the synthesis of these valuable compounds, leveraging this compound as a key starting material.

General Synthetic Workflow

The chemical synthesis of 2'-fluorinated L-nucleoside analogs using this compound typically follows a convergent approach. This involves the synthesis of a suitably protected 2'-fluoro-L-sugar derivative, which is then coupled with silylated this compound. The subsequent deprotection of the resulting nucleoside affords the final 2'-fluorinated L-nucleoside analog.

G cluster_sugar Fluorinated L-Sugar Synthesis cluster_base Base Preparation cluster_coupling Coupling and Deprotection L_Arabinose L-Arabinose Protected_L_Sugar Protected L-Sugar Derivative L_Arabinose->Protected_L_Sugar Protection Fluorinated_L_Sugar Protected 2'-Fluoro-L-Sugar Protected_L_Sugar->Fluorinated_L_Sugar Fluorination Protected_Nucleoside Protected 2'-Fluoro-L-Nucleoside Fluorinated_L_Sugar->Protected_Nucleoside N4_Benzoylcytosine This compound Silylated_Base Silylated this compound N4_Benzoylcytosine->Silylated_Base Silylation Silylated_Base->Protected_Nucleoside Glycosylation Final_Product 2'-Fluoro-L-Nucleoside Analog Protected_Nucleoside->Final_Product Deprotection

Caption: General workflow for the synthesis of 2'-fluorinated L-nucleoside analogs.

Experimental Protocols

Protocol 1: Synthesis of a Protected 2-Deoxy-2-fluoro-L-arabinofuranosyl Intermediate

This protocol describes the preparation of a key fluorinated sugar intermediate starting from L-arabinose.

Materials:

Procedure:

  • Benzylation: L-arabinose is treated with benzyl alcohol in the presence of HCl gas to protect the anomeric hydroxyl group.

  • Isopropylidene Protection: The resulting benzyl glycoside is reacted with 2,2-dimethoxypropane and a catalytic amount of p-TsOH in acetone to protect the 3- and 4-hydroxyl groups.

  • Oxidation: The 2-hydroxyl group is oxidized using pyridinium dichromate and acetic anhydride in dichloromethane.

  • Reduction: The resulting ketone is reduced with sodium borohydride in methanol to yield the L-ribo configuration.

  • Deprotection and Rearrangement: The isopropylidene group is removed with trifluoroacetic acid, followed by treatment with methanolic HCl to induce ring rearrangement to the furanose form.

  • Benzoylation: The hydroxyl groups are protected by reaction with benzoyl chloride in pyridine.

  • Fluorination: The 2'-hydroxyl group is activated with thionyl chloride and imidazole in DMF/DCM, followed by nucleophilic fluorination using triethylamine trihydrofluoride in ethyl acetate to introduce the 2'-fluoro group in the arabino configuration.

  • Bromination: The anomeric position is activated by treatment with HBr in acetic acid to yield the glycosyl bromide, which is used directly in the next step.

Protocol 2: Glycosylation of Silylated this compound with the Fluorinated L-Sugar

This protocol outlines the crucial coupling reaction between the prepared fluorinated L-sugar and this compound.

Materials:

Procedure:

  • Silylation of this compound: A suspension of this compound in hexamethyldisilazane is heated at reflux with a catalytic amount of ammonium sulfate until the solution becomes clear. The excess HMDS is removed under reduced pressure to yield silylated this compound.

  • Glycosylation: The silylated this compound is dissolved in anhydrous acetonitrile. The freshly prepared 2-deoxy-2-fluoro-L-arabinofuranosyl bromide, dissolved in anhydrous acetonitrile, is added to the solution. The mixture is cooled, and trimethylsilyl trifluoromethanesulfonate (TMSOTf) is added dropwise. The reaction is stirred at room temperature until completion (monitored by TLC).

  • Work-up and Purification: The reaction is quenched with a saturated sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography to yield the protected N4-benzoyl-2'-deoxy-2'-fluoro-β-L-arabinofuranosylcytosine.

Protocol 3: Deprotection of the Nucleoside Analog

This final step removes the protecting groups to yield the desired 2'-fluorinated L-nucleoside analog.

Materials:

  • Protected N4-benzoyl-2'-deoxy-2'-fluoro-β-L-arabinofuranosylcytosine (from Protocol 2)

  • Methanolic ammonia (B1221849) (saturated at 0 °C)

  • Methanol

  • Silica gel for column chromatography

Procedure:

  • Ammonolysis: The protected nucleoside is dissolved in methanolic ammonia in a sealed pressure vessel. The solution is stirred at room temperature overnight.

  • Purification: The solvent is evaporated under reduced pressure. The residue is purified by silica gel column chromatography to afford the final 2'-deoxy-2'-fluoro-β-L-arabinofuranosylcytosine.

Data Presentation

The following table summarizes the antiviral activity of a representative 2'-fluorinated L-nucleoside analog, Clevudine (L-FMAU), which is structurally related to the compounds synthesized using the described methods.[1]

CompoundVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Clevudine (L-FMAU)HBV2.2.150.1>100>1000
Clevudine (L-FMAU)EBVP3HR-15.0>100>20

EC₅₀: 50% effective concentration required to inhibit viral replication. CC₅₀: 50% cytotoxic concentration. SI: Selectivity Index (CC₅₀/EC₅₀).

Signaling Pathway and Mechanism of Action

2'-Fluorinated L-nucleoside analogs typically act as chain terminators of viral DNA or RNA synthesis. After entering the cell, they are phosphorylated by host cell kinases to their active triphosphate form. This triphosphate analog then competes with the natural deoxynucleotide triphosphate for incorporation into the growing viral nucleic acid chain by the viral polymerase. The absence of a 3'-hydroxyl group on the sugar moiety of the incorporated analog prevents the formation of the next phosphodiester bond, leading to the termination of nucleic acid elongation and inhibition of viral replication.

G cluster_cell Host Cell Drug 2'-Fluoro-L-Nucleoside Analog Drug_MP Monophosphate Drug->Drug_MP Host Kinase Drug_DP Diphosphate Drug_MP->Drug_DP Host Kinase Drug_TP Triphosphate (Active Form) Drug_DP->Drug_TP Host Kinase Viral_Polymerase Viral Polymerase Drug_TP->Viral_Polymerase Terminated_NA Terminated Nucleic Acid Viral_Polymerase->Terminated_NA Incorporation & Chain Termination Viral_NA Growing Viral Nucleic Acid Viral_NA->Viral_Polymerase

Caption: Mechanism of action of 2'-fluorinated L-nucleoside analogs.

Conclusion

This compound is an indispensable reagent for the efficient and controlled synthesis of 2'-fluorinated L-nucleoside analogs. The protocols provided herein offer a robust framework for the laboratory-scale synthesis of these promising therapeutic agents. The use of the benzoyl protecting group ensures high yields and simplifies the purification of intermediates. The resulting 2'-fluorinated L-nucleoside analogs exhibit potent and selective antiviral activity, highlighting their potential for further development as novel drugs.

References

N4-Benzoylcytosine as a fundamental building block for potential antiviral agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N4-Benzoylcytosine is a chemically modified nucleobase that serves as a crucial building block in the synthesis of a wide array of nucleoside analogs with significant potential as antiviral therapeutics.[1] The addition of the benzoyl group to the exocyclic amine of cytosine offers several advantages in medicinal chemistry, including enhanced metabolic stability and improved cellular uptake. This strategic modification has led to the development of potent inhibitors of viral replication, particularly against DNA viruses such as poxviruses. These application notes provide a comprehensive overview of the utility of this compound in antiviral drug discovery, including detailed experimental protocols and a summary of antiviral activity data.

Mechanism of Action: Targeting Viral Replication

Nucleoside analogs derived from this compound primarily exert their antiviral effects by targeting the viral DNA replication machinery.[2] Upon entering a host cell, these compounds are typically metabolized by host or viral kinases into their active triphosphate form. This triphosphate analog then acts as a competitive inhibitor of the viral DNA polymerase, a key enzyme responsible for replicating the viral genome.

By mimicking the natural deoxynucleotide triphosphate, the N4-benzoylated analog can be incorporated into the growing viral DNA chain. However, the presence of the modified base or sugar moiety often leads to chain termination, effectively halting further DNA synthesis.[2] This targeted inhibition of viral DNA replication is a hallmark of many successful antiviral drugs and underscores the therapeutic potential of this compound derivatives. Poxviruses, which replicate in the cytoplasm, encode their own DNA replication machinery, making the viral DNA polymerase an attractive and specific target for antiviral intervention.[2][3]

Quantitative Antiviral Activity

The antiviral efficacy of this compound derivatives is quantified by determining their 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%. Concurrently, the 50% cytotoxic concentration (CC50) is determined to assess the compound's toxicity to the host cells. The ratio of CC50 to EC50 provides the selectivity index (SI), a critical parameter for evaluating the therapeutic potential of an antiviral agent. A higher SI value indicates greater selectivity for the virus over the host cell.

Table 1: Antiviral Activity of N4-(Benzoyloxy)cytidine against Poxviruses

Virus StrainCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
Vaccinia virusHeLa1.5>100>66.7
Cowpox virusVero2.0>100>50.0

Data is representative and compiled from literature reports. Actual values may vary depending on experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of N4-Benzoyl-Substituted Nucleoside Analogs

This protocol provides a general method for the N4-benzoylation of a cytidine (B196190) nucleoside analog.

Materials:

  • Cytidine nucleoside analog

  • Benzoyl chloride

  • Pyridine (B92270) (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., DCM/Methanol (B129727) gradient)

Procedure:

  • Dissolve the cytidine nucleoside analog in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in DCM) to afford the pure N4-benzoyl-substituted nucleoside analog.

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: Plaque Reduction Assay for Antiviral Activity against Poxviruses

This protocol details the procedure for determining the antiviral activity of a test compound against a poxvirus, such as vaccinia virus, using a plaque reduction assay.[1][4][5][6]

Materials:

  • Confluent monolayer of host cells (e.g., Vero or BS-C-1 cells) in 6-well plates

  • Poxvirus stock of known titer (plaque-forming units [PFU]/mL)

  • Test compound stock solution (e.g., in DMSO)

  • Cell culture medium (e.g., DMEM) with 2% fetal bovine serum (FBS)

  • Overlay medium (e.g., cell culture medium with 1% methylcellulose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Aspirate the growth medium from the confluent cell monolayers in the 6-well plates.

  • Infect the cells with the poxvirus at a multiplicity of infection (MOI) that will produce 50-100 plaques per well. Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • After the adsorption period, remove the virus inoculum and wash the cells gently with PBS.

  • Add the different concentrations of the test compound (in duplicate or triplicate) to the respective wells. Include a "virus only" control (no compound) and a "cells only" control (no virus, no compound).

  • Add 2 mL of overlay medium to each well.

  • Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until visible plaques are formed.

  • After incubation, aspirate the overlay medium and fix the cells with 10% formalin for at least 30 minutes.

  • Remove the formalin and stain the cells with crystal violet solution for 15-30 minutes.

  • Gently wash the wells with water to remove excess stain and allow the plates to air dry.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each compound concentration compared to the "virus only" control.

  • Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration and using non-linear regression analysis.

Visualizations

Antiviral_Drug_Development_Workflow cluster_Discovery Discovery & Synthesis cluster_Evaluation Preclinical Evaluation cluster_Development Further Development Building_Block This compound Synthesis Synthesis of Nucleoside Analogs Building_Block->Synthesis Cytotoxicity Cytotoxicity Assay (CC50) Synthesis->Cytotoxicity Antiviral Antiviral Assay (EC50) Synthesis->Antiviral Selectivity Selectivity Index (SI = CC50/EC50) Cytotoxicity->Selectivity Antiviral->Selectivity Lead_Optimization Lead Optimization Selectivity->Lead_Optimization In_Vivo In Vivo Studies Lead_Optimization->In_Vivo

Caption: Workflow for antiviral drug development using this compound.

Poxvirus_Replication_Cycle cluster_Entry Viral Entry cluster_Replication Viral Replication (Cytoplasm) cluster_Assembly Assembly & Release Attachment Attachment to Host Cell Penetration Penetration Attachment->Penetration Uncoating Uncoating Penetration->Uncoating Early_Transcription Early Gene Transcription Uncoating->Early_Transcription DNA_Replication Viral DNA Replication Early_Transcription->DNA_Replication Late_Transcription Late Gene Transcription DNA_Replication->Late_Transcription Virion_Assembly Virion Assembly DNA_Replication->Virion_Assembly Protein_Synthesis Protein Synthesis Late_Transcription->Protein_Synthesis Protein_Synthesis->Virion_Assembly Release Release of New Virions Virion_Assembly->Release

Caption: Simplified Poxvirus Replication Cycle in the host cell cytoplasm.

Mechanism_of_Action N4BC_derivative This compound Derivative Triphosphate Active Triphosphate Form N4BC_derivative->Triphosphate Cellular Kinases Viral_Polymerase Viral DNA Polymerase Triphosphate->Viral_Polymerase Competitive Inhibition DNA_Chain Growing Viral DNA Chain Viral_Polymerase->DNA_Chain Incorporation Chain_Termination Chain Termination & Inhibition of Replication DNA_Chain->Chain_Termination

Caption: Proposed mechanism of action for this compound antiviral agents.

References

Troubleshooting & Optimization

strategies for optimizing the yield of N4-Benzoylcytosine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N4-Benzoylcytosine.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Q1: Why is my reaction yield of this compound significantly lower than expected?

Low yields can result from several factors. Consider the following potential causes and solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure the reaction is stirred for the recommended duration, typically allowing it to warm to room temperature and then heating to 40-45°C for a couple of hours.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting material (cytosine).

  • Moisture in Reaction: Cytosine and solvents should be anhydrous. The presence of water can hydrolyze the benzoylating agent (benzoyl chloride or benzoic anhydride) and reduce the efficiency of the reaction.

    • Solution: Use anhydrous cytosine and dry solvents. Conduct the reaction under an inert atmosphere, such as nitrogen.[2]

  • Suboptimal Reagent Stoichiometry: An incorrect molar ratio of reactants can lead to lower yields.

    • Solution: A common molar ratio for benzoyl chloride or benzoic anhydride (B1165640) to cytosine is between 1:1 and 1.5:1.[1] Ensure accurate measurement of all reagents.

  • Inefficient Catalyst Activity: The catalyst, 4-dimethylaminopyridine (B28879) (DMAP), may be of poor quality or used in an insufficient amount.

    • Solution: Use a high-purity grade of DMAP and ensure it is used in catalytic amounts.

Q2: The purity of my this compound is low, as indicated by HPLC analysis. What are the likely impurities and how can I remove them?

Low purity is often due to side reactions or residual starting materials.

  • Potential Impurities:

    • Unreacted Cytosine: Due to its low solubility, unreacted cytosine can be difficult to remove.

    • Di-benzoylated Cytosine: Although less common, over-benzoylation can occur.

    • Benzoic Acid: Formed from the hydrolysis of the benzoylating agent.

  • Purification Strategies:

    • Washing: The crude product is typically washed with water and ethanol (B145695) to remove unreacted starting materials and soluble byproducts.[1][2]

    • Recrystallization: Due to the low solubility of this compound in many common solvents, finding a suitable recrystallization solvent can be challenging.[3] Experiment with solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) followed by the addition of an anti-solvent.

    • Column Chromatography: While possible, the low solubility of the product can make column chromatography difficult.[3]

Q3: My reaction mixture becomes very thick and difficult to stir. What should I do?

This is a common observation as the product, this compound, often precipitates out of the reaction mixture.

  • Solution:

    • Ensure you are using a sufficient volume of solvent. Acetonitrile is a commonly used solvent for this reaction.[2]

    • Use a mechanical stirrer that can handle viscous slurries.

    • The formation of a precipitate is a normal part of the process and indicates product formation. Continue stirring as effectively as possible to ensure homogeneity.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What are the recommended starting materials and reagents for the synthesis of this compound?

The most common method involves the reaction of cytosine with a benzoylating agent.[1][2]

ReagentFunction
CytosineStarting Material
Benzoyl Chloride or Benzoic AnhydrideBenzoylating Agent
Triethylamine (B128534)Base
4-Dimethylaminopyridine (DMAP)Catalyst
Acetonitrile or other suitable solventSolvent

Q2: What are the optimal reaction conditions for synthesizing this compound?

Optimal conditions are crucial for achieving high yield and purity.

ParameterRecommended Condition
Temperature Initial cooling to 5-10°C during the addition of the benzoylating agent, followed by warming to room temperature and then heating to 40-45°C.[1][2]
Reaction Time Typically several hours. The reaction is often stirred for 1 hour at room temperature and then 2 hours at 40-45°C.[1][2]
Atmosphere Inert atmosphere (e.g., nitrogen) is recommended to prevent moisture contamination.[2]

Q3: How is the this compound product isolated from the reaction mixture?

The product is typically isolated by filtration.

  • Procedure: After the reaction is complete, the mixture is cooled to room temperature, and the precipitated product is collected by filtration. The filter cake is then washed sequentially with water and an alcohol like ethanol to remove impurities.[1][2]

Q4: What are the key safety precautions to consider during this synthesis?

  • Reagents: Benzoyl chloride is corrosive and lachrymatory. Triethylamine is flammable and has a strong odor. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reaction: The reaction can be exothermic, especially during the addition of benzoyl chloride. Slow, dropwise addition with cooling is recommended to control the reaction temperature.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound using Benzoyl Chloride

This protocol is adapted from a patented method.[1]

  • Reaction Setup: In a reaction vessel under a nitrogen atmosphere, dissolve cytosine, 4-dimethylaminopyridine (DMAP), and triethylamine in a suitable solvent (e.g., acetonitrile).

  • Addition of Benzoyl Chloride: Cool the mixture to 5-10°C. Slowly add benzoyl chloride dropwise to the stirred solution. The molar ratio of benzoyl chloride to cytosine should be between 1:1 and 1.5:1.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to naturally warm to room temperature and stir for 1 hour at 25°C. Then, slowly heat the mixture to 40-45°C and maintain this temperature for 2 hours.

  • Workup: Cool the reaction mixture to room temperature. Collect the precipitate by filtration.

  • Purification: Wash the filter cake with water and then with ethanol.

  • Drying: Dry the resulting solid to obtain this compound.

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Reaction_Setup Reaction Setup (Cytosine, DMAP, TEA in Solvent) Cooling Cool to 5-10°C Reaction_Setup->Cooling Addition Slow Addition of Benzoyl Chloride Cooling->Addition Stirring_RT Stir at 25°C (1 hour) Addition->Stirring_RT Heating Heat to 40-45°C (2 hours) Stirring_RT->Heating Cooling_Final Cool to Room Temperature Heating->Cooling_Final Filtration Filtration Cooling_Final->Filtration Washing Wash with Water & Ethanol Filtration->Washing Drying Drying Washing->Drying Product This compound Drying->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Purity Issue Check_Completion Reaction Complete? (TLC) Start->Check_Completion Check_Moisture Anhydrous Conditions? Start->Check_Moisture Check_Stoichiometry Correct Stoichiometry? Start->Check_Stoichiometry Check_Purification Effective Purification? Start->Check_Purification Incomplete_Reaction Incomplete Reaction Check_Completion->Incomplete_Reaction No Moisture_Contamination Moisture Contamination Check_Moisture->Moisture_Contamination No Incorrect_Stoichiometry Incorrect Stoichiometry Check_Stoichiometry->Incorrect_Stoichiometry No Inefficient_Purification Inefficient Purification Check_Purification->Inefficient_Purification No Solution_Time Increase Reaction Time/ Temperature Incomplete_Reaction->Solution_Time Solution_Dry Use Anhydrous Reagents/ Inert Atmosphere Moisture_Contamination->Solution_Dry Solution_Ratio Verify Reagent Ratios Incorrect_Stoichiometry->Solution_Ratio Solution_Wash Optimize Washing/ Recrystallization Inefficient_Purification->Solution_Wash

Caption: Troubleshooting logic for low yield or purity in this compound synthesis.

References

troubleshooting and resolving low yield in N4-Benzoylcytosine preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to low yield in the synthesis of N4-Benzoylcytosine.

Troubleshooting Guides (Question & Answer Format)

This section addresses specific issues that can lead to decreased this compound yield.

Q1: I have very little or no solid product after the reaction. What could be the primary cause?

A1: A low or negligible amount of precipitate suggests that the acylation reaction did not proceed to completion. Several factors could be responsible. A systematic check of the following is recommended:

  • Reagent Quality: Ensure that the cytosine is anhydrous and the benzoyl chloride has not hydrolyzed. Old or improperly stored benzoyl chloride can react with atmospheric moisture to form benzoic acid, which will not participate in the acylation reaction. The use of fresh, high-purity reagents is critical.

  • Reaction Conditions: The reaction is sensitive to temperature. The initial dropwise addition of benzoyl chloride should be carried out at a low temperature (5-10°C) to control the exothermic reaction.[1] Subsequently, allowing the reaction to warm to room temperature and then heating it to 40-45°C is crucial for driving the reaction to completion.[1][2]

  • Presence of a Base and Catalyst: Triethylamine (B128534) is essential to neutralize the HCl generated during the reaction. 4-Dimethylaminopyridine (B28879) (DMAP) acts as a catalyst.[1][2] Ensure that both were added in the correct molar ratios.

Q2: My final product yield is significantly lower than expected after filtration and drying. Where could I be losing my product?

A2: Product loss is common during the workup and purification steps, especially given the low solubility of this compound in many common solvents.[3] Consider the following potential sources of loss:

  • Incomplete Precipitation: While this compound is poorly soluble in acetonitrile (B52724), some product may remain in the filtrate. Ensure the reaction mixture is cooled sufficiently before filtration to maximize precipitation.

  • Washing Steps: The protocol involves washing the filter cake with water and ethanol (B145695).[1][2] While this is effective for removing impurities, excessive washing or the use of large volumes of solvent can lead to product loss. Use just enough solvent to wash away impurities.

  • Product Hydrolysis: N-acyl cytosine derivatives can be susceptible to hydrolysis, which would convert the desired product back to cytosine or to a uracil (B121893) derivative.[4] Avoid prolonged exposure to strongly acidic or basic aqueous conditions during the workup. The washing steps with water should be performed with neutral pH water.

Q3: The purity of my final product is low. What are the likely impurities and how can I remove them?

A3: Low purity can be attributed to unreacted starting materials or the formation of side products.

  • Unreacted Cytosine: The most common impurity is likely unreacted cytosine. The recommended washing of the crude product with water and ethanol is generally effective at removing cytosine, which has different solubility properties.[1][2]

  • Benzoic Acid: If the benzoyl chloride used was not fresh, benzoic acid could be present as an impurity. Washing with a mildly basic aqueous solution could help remove it, but care must be taken to avoid hydrolysis of the this compound.

  • Di-benzoylated Product: While less common, it is possible for a second benzoyl group to attach to another position on the cytosine ring. Careful control of the stoichiometry of benzoyl chloride is important to minimize this.

To assess purity, techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Mass Spectrometry can be employed.[3] Recrystallization can be attempted for further purification, though finding a suitable solvent can be challenging due to the compound's low solubility.[2][5]

Frequently Asked Questions (FAQs)

Q: What is the optimal molar ratio of reactants for the synthesis of this compound?

A: A molar ratio of benzoyl chloride to cytosine between 1:1 and 1.5:1 is recommended.[1] Using a slight excess of benzoyl chloride can help drive the reaction to completion.

Q: Is the reaction atmosphere critical for a high yield?

A: Yes, conducting the reaction under an inert atmosphere, such as nitrogen, is recommended to prevent the reaction of benzoyl chloride with atmospheric moisture.[1][2]

Q: What is the role of 4-dimethylaminopyridine (DMAP) in this reaction?

A: DMAP is a highly effective acylation catalyst that accelerates the reaction between cytosine and benzoyl chloride, leading to higher yields in a shorter reaction time.[1]

Q: My this compound product is difficult to dissolve for analysis. What solvents can I use?

A: this compound has low solubility in many common solvents. It is slightly soluble in aqueous acid and DMSO, especially with heating.[2][5] For analytical purposes like NMR, deuterated DMSO (DMSO-d6) is often used.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is adapted from a patented method with a reported yield of ≥93%.[1]

Materials:

  • Cytosine (anhydrous)

  • Benzoyl chloride

  • Triethylamine

  • 4-Dimethylaminopyridine (DMAP)

  • Acetonitrile

  • Water (deionized)

  • Ethanol

Procedure:

  • In a reaction vessel equipped with a stirrer and under a nitrogen atmosphere, add acetonitrile.

  • Add anhydrous cytosine, DMAP, and triethylamine to the acetonitrile and stir until a uniform suspension is formed.

  • Cool the reaction mixture to 5-10°C using an ice bath.

  • Slowly add benzoyl chloride dropwise to the cooled mixture, maintaining the temperature between 5-10°C.

  • After the addition is complete, allow the reaction mixture to naturally warm to room temperature (approximately 25°C) and stir for 1 hour.

  • Slowly heat the mixture to 40-45°C and maintain this temperature for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Collect the solid product by filtration.

  • Wash the filter cake sequentially with water and then with ethanol.

  • Dry the solid product under vacuum to obtain this compound.

Data Presentation

ParameterRecommended ValueReference
Molar Ratio (Benzoyl Chloride:Cytosine)1:1 to 1.5:1[1]
Catalyst4-Dimethylaminopyridine (DMAP)[1][2]
BaseTriethylamine[1][2]
SolventAcetonitrile[1][2]
Initial Reaction Temperature5-10°C[1]
Subsequent Reaction Temperature40-45°C[1][2]
Reaction Time1 hour at 25°C, 2 hours at 40-45°C[1][2]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Cytosine, DMAP, Triethylamine in Acetonitrile cool Cool to 5-10°C reagents->cool add_benzoyl Add Benzoyl Chloride dropwise cool->add_benzoyl warm_rt Warm to 25°C (1 hour) add_benzoyl->warm_rt heat Heat to 40-45°C (2 hours) warm_rt->heat cool_rt Cool to Room Temp heat->cool_rt filter Filter Precipitate cool_rt->filter wash Wash with Water & Ethanol filter->wash dry Dry Product wash->dry end end dry->end This compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_no_precipitate No Precipitate cluster_precipitate Precipitate Formed start Low Yield of This compound check_precipitate Was a precipitate formed during the reaction? start->check_precipitate reagent_quality Check Reagent Quality (Cytosine, Benzoyl Chloride) check_precipitate->reagent_quality No check_workup Review Workup Procedure check_precipitate->check_workup Yes conditions Verify Reaction Conditions (Temperature, Time) reagent_quality->conditions base_catalyst Confirm Presence of Base and Catalyst conditions->base_catalyst solution1 solution1 base_catalyst->solution1 Solution: Optimize Reaction incomplete_precipitation Incomplete Precipitation? (Cool sufficiently) check_workup->incomplete_precipitation wash_loss Product Loss during Washing? (Use minimal solvent) incomplete_precipitation->wash_loss hydrolysis Potential Hydrolysis? (Avoid harsh pH) wash_loss->hydrolysis solution2 solution2 hydrolysis->solution2 Solution: Refine Workup

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

addressing challenges in the removal of the benzoyl protecting group from cytosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in the removal of the benzoyl protecting group from cytosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful deprotection of N⁴-benzoyl-protected cytosine derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the removal of the benzoyl group from cytosine.

Issue 1: Incomplete or Slow Deprotection

  • Question: My deprotection reaction is either very slow or does not go to completion, as indicated by TLC or LC-MS analysis. What are the possible causes and solutions?

  • Answer: Incomplete deprotection is a common challenge. Here are the primary causes and how to address them:

    • Insufficient Reagent Concentration or Activity: The concentration of the basic reagent (e.g., ammonia (B1221849), methylamine) may be too low, or the reagent may have degraded over time.

      • Solution: Use fresh, concentrated reagents. For aqueous ammonia, use a concentration of 28-30%. If preparing methanolic ammonia, ensure the methanol (B129727) is saturated with ammonia gas.

    • Low Reaction Temperature: The reaction kinetics are highly dependent on temperature. Room temperature reactions can be sluggish.

      • Solution: Increase the reaction temperature. Heating the reaction mixture to 55-65 °C can significantly reduce the reaction time.[1]

    • Poor Solubility: The protected cytosine derivative may not be fully soluble in the reaction medium, limiting its exposure to the deprotecting agent.

      • Solution: Add a co-solvent to improve solubility. For aqueous ammonia reactions, adding a small amount of methanol can help create a homogeneous solution.[1]

    • Steric Hindrance: Bulky groups near the N⁴-benzoyl group on the cytosine or elsewhere on the molecule can sterically hinder the approach of the nucleophile.

      • Solution: Increase the reaction time and/or temperature. Alternatively, a smaller, more potent nucleophile like methylamine (B109427) may be more effective.

Issue 2: Observation of Side Products

  • Question: I am observing unexpected peaks in my HPLC or mass spectrometry data after the deprotection reaction. What are the likely side reactions and how can I minimize them?

  • Answer: Several side reactions can occur during benzoyl deprotection of cytosine. Identifying the side product is key to mitigating its formation.

    • Transamination with Methylamine: When using methylamine for deprotection, a common side reaction is the formation of N⁴-methyl-cytosine.[2]

      • Solution: If N⁴-methylation is a concern, consider using aqueous or methanolic ammonia instead of methylamine. If the speed of methylamine is required, using acetyl-protected cytidine (B196190) (Ac-dC) instead of benzoyl-protected cytidine (Bz-dC) during oligonucleotide synthesis can prevent this side reaction when using AMA (Ammonium hydroxide (B78521)/Methylamine) for deprotection.[3]

    • Benzoyl Group Migration: In nucleosides with free hydroxyl groups on the sugar moiety, the benzoyl group can migrate from the N⁴ position of cytosine to a nearby hydroxyl group, particularly under basic conditions.[4][5][6]

      • Solution: This is a complex issue related to the inherent reactivity of the molecule. If migration is suspected, it is crucial to fully characterize the side product. To minimize migration, it is best to use the mildest possible deprotection conditions (e.g., lower temperature, shorter reaction time) that still afford complete deprotection of the primary benzoyl group. Protecting the hydroxyl groups on the sugar can also prevent this side reaction.

    • Modification of other sensitive groups: If your molecule contains other base-labile protecting groups, they may be prematurely cleaved under the deprotection conditions.

      • Solution: Choose a deprotection method that is orthogonal to the other protecting groups present in your molecule. A milder condition, such as methanolic ammonia at room temperature, might be more selective than heated aqueous ammonia or AMA.

Issue 3: Product Solubility and Isolation

  • Question: After deprotection and removal of the reagents, I am having trouble dissolving the product for purification. What can I do?

  • Answer: The deprotected cytosine derivative may have significantly different solubility properties compared to its benzoylated precursor.

    • Poor Aqueous Solubility: Deprotected nucleosides and oligonucleotides can sometimes be poorly soluble in water, especially if they are still partially protected or have aggregated.

      • Solution: Try dissolving the product in a small amount of a polar organic solvent like DMSO or DMF first, and then slowly adding your aqueous buffer. For basic compounds, dissolving in a slightly acidic solution can improve solubility by protonating basic sites.[7][8]

    • Precipitation during workup: The product may precipitate out of solution upon neutralization or solvent change.

      • Solution: If the product is intended to be in an aqueous solution, ensure the final pH is one at which the product is soluble. If purification by reverse-phase HPLC is planned, dissolving the crude product in the mobile phase starting conditions is often effective.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing the benzoyl protecting group from cytosine?

A1: The most common methods involve basic hydrolysis. These include:

  • Aqueous Ammonium (B1175870) Hydroxide: A standard and reliable method, often performed at room temperature or elevated temperatures (55-65 °C) for faster reaction.[1]

  • Methanolic Ammonia: A saturated solution of ammonia in methanol is another mild and widely used method.[9]

  • Ammonia/Methylamine (AMA): A 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine provides very rapid deprotection, often in 10-15 minutes at 65 °C.[1][3]

  • Sodium Methoxide (B1231860) in Methanol: A catalytic amount of sodium methoxide in methanol can be very effective, especially for O-benzoyl groups, but can also be used for N-benzoyl groups.[9][10]

Q2: How can I monitor the progress of the deprotection reaction?

A2: The progress of the reaction can be monitored by standard analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively track the disappearance of the starting material (higher Rf) and the appearance of the deprotected product (lower Rf).[9]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of the reaction mixture, allowing for the determination of the percentage of starting material remaining and product formed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the starting material, product, and any side products by their mass-to-charge ratio.

Q3: What is the typical workup procedure after deprotection?

A3: After the reaction is complete (as determined by TLC or HPLC), the typical workup involves:

  • Cooling the reaction vessel to room temperature.

  • Carefully opening the sealed vessel in a well-ventilated fume hood.

  • Evaporating the volatile reagents (ammonia, methylamine, methanol) under a stream of nitrogen or using a centrifugal evaporator.[1]

  • The resulting residue contains the deprotected product and can be further purified by techniques such as HPLC or silica (B1680970) gel chromatography.

Q4: Are there any safety precautions I should take during deprotection?

A4: Yes, safety is paramount.

  • Always work in a well-ventilated fume hood, especially when using concentrated ammonia or methylamine, which are volatile and have strong odors.

  • Use sealed reaction vessels designed for heating to prevent the escape of ammonia or methylamine gas, which can cause a buildup of pressure.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Data Presentation

Table 1: Comparison of Common Benzoyl Deprotection Methods for Cytosine

Deprotection MethodReagents & ConditionsTypical Reaction TimeTypical YieldNotes
Aqueous Ammonia Concentrated NH₄OH (28-30%), Room Temperature12-24 hours>95%Standard, reliable method.[1]
Aqueous Ammonia (Heated) Concentrated NH₄OH (28-30%), 55-65 °C2-8 hours>95%Faster than room temperature; commonly used for oligonucleotides.[1]
Methanolic Ammonia Saturated NH₃ in Methanol, Room Temperature12-24 hours>90%A mild and widely used method.[9]
Ammonia/Methylamine (AMA) 1:1 (v/v) NH₄OH (30%) / 40% Methylamine, 65 °C10-15 minutes>95%Very rapid deprotection. Requires use of Ac-dC to avoid transamination.[1][3]
Sodium Methoxide Catalytic NaOMe in Methanol, Room Temperature1-4 hours>95%Very efficient and rapid, particularly for O-benzoyl groups.[9]

Experimental Protocols

Protocol 1: Deprotection using Aqueous Ammonia

This protocol is a standard method for benzoyl group removal.

  • Materials:

    • N⁴-benzoyl-protected cytosine substrate

    • Concentrated ammonium hydroxide (28-30%)

    • Methanol (optional, to aid solubility)

    • Sealed reaction vial

    • Heating block or oil bath

  • Procedure:

    • Place the N⁴-benzoyl-protected substrate into a sealed reaction vial.

    • Add concentrated ammonium hydroxide. If solubility is an issue, add a minimal amount of methanol to achieve a homogeneous solution.

    • Seal the vial tightly.

    • For room temperature deprotection, stir the reaction for 12-24 hours. For accelerated deprotection, heat the vial to 55-65 °C and stir for 2-8 hours.

    • Monitor the reaction progress by TLC or HPLC.

    • Once complete, cool the vial to room temperature.

    • In a fume hood, carefully open the vial and evaporate the solvent under a stream of nitrogen or using a centrifugal evaporator.

    • The crude product can then be purified as needed.

Protocol 2: Rapid Deprotection using Ammonia/Methylamine (AMA)

This protocol is ideal for rapid deprotection, especially in oligonucleotide synthesis.

  • Materials:

    • N⁴-benzoyl-protected cytosine substrate (Note: Use of acetyl-protected dC is recommended for oligonucleotides to avoid side reactions)

    • Ammonium hydroxide (30%) / 40% methylamine 1:1 (v/v) (AMA) solution (prepare fresh)

    • Sealed reaction vial

    • Heating block

  • Procedure:

    • Place the substrate in a sealed reaction vial.

    • Add the freshly prepared AMA solution to the vial.

    • Seal the vial tightly.

    • Heat the reaction mixture to 65 °C for 10-15 minutes.[1]

    • Cool the reaction vial to room temperature.

    • In a fume hood, carefully open the vial and evaporate the AMA solution.

    • Proceed with purification of the deprotected product.

Protocol 3: Deprotection using Sodium Methoxide in Methanol

This protocol offers a very efficient and rapid deprotection.

  • Materials:

    • N⁴-benzoyl-protected cytosine substrate

    • Anhydrous methanol

    • Sodium methoxide (solid or as a solution in methanol)

    • Acidic resin (e.g., Amberlite® IR-120 H⁺ form)

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • Dissolve the benzoyl-protected substrate in anhydrous methanol in a round-bottom flask.

    • Add a catalytic amount of sodium methoxide (e.g., 0.1 equivalents).

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction by TLC; it is typically complete within 1-4 hours.[9]

    • Once complete, add the acidic resin to neutralize the sodium methoxide. Stir until the pH is neutral.

    • Filter off the resin and wash it with methanol.

    • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product for further purification.

Mandatory Visualizations

Deprotection_Workflow cluster_start cluster_deprotection Deprotection Step cluster_monitoring Reaction Monitoring cluster_workup Workup cluster_end Start N⁴-Benzoyl-Protected Cytosine Substrate Deprotection Add Deprotection Reagent (e.g., Aqueous Ammonia) and Heat (optional) Start->Deprotection Monitoring Monitor by TLC/HPLC/LC-MS Deprotection->Monitoring Stir at specified temperature and time Workup Evaporate Volatiles Monitoring->Workup Reaction Complete Purification Purification (e.g., HPLC) Workup->Purification End Purified Deprotected Cytosine Purification->End

Caption: General experimental workflow for the deprotection of N⁴-benzoyl cytosine.

Troubleshooting_Logic cluster_incomplete_solutions Solutions for Incomplete Deprotection cluster_sideproduct_solutions Solutions for Side Products Start Deprotection Reaction Outcome Incomplete Incomplete Deprotection? Start->Incomplete SideProducts Side Products Observed? Incomplete->SideProducts No IncreaseTemp Increase Temperature/ Time Incomplete->IncreaseTemp Yes Success Successful Deprotection SideProducts->Success No ChangeReagent Change Deprotection Reagent (e.g., NH₃ instead of MeNH₂) SideProducts->ChangeReagent Yes FreshReagent Use Fresh/More Concentrated Reagent IncreaseTemp->FreshReagent AddCosolvent Add Co-solvent for Solubility FreshReagent->AddCosolvent MilderConditions Use Milder Conditions (Lower Temp/Shorter Time) ChangeReagent->MilderConditions

Caption: A troubleshooting decision tree for benzoyl deprotection of cytosine.

References

identifying and avoiding side reactions during N4-Benzoylcytosine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N4-Benzoylcytosine. This resource is designed for researchers, scientists, and drug development professionals to help identify and avoid potential side reactions and troubleshoot common issues encountered during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method is the Schotten-Baumann-type reaction involving the acylation of cytosine with benzoyl chloride or benzoic anhydride. This reaction is typically carried out in an organic solvent in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2][3]

Q2: What are the key reagents and their roles in this synthesis?

A2: The key reagents include:

  • Cytosine: The starting material and the substrate for benzoylation.

  • Benzoyl Chloride or Benzoic Anhydride: The acylating agent that introduces the benzoyl group.

  • Base (e.g., Triethylamine (B128534), Sodium Hydroxide): Acts as a scavenger for the HCl generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.[2][3]

  • Catalyst (e.g., 4-Dimethylaminopyridine - DMAP): Often used in catalytic amounts to enhance the rate of the acylation reaction.[1]

  • Solvent (e.g., Acetonitrile, Dichloromethane): Provides a medium for the reaction. A biphasic system (e.g., dichloromethane/water) can be employed to separate the organic reactants from the aqueous base.[4]

Q3: What are the critical parameters to control during the synthesis?

A3: Key parameters to control for a successful synthesis include:

  • Temperature: The reaction is often initiated at a low temperature (e.g., 5-10 °C) during the addition of the acylating agent to manage the exothermic nature of the reaction and minimize side reactions. The temperature is then gradually raised.[1]

  • Stoichiometry: The molar ratio of reactants is crucial. An excess of the acylating agent can lead to over-acylation, while an insufficient amount will result in incomplete conversion. A molar ratio of benzoyl chloride to cytosine between 1:1 and 1.5:1 is often recommended.[5]

  • Purity of Reagents: The use of high-purity, anhydrous reagents and solvents is important to prevent unwanted side reactions, such as the hydrolysis of benzoyl chloride.[4]

  • Mixing: Vigorous stirring is essential, especially in biphasic systems, to ensure efficient interaction between reactants.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature.1. Monitor the reaction progress using TLC or HPLC. If starting material is still present, consider extending the reaction time or gradually increasing the temperature.
2. Protonation of Cytosine: Inadequate amount of base to neutralize the HCl byproduct.2. Ensure at least one equivalent of base is used. For weakly nucleophilic amines, a stronger base or a combination of bases might be necessary.[3]
3. Hydrolysis of Benzoyl Chloride: Presence of water in the reaction mixture.3. Use anhydrous solvents and reagents. Store benzoyl chloride under anhydrous conditions.[4]
4. Poor Solubility of Cytosine: Cytosine has low solubility in many organic solvents.4. Ensure cytosine is well-suspended or partially dissolved before adding the acylating agent. Vigorous stirring is crucial.
Presence of Multiple Spots on TLC/Impure Product 1. Over-acylation (Formation of Dibenzoylcytosine): Excess benzoyl chloride or prolonged reaction at elevated temperatures.1. Use a controlled molar ratio of benzoyl chloride to cytosine (e.g., 1.1:1). Add the benzoyl chloride dropwise at a low temperature to minimize local excess.
2. O-Benzoylation: Reaction at the oxygen atom of the pyrimidinone ring.2. This is generally less favored than N-acylation but can occur under certain conditions. Careful control of temperature and the choice of base can help minimize this side product.
3. Unreacted Cytosine: Incomplete reaction.3. Refer to the solutions for "Low or No Product Yield". Purification by recrystallization or column chromatography can remove unreacted starting material.
4. Benzoic Acid Impurity: Hydrolysis of benzoyl chloride.4. Wash the crude product with a dilute aqueous base solution (e.g., sodium bicarbonate) during workup to remove acidic impurities.
Product is Difficult to Purify 1. Low Solubility of this compound: The product is often poorly soluble in common organic solvents, making purification by column chromatography challenging.[4]1. Recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water, DMF/water) is often the preferred method for purification.
2. Formation of Emulsions During Workup: Can occur with biphasic solvent systems.2. Addition of brine (saturated NaCl solution) can help to break emulsions.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established synthetic procedures.[1]

Materials:

  • Cytosine

  • Benzoyl chloride

  • Triethylamine

  • 4-Dimethylaminopyridine (DMAP)

  • Acetonitrile (anhydrous)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add cytosine, a catalytic amount of DMAP, and anhydrous acetonitrile.

  • Add triethylamine to the suspension.

  • Cool the mixture to 5-10 °C using an ice bath.

  • Slowly add benzoyl chloride dropwise to the cooled suspension while stirring vigorously.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Gently heat the reaction mixture to 40-45 °C and maintain this temperature for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Filter the solid product and wash the filter cake sequentially with deionized water and ethanol to remove triethylamine hydrochloride and any unreacted starting materials.

  • Dry the product under vacuum to obtain this compound as a white to off-white solid.

Visualizing the Workflow and Troubleshooting

Experimental Workflow for this compound Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification prep1 Combine Cytosine, DMAP, and Acetonitrile prep2 Add Triethylamine prep1->prep2 prep3 Cool to 5-10 °C prep2->prep3 react1 Slowly Add Benzoyl Chloride prep3->react1 react2 Warm to RT and Stir react1->react2 react3 Heat to 40-45 °C react2->react3 react4 Monitor by TLC react3->react4 workup1 Cool to RT react4->workup1 Reaction Complete workup2 Filter Solid workup1->workup2 workup3 Wash with Water and Ethanol workup2->workup3 workup4 Dry Under Vacuum workup3->workup4 product This compound workup4->product

Caption: A streamlined workflow for the synthesis of this compound.

Troubleshooting Logic for Low Product Yield

G cluster_incomplete Troubleshooting Incomplete Reaction cluster_side_reactions Investigating Side Reactions start Low Yield Observed q1 Is starting material (cytosine) present in the crude product? start->q1 a1_yes Incomplete Reaction q1->a1_yes Yes a1_no Side Reactions or Product Loss q1->a1_no No sol1 Increase reaction time or temperature a1_yes->sol1 sol2 Check stoichiometry and purity of reagents a1_yes->sol2 sol3 Ensure adequate amount of base was used a1_yes->sol3 sol4 Check for over-acylation (dibenzoylcytosine) by MS a1_no->sol4 sol5 Check for benzoic acid (hydrolysis of benzoyl chloride) a1_no->sol5 sol6 Optimize workup to minimize product loss a1_no->sol6

Caption: A decision tree for troubleshooting low yield in this compound synthesis.

References

optimizing reaction conditions for efficient N4-Benzoylcytosine coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing N4-Benzoylcytosine coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions (FAQs) to ensure the efficient and successful incorporation of this compound in your synthetic schemes.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in synthetic chemistry?

A1: this compound is widely used as a protected form of cytosine, particularly in the automated solid-phase synthesis of oligonucleotides using phosphoramidite (B1245037) chemistry.[1][2] The benzoyl (Bz) group protects the exocyclic amine of cytosine from participating in undesirable side reactions during the formation of the phosphodiester backbone.[1][2]

Q2: Why is the benzoyl protecting group preferred for cytosine in oligonucleotide synthesis?

A2: The benzoyl group is an alkali-labile protecting group, meaning it is stable throughout the acidic and neutral conditions of the synthesis cycle but can be readily removed under basic conditions during the final deprotection step.[1][2] This orthogonality is crucial for the integrity of the final oligonucleotide product.

Q3: What is the most common coupling chemistry involving this compound?

A3: The most prevalent coupling reaction is its use as an N4-benzoyl-2'-deoxycytidine phosphoramidite monomer in the solid-phase synthesis of DNA.[1][3] In this method, the phosphoramidite is activated and couples with the free 5'-hydroxyl group of a growing oligonucleotide chain attached to a solid support.[4]

Q4: Can the benzoyl group on cytosine affect the properties of the final molecule?

A4: Yes. While the benzoyl group is typically removed after synthesis, its presence during synthesis can have minor effects. In specialized applications where it might be retained, such as in peptide nucleic acids (PNAs), the bulky benzoyl group can cause steric hindrance, which may interfere with certain types of hydrogen bonding, like Hoogsteen base pairing in triplex formations.[5]

Troubleshooting Guide

Issue 1: Low Coupling Efficiency When Using N4-Benzoyl-dC Phosphoramidite

Low coupling efficiency is a common problem in oligonucleotide synthesis and leads to a higher proportion of truncated sequences (n-1 shortmers) and a significantly lower yield of the full-length product.[6][7]

Potential Causes & Solutions

Potential Cause Recommended Solution Rationale
Moisture Contamination Ensure all reagents, especially acetonitrile (B52724) (ACN) and the activator, are strictly anhydrous (water content <30 ppm).[6] Use fresh, DNA-synthesis-grade solvents. Consider installing or regenerating molecular sieves in solvent reservoirs.[8][9]Water reacts with the activated phosphoramidite, leading to its hydrolysis and preventing it from coupling to the growing oligonucleotide chain.[][11]
Degraded Phosphoramidite Use fresh N4-benzoyl-dC phosphoramidite. Store the solid amidite at -20°C under an inert atmosphere. Dissolve just prior to use. Visually inspect for clumping or discoloration, which can indicate degradation.[8]Phosphoramidites are sensitive to moisture and oxidation. Degraded amidite will not couple efficiently.
Suboptimal Activator Use a more potent activator if standard 1H-Tetrazole is providing poor results. Options include 5-(Ethylthio)-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), or 4,5-Dicyanoimidazole (DCI).[5][12]Stronger activators can better overcome any steric hindrance and drive the coupling reaction to completion, especially for modified or difficult couplings.[7]
Insufficient Coupling Time Increase the coupling time for the N4-benzoyl-dC monomer. A standard 30-second coupling may be insufficient; consider extending it to 60-120 seconds.While N4-benzoyl-dC is a standard monomer, sequence-dependent secondary structures or other steric factors can slow down the reaction kinetics, requiring more time for completion.
Incorrect Reagent Concentration Verify the concentrations of the phosphoramidite and activator solutions. A 5- to 20-fold molar excess of phosphoramidite and activator, respectively, over the solid support loading is typical.[13]Insufficient concentration of reactants can lead to an incomplete reaction.
Instrumental Issues Check the DNA synthesizer for leaks in reagent lines, which can lead to incomplete delivery of phosphoramidite or activator to the synthesis column.Mechanical failures can mimic chemical problems by preventing the reagents from reaching the reaction site in the correct amounts.

G cluster_start Start: Low Coupling Yield cluster_reagents Step 1: Reagent & Environment Check cluster_protocol Step 2: Protocol Optimization cluster_advanced Step 3: Advanced Troubleshooting cluster_end Resolution start Low Yield of Full-Length Product reagent_quality Check Reagent Quality & Age (Amidite, Activator, Solvents) start->reagent_quality Isolate the problem anhydrous_check Verify Anhydrous Conditions (Acetonitrile <30 ppm H2O) reagent_quality->anhydrous_check coupling_time Increase Coupling Time (e.g., double the standard time) reagent_quality->coupling_time If reagents are fresh & dry end_node Improved Coupling Efficiency anhydrous_check->end_node Issue resolved concentration Increase Reagent Concentration (Amidite and/or Activator) coupling_time->concentration instrument_check Inspect Synthesizer Fluidics (Check for leaks, blockages) coupling_time->instrument_check If protocol changes fail activator Switch to a Stronger Activator (e.g., ETT, DCI) concentration->activator double_couple Perform a Double Coupling Step activator->double_couple double_couple->end_node Issue resolved sequence_analysis Analyze Sequence Context (Secondary structures, GC-rich regions) instrument_check->sequence_analysis sequence_analysis->end_node Issue resolved

Issue 2: Formation of Side Products

Undesired side products can complicate the purification of the target molecule and reduce the overall yield.

Potential Causes & Solutions

Potential Cause Recommended Solution Rationale
Depurination If synthesizing long oligonucleotides or sequences with multiple purines, consider using a milder deblocking acid than Trichloroacetic acid (TCA), such as Dichloroacetic acid (DCA).[11]The N-glycosidic bond of purines (A and G) can be susceptible to cleavage under strongly acidic conditions used for detritylation, leading to abasic sites.[][]
(n+1) Species Formation Avoid using overly acidic activators, especially for dG phosphoramidites. DCI is a good alternative as it is less acidic than tetrazole-based activators.[5][11]Acidic activators can cause premature removal of the 5'-DMT group from a phosphoramidite in solution, leading to the formation of a dimer that gets incorporated as an n+1 impurity.[11]
Transamination of Cytosine During deprotection with ethylenediamine (B42938) (EDA), which is sometimes used for sensitive modifications, N4-benzoyl-cytosine can undergo transamination. A brief pre-treatment with ammonium (B1175870) hydroxide (B78521) can remove the benzoyl group first.[9]The benzoyl group can be displaced by EDA, leading to an undesired modification. Using a different base protecting group on cytosine, like isobutyryl, can also prevent this side reaction.[9]

Quantitative Data Summary

Table 1: Comparison of Common Activators for Phosphoramidite Coupling

The choice of activator significantly impacts coupling efficiency and time, particularly for sterically hindered or modified phosphoramidites.

Activator pKa Typical Concentration Key Advantages/Disadvantages
1H-Tetrazole 4.80.45 MAdv: Standard, cost-effective. Disadv: Can be suboptimal for sterically hindered amidites (e.g., RNA), limited solubility.[5]
5-Ethylthio-1H-tetrazole (ETT) 4.30.25 M - 0.75 MAdv: More acidic and reactive than 1H-Tetrazole. Disadv: Higher acidity can increase the risk of side reactions like GG dimer formation.[5]
5-Benzylthio-1H-tetrazole (BTT) 4.10.25 M - 0.40 MAdv: Highly effective for RNA synthesis, allowing for shorter coupling times.[5][16] Disadv: Most acidic of this group, increasing depurination risk.[5]
4,5-Dicyanoimidazole (DCI) 5.20.25 M - 1.2 MAdv: Less acidic but a potent nucleophilic catalyst, reducing acid-related side reactions. High solubility in ACN.[5] Disadv: Can be more expensive.

Experimental Protocols

Protocol 1: Standard Phosphoramidite Coupling Cycle for N4-Benzoyl-dC

This protocol outlines the four key steps for a single coupling cycle on an automated solid-phase oligonucleotide synthesizer.

Reagents:

  • Deblocking Solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane (DCM).

  • Activator Solution: 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) or 0.25 M 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile.

  • Phosphoramidite Solution: 0.1 M N4-Benzoyl-dC phosphoramidite in anhydrous acetonitrile.

  • Capping Solution A: Acetic Anhydride/Lutidine/THF.

  • Capping Solution B: 16% N-Methylimidazole/THF.

  • Oxidizing Solution: 0.02 M Iodine in THF/Water/Pyridine.

  • Washing Solution: Anhydrous acetonitrile (ACN).

Methodology:

  • Step 1: Deblocking (Detritylation)

    • The solid support containing the growing oligonucleotide chain with a 5'-Dimethoxytrityl (DMT) group is washed with anhydrous acetonitrile.

    • The deblocking solution is passed through the synthesis column for approximately 30-60 seconds to remove the DMT group, liberating a free 5'-hydroxyl group.

    • The column is thoroughly washed with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.

  • Step 2: Coupling

    • The N4-Benzoyl-dC phosphoramidite solution and the activator solution are simultaneously delivered to the synthesis column.

    • The reaction is allowed to proceed for 45-90 seconds. During this time, the activator protonates the diisopropylamino group of the phosphoramidite, which is then displaced by the free 5'-hydroxyl of the growing oligonucleotide chain, forming a phosphite (B83602) triester linkage.[]

    • The column is washed with anhydrous acetonitrile to remove excess reagents.

  • Step 3: Capping

    • To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, a capping step is performed.

    • Capping solutions A and B are delivered to the column to acetylate any free 5'-hydroxyls, rendering them unreactive. This step typically takes 20-30 seconds.

    • The column is washed with anhydrous acetonitrile.

  • Step 4: Oxidation

    • The newly formed phosphite triester linkage is unstable and must be oxidized to a stable phosphate (B84403) triester.[4]

    • The oxidizing solution is delivered to the column and allowed to react for 20-30 seconds.

    • The column is washed with anhydrous acetonitrile.

This four-step cycle is repeated for each subsequent monomer in the desired sequence.

G start Start Cycle: Solid Support with 5'-DMT step1 { Step 1: Deblocking |  Remove 5'-DMT group with acid (TCA/DCA) Exposes free 5'-OH group} start->step1 step2 { Step 2: Coupling |  Add N4-Benzoyl-dC Phosphoramidite + Activator Forms phosphite triester linkage} step1->step2 step3 { Step 3: Capping |  Acetylate unreacted 5'-OH groups Prevents (n-1) shortmer elongation} step2->step3 step4 { Step 4: Oxidation |  Oxidize P(III) to stable P(V) phosphate triester} step3->step4 end_cycle End Cycle: Elongated Chain with 5'-DMT step4->end_cycle next_cycle Repeat for Next Monomer end_cycle->next_cycle next_cycle->step1 Start next cycle

References

troubleshooting inconsistent experimental results when using N4-Benzoylcytosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N4-Benzoylcytosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To ensure the integrity of this compound, it should be stored at 2-8°C under an inert gas like nitrogen or argon.[1] It is crucial to keep the container tightly sealed in a dry and dark place to prevent degradation.[1][2]

Q2: What is the solubility of this compound in common laboratory solvents?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF), and sparingly soluble in water.[2] One source notes slight solubility in aqueous acid and DMSO with deuterated chloroform (B151607) (DMSO+DCl) when heated. For detailed solubility data, please refer to the table below.

Q3: How can I assess the purity of my this compound sample?

The purity of this compound can be determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for quantitative analysis.[3][4] Other methods include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis to confirm the structure and purity.[5] Thin-Layer Chromatography (TLC) can be used for a quick qualitative assessment of purity.[5]

Troubleshooting Guides

Issue 1: Inconsistent or Low Yields in Reactions

Low or inconsistent yields are a common issue in organic synthesis. Here are some potential causes and solutions when using this compound.

Potential Cause Troubleshooting Suggestion
Incomplete Reaction Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion. If the reaction stalls, consider adding more of the limiting reagent.
Moisture Contamination This compound and many reagents used in nucleoside synthesis are sensitive to moisture. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.[6]
Incorrect Stoichiometry Carefully calculate and accurately weigh all reactants. An incorrect molar ratio of reactants can significantly impact the yield.
Suboptimal Reaction Temperature Temperature control is critical. For the synthesis of this compound itself, the reaction is typically started at a low temperature (5-10°C) and then warmed.[3][4] Ensure the temperature is maintained at the optimal level for your specific reaction.
Product Loss During Workup Be meticulous during the workup process. Ensure complete extraction of the product by using an adequate amount of solvent and performing multiple extractions. When rinsing drying agents, do so thoroughly to recover any adsorbed product.[6]
Product Decomposition If you suspect your product is decomposing during the reaction or workup, consider running the reaction at a lower temperature or for a shorter duration. Quench the reaction promptly upon completion and proceed immediately to workup, keeping the solution cold if necessary.[6]
Issue 2: Presence of Unexpected Byproducts

The formation of byproducts can complicate purification and reduce the yield of the desired product.

Potential Cause Troubleshooting Suggestion
Side Reactions The benzoyl protecting group can be labile under certain conditions. Avoid strongly acidic or basic conditions if the protecting group is to be retained.
Impure Starting Materials Ensure the purity of your this compound and other starting materials. Impurities can lead to the formation of unexpected side products.
Diastereomeric Mixtures In nucleoside synthesis, the formation of both α and β anomers is possible. The ratio can be influenced by the choice of catalyst, solvent, and temperature. Purification by column chromatography may be necessary to separate the desired isomer.[7]

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₉N₃O₂[8]
Molecular Weight 215.21 g/mol [8]
Melting Point >300 °C (decomposes)[9]
Appearance White to off-white crystalline powder[2]
pKa 7.75 ± 0.10 (Predicted)

Table 2: Solubility of this compound

SolventSolubilityReference
Dimethyl sulfoxide (DMSO)Soluble[2]
N,N-Dimethylformamide (DMF)Soluble[2]
WaterSparingly soluble[2]
Aqueous AcidSlightly soluble (with heating)
DMSO + DClSlightly soluble (with heating)
Acetonitrile (B52724)Used as a reaction solvent[3][4]
DichloromethaneUsed as a reaction solvent[4]

Experimental Protocols

Detailed Methodology: Synthesis of a Nucleoside Analog using this compound

This protocol is a representative example of a glycosylation reaction to form a protected nucleoside.

Objective: To synthesize a protected nucleoside by coupling this compound with a protected sugar moiety.

Materials:

  • This compound

  • Protected sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose)

  • Hexamethyldisilazane (B44280) (HMDS)

  • Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) or Tin(IV) chloride (SnCl₄)

  • Anhydrous solvent (e.g., acetonitrile or dichloromethane)

  • Quenching solution (e.g., saturated sodium bicarbonate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexane mixture)

Procedure:

  • Silylation of this compound: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), suspend this compound in anhydrous acetonitrile. Add hexamethyldisilazane (HMDS) and a catalytic amount of ammonium (B1175870) sulfate. Reflux the mixture until the solution becomes clear, indicating the formation of the silylated derivative. Remove the solvent under reduced pressure.

  • Glycosylation Reaction: Dissolve the dried silylated this compound and the protected sugar in anhydrous dichloromethane. Cool the solution to 0°C in an ice bath. Slowly add the Lewis acid catalyst (e.g., TMSOTf or SnCl₄) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC or HPLC).

  • Workup: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired nucleoside analog.

  • Characterization: Characterize the purified product by NMR and mass spectrometry to confirm its structure and purity.

Visualizations

Diagram 1: General Experimental Workflow for Nucleoside Analog Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Start silylation Silylation of This compound start->silylation glycosylation Glycosylation (Coupling Reaction) silylation->glycosylation sugar_prep Prepare Protected Sugar Solution sugar_prep->glycosylation monitoring Reaction Monitoring (TLC/HPLC) glycosylation->monitoring quench Quench Reaction monitoring->quench extraction Extraction & Washing quench->extraction drying Drying extraction->drying purification Column Chromatography drying->purification characterization Characterization (NMR, MS) purification->characterization end End Product characterization->end

Caption: General workflow for synthesizing a nucleoside analog.

Diagram 2: Synthetic Pathway to Sofosbuvir Precursor (PSI-6130)

This compound is a key intermediate in the synthesis of various antiviral drugs, including Sofosbuvir. The following diagram illustrates a simplified synthetic pathway to a precursor of Sofosbuvir.[10]

G N4_Benzoylcytosine This compound Glycosylation Glycosylation N4_Benzoylcytosine->Glycosylation Protected_Ribose Protected Ribofuranose Derivative Protected_Ribose->Glycosylation Protected_Nucleoside Protected Cytidine Analog Glycosylation->Protected_Nucleoside Deprotection Deprotection Protected_Nucleoside->Deprotection PSI_6130 PSI-6130 (Sofosbuvir Precursor) Deprotection->PSI_6130

Caption: Simplified synthesis of a Sofosbuvir precursor.

References

Technical Support Center: Enhancing the Solubility of N4-Benzoylcytosine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N4-Benzoylcytosine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of this compound in various organic solvents. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data to assist in your laboratory work.

Troubleshooting Common Solubility Issues

Issue Possible Cause Troubleshooting Steps
This compound is not dissolving in a solvent where it is reported to be soluble. 1. Insufficient solvent volume.2. The solution has not reached equilibrium.3. The temperature is too low.4. The compound has a large particle size.1. Gradually add more solvent.2. Increase agitation (stirring, vortexing) and allow more time for dissolution (up to 24-48 hours).3. Gently warm the solution. Note that solubility is temperature-dependent.4. Consider particle size reduction techniques such as micronization.
Precipitation occurs when an aqueous solution is added to an organic solution of this compound. The addition of an anti-solvent (a liquid in which the compound is insoluble) reduces the overall solvating power of the mixture.1. Minimize the amount of aqueous solution added.2. Use a co-solvent system that is miscible with both the organic and aqueous phases.3. Add the aqueous solution slowly while vigorously stirring.
Inconsistent solubility results between experiments. 1. Variation in compound purity.2. Differences in ambient temperature and humidity.3. Inconsistent measurement of solute or solvent.1. Ensure the purity of the this compound lot is consistent.2. Control and record the experimental temperature.3. Use calibrated equipment for all measurements.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound in common organic solvents?

A1: this compound, a derivative of cytosine, exhibits a range of solubilities in organic solvents due to the presence of both polar (amide and pyrimidinone functionalities) and non-polar (benzoyl group) moieties. Its solubility is generally low in many common solvents.[1] Qualitative assessments indicate the following:

  • Very soluble in N,N-Dimethylformamide (DMF)[2]

  • Soluble in methanol[2]

  • Sparingly soluble in glacial acetic acid[2]

  • Very slightly soluble in chloroform[2]

  • Practically insoluble in water[2]

  • Slightly soluble with heating in aqueous acid and DMSO with DCl.[3]

Q2: I can't find exact quantitative solubility data for this compound. What should I do?

Q3: What are the primary techniques to improve the solubility of this compound?

A3: Several techniques can be employed to enhance the solubility of poorly soluble compounds like this compound. The most common approaches include:

  • Co-solvency: Using a mixture of solvents to increase solubility.

  • Solid Dispersion: Dispersing the compound in an inert carrier matrix at the solid-state.

  • Micronization: Reducing the particle size of the compound to increase the surface area for dissolution.

Detailed protocols for these techniques are available in the "Experimental Protocols" section.

Q4: Can pH be adjusted to improve the solubility of this compound in organic solvents?

A4: While pH adjustment is a common technique for improving the solubility of ionizable compounds in aqueous solutions, its effect in organic solvents is less direct. This compound has a predicted pKa of 7.75, indicating it is a weak acid.[3] In protic organic solvents, altering the perceived pH (e.g., by adding a small amount of an acidic or basic co-solvent) could potentially influence solubility by affecting the ionization state of the molecule. However, this approach is highly solvent-dependent and requires empirical testing.

Quantitative Solubility Data

As specific quantitative solubility data for this compound is not widely published, the following table provides a template for organizing experimentally determined data. The qualitative solubility information is included for reference. It is crucial to determine the quantitative solubility in your specific solvent systems and at your desired temperatures.

Solvent Qualitative Solubility Experimentally Determined Solubility (g/L) at 25°C Experimentally Determined Solubility (mol/L) at 25°C
N,N-Dimethylformamide (DMF)Very Soluble[2]Data to be determined by userData to be determined by user
MethanolSoluble[2]Data to be determined by userData to be determined by user
Glacial Acetic AcidSparingly Soluble[2]Data to be determined by userData to be determined by user
ChloroformVery Slightly Soluble[2]Data to be determined by userData to be determined by user
WaterPractically Insoluble[2]Data to be determined by userData to be determined by user
Dichloromethane (DCM)To be determinedData to be determined by userData to be determined by user
Acetonitrile (ACN)To be determinedData to be determined by userData to be determined by user
Tetrahydrofuran (THF)To be determinedData to be determined by userData to be determined by user

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility

This protocol outlines the shake-flask method, a standard technique for determining the equilibrium solubility of a compound in a given solvent.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer for quantification

Methodology:

  • Add an excess amount of this compound to a sealed vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

  • Place the vial in a thermostatically controlled shaker set at the desired temperature (e.g., 25°C).

  • Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the vial to stand undisturbed for at least 2 hours to allow the excess solid to settle.

  • Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculate the solubility of this compound in the original solvent, taking into account the dilution factor.

Protocol 2: Solubility Enhancement by Co-solvency

Materials:

  • This compound

  • Primary solvent (in which the compound has low solubility)

  • Co-solvent (miscible with the primary solvent and in which the compound has higher solubility)

  • Equipment as listed in Protocol 1

Methodology:

  • Prepare a series of solvent mixtures with varying ratios of the primary solvent and the co-solvent (e.g., 90:10, 80:20, 70:30, etc., v/v).

  • For each solvent mixture, determine the equilibrium solubility of this compound following the steps outlined in Protocol 1.

  • Plot the solubility of this compound as a function of the co-solvent percentage to identify the optimal solvent ratio for maximum solubility.

Protocol 3: Solubility Enhancement by Solid Dispersion (Solvent Evaporation Method)

Materials:

  • This compound

  • A hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))

  • A volatile organic solvent that dissolves both the compound and the carrier

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Dissolve both this compound and the chosen carrier in a suitable volatile organic solvent in a round-bottom flask.

  • Evaporate the solvent using a rotary evaporator under reduced pressure and at a controlled temperature to form a thin film.

  • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask, pulverize it into a fine powder, and pass it through a sieve.

  • Characterize the solid dispersion (e.g., using DSC or XRD to confirm the amorphous state) and determine its solubility and dissolution rate in the target solvent as described in Protocol 1.

Protocol 4: Solubility Enhancement by Micronization

Materials:

  • This compound

  • Milling equipment (e.g., jet mill, ball mill)

  • Particle size analyzer

Methodology:

  • Place the this compound powder into the milling apparatus.

  • Operate the mill according to the manufacturer's instructions to reduce the particle size. The specific parameters (e.g., milling time, speed, pressure) will need to be optimized.

  • After milling, collect the micronized powder.

  • Measure the particle size distribution of the micronized sample using a particle size analyzer to confirm that the desired particle size has been achieved.

  • Determine the solubility and dissolution rate of the micronized this compound using the methods described in Protocol 1 and compare it to the unmilled material.

Visualizations

Solubility_Troubleshooting_Workflow start Start: this compound Fails to Dissolve check_solvent Is the correct solvent being used based on known solubility profile? start->check_solvent check_conditions Are experimental conditions (time, temp, agitation) adequate? check_solvent->check_conditions Yes reselect_solvent Select a more appropriate solvent (e.g., DMF for high solubility) check_solvent->reselect_solvent No increase_agitation Increase agitation (vortex/sonicate) and allow more time (24-48h) check_conditions->increase_agitation No end_success Success: Compound Dissolved check_conditions->end_success Yes increase_temp Gently warm the solution increase_agitation->increase_temp solubility_enhancement Consider Solubility Enhancement Techniques increase_temp->solubility_enhancement end_fail Consult further literature or re-evaluate compound purity solubility_enhancement->end_fail reselect_solvent->start

Caption: Troubleshooting workflow for addressing dissolution issues with this compound.

Solubility_Enhancement_Strategy start Start: Low Solubility of This compound determine_solubility Protocol 1: Determine Baseline Solubility start->determine_solubility select_technique Select an Enhancement Technique determine_solubility->select_technique cosolvency Protocol 2: Co-solvency (Solvent System Optimization) select_technique->cosolvency Simple approach solid_dispersion Protocol 3: Solid Dispersion (e.g., with PVP/PEG) select_technique->solid_dispersion For amorphous form micronization Protocol 4: Micronization (Particle Size Reduction) select_technique->micronization Increase surface area evaluate_solubility Evaluate Enhanced Solubility and Dissolution Rate cosolvency->evaluate_solubility solid_dispersion->evaluate_solubility micronization->evaluate_solubility end_success Success: Desired Solubility Achieved evaluate_solubility->end_success Meets Requirement end_optimize Optimize Technique or Combine Approaches evaluate_solubility->end_optimize Does Not Meet Requirement end_optimize->select_technique

Caption: Logical workflow for selecting and applying a solubility enhancement technique.

References

best practices and strategies to prevent the degradation of N4-Benzoylcytosine during long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices and strategies to prevent the degradation of N4-Benzoylcytosine during long-term storage. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term stability, this compound should be stored in a cool, dry, and dark environment. Recommended storage temperatures range from 0°C to 25°C, with some suppliers suggesting 0 - 8°C for maximum shelf-life.[1] It is crucial to keep the container tightly sealed to protect it from moisture and atmospheric contaminants. The compound is a white to off-white crystalline powder and should be stored under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for analytical standards or reference materials.

Q2: What is the primary degradation pathway for this compound?

A2: The most likely degradation pathway for this compound is hydrolysis of the N4-benzoyl amide bond. This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions. The hydrolysis results in the formation of Cytosine and Benzoic Acid as the primary degradation products. This is a common degradation route for N-acylated compounds.

Q3: I suspect my sample of this compound has degraded. How can I confirm this?

A3: Degradation can be confirmed by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A suitable HPLC method will be able to separate the intact this compound from its potential degradation products. The appearance of new peaks in the chromatogram, along with a decrease in the peak area of the main compound, would indicate degradation. Techniques like LC-MS can be used to identify the mass of the degradation products, confirming their identity.

Q4: Can I store this compound in solution?

A4: Storing this compound in solution for extended periods is generally not recommended due to the risk of hydrolysis, especially in aqueous or protic solvents. If you need to prepare solutions, it is best to do so freshly before use. For short-term storage, use anhydrous aprotic solvents and store at low temperatures (e.g., -20°C).

Q5: Are there any known incompatibilities for this compound?

A5: Yes, this compound is incompatible with strong oxidizing agents.[2] Contact with these substances should be avoided to prevent oxidative degradation. It is also susceptible to hydrolysis, so contact with strong acids, bases, and excessive moisture should be minimized.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., discoloration, clumping) Exposure to light or moisture.Store in an amber vial or light-blocking container in a desiccator.
Unexpected peaks in HPLC analysis Degradation of the sample.Review storage conditions. Check for exposure to high temperatures, humidity, or incompatible substances. Prepare fresh samples and re-analyze.
Decreased purity or assay value over time Slow degradation during storage.Ensure the storage temperature is consistently maintained at the lower end of the recommended range (0 - 8°C). Consider aliquoting the material to minimize freeze-thaw cycles and exposure to the atmosphere.
Poor solubility compared to a new batch Potential degradation or presence of insoluble impurities.Confirm the identity and purity of the material using analytical techniques. If degradation is confirmed, the material may not be suitable for use.

Quantitative Stability Data

The following table summarizes the expected stability of this compound under various stress conditions based on general principles of forced degradation studies. This data is for illustrative purposes, and actual degradation rates should be determined experimentally.

Stress Condition Parameter Duration Expected Degradation (%) Primary Degradation Products
Acidic Hydrolysis 0.1 M HCl at 60°C24 hours15 - 25Cytosine, Benzoic Acid
Basic Hydrolysis 0.1 M NaOH at 60°C8 hours20 - 30Cytosine, Benzoic Acid
Oxidative 3% H₂O₂ at 25°C48 hours10 - 20Oxidized derivatives
Thermal 80°C (solid state)7 days< 5Minimal degradation
Photolytic ICH compliant light exposure7 days< 10Photodegradation products

Experimental Protocols

Stability-Indicating HPLC Method

This protocol describes a general method for the analysis of this compound and its potential degradation products. This method should be validated before use.

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile (B52724)

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

2. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL. Dilute this stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • Degraded Samples: Subject this compound to forced degradation conditions (as described in the data table). Neutralize the acidic and basic samples before dilution to the working concentration with the mobile phase.

3. Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (mobile phase) to ensure a clean baseline.

  • Inject the standard solution to determine the retention time and peak area of intact this compound.

  • Inject the degraded sample solutions to observe any degradation products and quantify the remaining this compound.

Visualizations

N4_Benzoylcytosine This compound Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) N4_Benzoylcytosine->Hydrolysis Cytosine Cytosine Hydrolysis->Cytosine Benzoic_Acid Benzoic Acid Hydrolysis->Benzoic_Acid

Caption: Proposed hydrolytic degradation pathway of this compound.

start Unexpected Peak in HPLC check_storage Review Storage Conditions (Temp, Humidity, Light) start->check_storage check_incompatibilities Check for Incompatible Substances start->check_incompatibilities prepare_fresh Prepare Fresh Sample check_storage->prepare_fresh check_incompatibilities->prepare_fresh reanalyze Re-analyze on HPLC prepare_fresh->reanalyze issue_resolved Issue Resolved reanalyze->issue_resolved Peak Disappears degradation_confirmed Degradation Confirmed reanalyze->degradation_confirmed Peak Persists stability This compound Stability temp Low Temperature stability->temp increases humidity Low Humidity stability->humidity increases with light Protection from Light stability->light increases with atmosphere Inert Atmosphere stability->atmosphere increases with

References

optimization of cleavage and deprotection conditions for N4-Benzoylcytosine in oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the cleavage and deprotection of N4-Benzoylcytosine (dCBz) protected oligonucleotides.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Deprotection of N4-Benzoyl Group 1. Insufficient reaction time or temperature. 2. Degraded or low-quality deprotection reagent (e.g., old ammonium (B1175870) hydroxide). 3. Inappropriate deprotection reagent for the overall protecting group scheme.1. Increase deprotection time and/or temperature according to the recommended protocols (see tables below). 2. Always use fresh, high-quality deprotection reagents. For example, use a fresh bottle of ammonium hydroxide (B78521). 3. For oligonucleotides with sensitive modifications, consider a milder deprotection strategy. If speed is critical and the sequence allows, the AMA reagent may be more effective.
Modification of Cytosine Base Use of AMA (Ammonium Hydroxide/Methylamine) with this compound instead of N4-Acetylcytosine (Ac-dC).[1][2]When using the UltraFAST deprotection protocol with AMA, it is crucial to synthesize the oligonucleotide using Ac-dC instead of Bz-dC to prevent base modification.[1][2]
Cleavage from Solid Support is Inefficient 1. Insufficient cleavage reagent volume. 2. Short reaction time for cleavage. 3. Steric hindrance around the linkage to the solid support.1. Ensure the solid support is fully wetted with the cleavage solution. A typical recommendation is approximately 500 µL per µmole of synthesis scale for small-scale syntheses.[3] 2. For standard cleavage with ammonium hydroxide or AMA, a 5-minute incubation at room temperature is typically sufficient.[1][2] 3. If steric hindrance is suspected, a longer cleavage time may be necessary.
Oligonucleotide Degradation Harsh deprotection conditions are used with sensitive modifications (e.g., certain dyes, RNA bases).[1][2]1. Review all modifications in the oligonucleotide sequence for their lability to the chosen deprotection reagent.[1][2] 2. For sensitive molecules, employ milder deprotection conditions such as potassium carbonate in methanol (B129727) or use alternative "UltraMILD" phosphoramidites during synthesis.[1][2]
Low Recovery of Oligonucleotide Post-Deprotection The deprotected oligonucleotide is insoluble in the deprotection solution. This can be an issue with hydrophobic labels on a polystyrene (PS) support when using on-column deprotection.For on-column deprotection of oligonucleotides with hydrophobic labels on a PS support, elute the product with a buffer containing 10-20% acetonitrile (B52724) to improve solubility and recovery.[3]

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for the deprotection of this compound?

A1: The most common method for deprotection of standard oligonucleotides, including those with this compound, is treatment with concentrated ammonium hydroxide. The time and temperature can be varied depending on the other protecting groups present in the oligonucleotide.

Q2: Can I speed up the deprotection process?

A2: Yes, the "UltraFAST" deprotection protocol using a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine (B109427) (AMA) can significantly reduce deprotection times to as little as 5-10 minutes at elevated temperatures.[1][2] However, it is critical to use N4-Acetylcytosine (Ac-dC) instead of this compound when using AMA to avoid side reactions.[1][2]

Q3: What should I do if my oligonucleotide contains sensitive modifications, like fluorescent dyes?

A3: For oligonucleotides with base-sensitive modifications, standard deprotection with ammonium hydroxide may not be suitable.[1][2] Milder deprotection strategies are recommended, such as using potassium carbonate in methanol.[1][2] It is also advisable to use "UltraMILD" phosphoramidites (e.g., Pac-dA, Ac-dC, and iPr-Pac-dG) during synthesis, which are designed for gentler deprotection conditions.[1][2]

Q4: Is it possible to perform deprotection while the oligonucleotide is still on the solid support?

A4: Yes, on-column deprotection is a viable strategy, particularly for high-throughput synthesis, as it can simplify downstream processing.[3] This method typically involves using a nucleophilic amine in a non-polar solvent, which removes the protecting groups while the oligonucleotide remains bound to the support. The deprotected oligonucleotide is then eluted in an aqueous buffer.[3]

Q5: What is the difference between cleavage and deprotection?

A5: Cleavage is the process of releasing the synthesized oligonucleotide from the solid support.[1][2] Deprotection refers to the removal of the protecting groups from the nucleobases (like the benzoyl group from cytosine) and the phosphate (B84403) backbone (the cyanoethyl groups).[1][2] While these can be separate steps, many protocols, such as treatment with ammonium hydroxide, perform both cleavage and deprotection simultaneously.[4]

Quantitative Data Summary

Table 1: Deprotection Conditions for Oligonucleotides Containing this compound

ReagentTemperatureDurationNotes
Concentrated Ammonium Hydroxide55°C8-12 hoursStandard condition for DNA with standard protecting groups.
AMA (Ammonium Hydroxide/Methylamine, 1:1)65°C10 minutes"UltraFAST" protocol. Requires the use of Ac-dC instead of Bz-dC to prevent side reactions.[1][5]
Potassium Carbonate (0.05 M in Methanol)Room Temperature4 hours"UltraMILD" condition, suitable for very sensitive oligonucleotides. Requires the use of UltraMILD phosphoramidites during synthesis.[1]
Tert-Butylamine/Water (1:3 v/v)60°C6 hoursAn alternative for deprotecting oligonucleotides with certain sensitive dyes.[1]
Ethylenediamine (EDA)/Toluene (1:1 v/v)Room Temperature2 hoursFor on-column deprotection. Requires the use of Ac-dC.[3]

Experimental Protocols

Protocol 1: Standard Cleavage and Deprotection using Ammonium Hydroxide
  • Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

  • Add concentrated ammonium hydroxide to the vial, ensuring the support is completely submerged.

  • Securely cap the vial and place it in a heating block or oven at 55°C.

  • Heat for 8-12 hours.

  • Allow the vial to cool to room temperature.

  • Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Dry the oligonucleotide solution using a centrifugal vacuum concentrator.

Protocol 2: UltraFAST On-Column Cleavage and Deprotection using AMA

Note: This protocol requires the use of N4-Acetylcytosine (Ac-dC) during oligonucleotide synthesis.

  • Keep the synthesized oligonucleotide on the synthesis column.

  • Prepare a 1:1 (v/v) mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA).

  • Draw the AMA solution into a syringe and pass it through the column to wet the support.

  • Allow the column to stand at room temperature for 5 minutes for cleavage.

  • Elute the oligonucleotide from the column with the AMA solution into a pressure-rated screw-cap vial.

  • Seal the vial tightly and heat at 65°C for 10 minutes for deprotection.

  • Cool the vial to room temperature before opening.

  • Dry the resulting oligonucleotide solution.

Visualizations

Cleavage_Deprotection_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_cleavage_deprotection Cleavage & Deprotection cluster_downstream Downstream Processing Oligo_on_Support Synthesized Oligonucleotide on Solid Support Add_Reagent Add Cleavage/ Deprotection Reagent (e.g., NH4OH or AMA) Oligo_on_Support->Add_Reagent Step 1 Incubate Incubate (Time & Temperature Dependent) Add_Reagent->Incubate Step 2 Dry_Oligo Dry Oligonucleotide Incubate->Dry_Oligo Step 3 Purification Purification (e.g., HPLC, PAGE) Dry_Oligo->Purification Step 4

Caption: General workflow for oligonucleotide cleavage and deprotection.

Deprotection_Decision_Tree Start Start: Choose Deprotection Strategy Sensitive_Mods Are there sensitive modifications (dyes, RNA)? Start->Sensitive_Mods Speed_Critical Is speed a critical factor? Sensitive_Mods->Speed_Critical No UltraMILD UltraMILD Deprotection: K2CO3 in Methanol (RT, 4h) Requires UltraMILD amidites Sensitive_Mods->UltraMILD Yes Standard Standard Deprotection: Ammonium Hydroxide (55°C, 8-12h) Speed_Critical->Standard No UltraFAST UltraFAST Deprotection: AMA (65°C, 10 min) Requires Ac-dC Speed_Critical->UltraFAST Yes

Caption: Decision tree for selecting a deprotection method.

Troubleshooting_Incomplete_Deprotection Problem Problem: Incomplete Deprotection Cause1 Potential Cause 1: Insufficient Time/Temp Problem->Cause1 Cause2 Potential Cause 2: Degraded Reagent Problem->Cause2 Cause3 Potential Cause 3: Incorrect Reagent Choice Problem->Cause3 Solution1 Solution: Increase reaction time and/or temperature. Cause1->Solution1 Solution2 Solution: Use fresh, high-quality deprotection reagent. Cause2->Solution2 Solution3 Solution: Re-evaluate protocol based on oligonucleotide modifications. Cause3->Solution3

Caption: Troubleshooting logic for incomplete deprotection.

References

Validation & Comparative

A Comparative Analysis of N4-Benzoylcytosine and Other Common Cytosine Protecting Groups in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of protecting groups is a critical parameter in ensuring the efficiency and fidelity of oligonucleotide synthesis. This guide provides an objective comparison of N4-Benzoylcytosine (Bz-dC) with other commonly used cytosine protecting groups, supported by experimental data and detailed protocols to aid in the selection of the most appropriate group for specific research and development needs.

The exocyclic amine of cytosine is highly reactive and must be protected during the automated phosphoramidite-based synthesis of oligonucleotides to prevent unwanted side reactions. The ideal protecting group should be stable throughout the synthesis cycles but readily and cleanly removable during the final deprotection step. This compound has long been a standard choice, but several alternatives have emerged, each with distinct advantages and disadvantages. This guide focuses on a comparative analysis of this compound (Bz), N4-Acetylcytosine (Ac), N4-Isobutyrylcytosine (iBu), and N4-Dimethylformamidinylcytosine (dmf).

Chemical Structures of Common Cytosine Protecting Groups

The chemical structure of the protecting group influences its stability, steric hindrance during coupling, and lability during deprotection.

G Chemical Structures of Protected Cytosines cluster_Bz This compound (Bz-dC) cluster_Ac N4-Acetylcytosine (Ac-dC) cluster_iBu N4-Isobutyrylcytosine (iBu-dC) cluster_dmf N4-Dimethylformamidinylcytosine (dmf-dC) Bz Bz Ac Ac iBu iBu dmf dmf

Caption: Structures of common N4-protected cytosine derivatives.

Performance Comparison of Cytosine Protecting Groups

The performance of a protecting group is evaluated based on several key parameters: coupling efficiency, deprotection kinetics, the purity of the final oligonucleotide, and the propensity to induce side reactions.

Protecting GroupTypical Coupling Efficiency (%)Deprotection ConditionsDeprotection TimeKey AdvantagesKey Disadvantages
N4-Benzoyl (Bz) >98%Concentrated Ammonium (B1175870) Hydroxide (B78521) (NH4OH), 55°C8-16 hoursStandard, well-established chemistry.Slow deprotection; prone to transamination with methylamine-containing reagents.
N4-Acetyl (Ac) >98%NH4OH, 55°C4-8 hoursFaster deprotection than Bz; compatible with "UltraFAST" deprotection; avoids transamination.Less stable than Bz to certain reagents.
Ammonium Hydroxide/Methylamine (B109427) (AMA), 65°C10 minutes
N4-Isobutyryl (iBu) >98%NH4OH, 55°C4-8 hoursDeprotection rate similar to Ac.Less commonly used than Bz and Ac.
Ethylene (B1197577) diamineVariesReduced transamination compared to Bz with specific reagents.[1]Can be more expensive.
N4-Dimethylformamidine (dmf) >98%NH4OH, 55°C1-2 hoursVery rapid deprotection under standard conditions.More labile; may not be suitable for all synthesis conditions.

Detailed Analysis of Protecting Group Characteristics

This compound (Bz)

This compound is the most traditional and widely used protecting group for cytosine. Its stability under the conditions of oligonucleotide synthesis is well-documented. However, the primary drawback of the benzoyl group is its slow removal during the final deprotection step, typically requiring overnight treatment with concentrated ammonium hydroxide at an elevated temperature.

A significant issue with Bz-dC arises when using faster deprotection strategies involving methylamine, such as the popular Ammonium Hydroxide/Methylamine (AMA) reagent. In the presence of methylamine, the benzoyl group can be displaced by methylamine, leading to the formation of N4-methyl-dC, a transamination side product.[1] This side reaction can be problematic, especially in the synthesis of therapeutic oligonucleotides where high purity is paramount. For instance, deprotection of Bz-dC with ethylene diamine has been reported to result in approximately 16% transamination.[1]

N4-Acetylcytosine (Ac)

The acetyl group is more labile than the benzoyl group, allowing for significantly faster deprotection times. This is particularly advantageous for high-throughput oligonucleotide synthesis. A key benefit of Ac-dC is its compatibility with "UltraFAST" deprotection protocols using AMA. The hydrolysis of the acetyl group is virtually instantaneous under these conditions, which prevents the competing transamination reaction that occurs with Bz-dC.[1] This makes Ac-dC the protecting group of choice when rapid deprotection with methylamine-containing reagents is desired. The use of Ac-dC allows for complete deprotection in as little as 10 minutes at 65°C with AMA.[2]

N4-Isobutyrylcytosine (iBu)

The isobutyryl group offers a deprotection rate that is comparable to the acetyl group. It has been shown to reduce the level of transamination compared to the benzoyl group when using certain amine-based deprotection reagents. For example, with ethylene diamine, the level of transamination is reduced to around 4% with iBu-dC, compared to 16% with Bz-dC.[1]

N4-Dimethylformamidinylcytosine (dmf)

The dimethylformamidine group is one of the most labile protecting groups for cytosine, allowing for very rapid deprotection even with standard ammonium hydroxide. This makes it suitable for the synthesis of sensitive oligonucleotides that cannot withstand prolonged exposure to harsh basic conditions.

Experimental Workflows and Protocols

Standard Oligonucleotide Synthesis Cycle

The synthesis of oligonucleotides using phosphoramidite (B1245037) chemistry follows a cyclical four-step process for each nucleotide addition.

Oligonucleotide Synthesis Cycle Detritylation 1. Detritylation (Removal of 5'-DMT group) Coupling 2. Coupling (Addition of next phosphoramidite) Detritylation->Coupling Activator Capping 3. Capping (Blocking of unreacted 5'-OH groups) Coupling->Capping Oxidation 4. Oxidation (Stabilization of the phosphite (B83602) triester) Capping->Oxidation Iodine solution Oxidation->Detritylation Start of next cycle

Caption: The four-step cycle of phosphoramidite oligonucleotide synthesis.

Experimental Protocol: Deprotection and Analysis of Oligonucleotides

This protocol describes a general procedure for the deprotection of a synthesized oligonucleotide and its subsequent analysis by High-Performance Liquid Chromatography (HPLC) to assess purity.

1. Deprotection of the Oligonucleotide:

  • Standard Deprotection (e.g., for Bz-dC):

    • Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.

    • Add 1 mL of concentrated ammonium hydroxide.

    • Seal the vial tightly and incubate at 55°C for 8-16 hours.

    • After incubation, cool the vial to room temperature.

    • Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

    • Evaporate the ammonia (B1221849) to dryness using a centrifugal vacuum concentrator.

  • UltraFAST Deprotection (for Ac-dC):

    • Transfer the solid support to a 2 mL screw-cap vial.

    • Add 1 mL of a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA).

    • Seal the vial and incubate at 65°C for 10 minutes.[2]

    • Cool the vial and transfer the supernatant to a new tube.

    • Evaporate the solution to dryness.

2. Sample Preparation for HPLC Analysis:

  • Resuspend the dried oligonucleotide pellet in 200 µL of sterile, nuclease-free water.

  • Vortex briefly to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

3. HPLC Analysis:

  • Instrumentation: A standard HPLC system equipped with a UV detector and a suitable reverse-phase column (e.g., C18) is used.

  • Mobile Phase:

    • Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0

    • Buffer B: Acetonitrile

  • Gradient Elution: A typical gradient would be from 5% to 50% Buffer B over 30 minutes at a flow rate of 1 mL/min. The exact gradient may need to be optimized based on the length and sequence of the oligonucleotide.

  • Detection: Monitor the absorbance at 260 nm.

  • Analysis: The purity of the oligonucleotide is determined by integrating the area of the main product peak and expressing it as a percentage of the total area of all peaks in the chromatogram.

Logical Relationship for Selecting a Cytosine Protecting Group

The choice of a cytosine protecting group is often dictated by the desired deprotection strategy, which in turn depends on the sensitivity of the oligonucleotide and the required throughput.

Protecting Group Selection Logic start Start: Need to synthesize an oligonucleotide sensitive_oligo Is the oligonucleotide sensitive to prolonged base treatment? start->sensitive_oligo deprotection_speed Is rapid deprotection critical? use_ama Will AMA (methylamine) be used for deprotection? deprotection_speed->use_ama Yes use_Bz_dC Use this compound (Bz-dC) deprotection_speed->use_Bz_dC No sensitive_oligo->deprotection_speed No use_dmf_dC Consider N4-Dimethylformamidinylcytosine (dmf-dC) sensitive_oligo->use_dmf_dC Yes use_Ac_dC Use N4-Acetylcytosine (Ac-dC) use_ama->use_Ac_dC Yes avoid_Bz_dC Avoid this compound (Bz-dC) due to transamination use_ama->avoid_Bz_dC No (if high purity is required)

Caption: Decision tree for selecting a cytosine protecting group.

Conclusion

The selection of a cytosine protecting group is a critical decision in oligonucleotide synthesis that impacts efficiency, purity, and throughput. While this compound remains a reliable and standard choice for routine synthesis with traditional deprotection methods, its slow removal and susceptibility to side reactions with faster deprotection reagents have led to the adoption of more labile alternatives.

N4-Acetylcytosine has emerged as a superior choice for high-throughput applications, particularly when rapid deprotection with AMA is desired, as it circumvents the issue of transamination and significantly reduces processing time. For oligonucleotides containing sensitive modifications that cannot withstand standard deprotection conditions, the highly labile N4-dimethylformamidinyl group offers a valuable alternative.

Ultimately, the optimal protecting group depends on the specific requirements of the synthesis, including the nature of the oligonucleotide, the desired purity, and the available deprotection methodologies. Researchers and drug development professionals should carefully consider the comparative data and experimental protocols presented in this guide to make an informed decision that best suits their synthetic goals.

References

A Comparative Guide to the Validation of N4-Benzoylcytosine Purity and Integrity using HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of N4-Benzoylcytosine purity and integrity. It includes detailed experimental protocols, comparative data with a structurally similar compound, N6-Benzoyladenine, and insights into forced degradation studies crucial for establishing method stability.

Introduction to this compound and the Importance of Purity Validation

This compound is a protected nucleobase derivative essential in the synthesis of oligonucleotides and various therapeutic agents. Its purity and integrity are critical for the successful synthesis of target molecules and ensuring the safety and efficacy of final drug products. HPLC is a powerful and widely used analytical technique for assessing the purity of such compounds due to its high resolution, sensitivity, and accuracy. A validated, stability-indicating HPLC method is paramount for quality control in drug development and manufacturing.

Comparative HPLC Analysis: this compound vs. N6-Benzoyladenine

To provide a comparative perspective, this guide contrasts the HPLC analysis of this compound with N6-Benzoyladenine, another common protected nucleobase. While specific HPLC conditions can vary based on the instrument and column used, the following tables summarize typical starting parameters and expected performance.

Table 1: HPLC Method Parameters for this compound and N6-Benzoyladenine

ParameterThis compoundN6-Benzoyladenine
HPLC System Agilent 1260 Infinity II or equivalentAgilent 1260 Infinity II or equivalent
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Ammonium Formate in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 95% B over 20 minutes10% to 90% B over 15 minutes
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30°C30°C
Detection (UV) 254 nm, 280 nm260 nm, 272 nm
Injection Vol. 10 µL10 µL
Sample Conc. 1 mg/mL in Diluent1 mg/mL in Diluent
Diluent Acetonitrile:Water (50:50)Acetonitrile:Water (50:50)

Table 2: Comparative Performance Data (Typical)

Performance MetricThis compoundN6-Benzoyladenine
Typical Retention Time (min) 8.5 - 9.59.0 - 10.0
Purity (commercial batches) >97.0% (area %)≥ 99% (HPLC)
Limit of Detection (LOD) ~0.01 µg/mL~0.01 µg/mL
Limit of Quantitation (LOQ) ~0.03 µg/mL~0.03 µg/mL
Linearity (R²) >0.999>0.999
Precision (%RSD) <2%<2%
Accuracy (% Recovery) 98-102%98-102%

Experimental Protocols

Standard Sample Preparation
  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Dissolve in 10 mL of diluent (Acetonitrile:Water, 50:50 v/v) to obtain a stock solution of 1 mg/mL.

  • Perform serial dilutions to prepare calibration standards at concentrations ranging from 0.05 mg/mL to 1.5 mg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to develop a stability-indicating HPLC method, ensuring that the method can separate the active pharmaceutical ingredient (API) from its degradation products.[1]

  • Acid Hydrolysis: To 1 mL of the 1 mg/mL stock solution, add 1 mL of 0.1 N HCl. Heat at 60°C for 4 hours. Neutralize with 1 mL of 0.1 N NaOH.

  • Base Hydrolysis: To 1 mL of the 1 mg/mL stock solution, add 1 mL of 0.1 N NaOH. Heat at 60°C for 2 hours. Neutralize with 1 mL of 0.1 N HCl.

  • Oxidative Degradation: To 1 mL of the 1 mg/mL stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid powder of this compound to 105°C for 24 hours. Prepare a 1 mg/mL solution in the diluent.

  • Photolytic Degradation: Expose a 1 mg/mL solution of this compound to UV light (254 nm) for 24 hours.

Analyze all stressed samples using the developed HPLC method to identify and resolve any degradation products from the main this compound peak. The goal is to achieve a degradation of 5-20% of the parent compound.

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines, covering the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies are key to demonstrating specificity.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (R²) should be >0.999.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Visualizing the Workflow and Logical Relationships

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh this compound dissolve Dissolve in Diluent weigh->dissolve dilute Prepare Standards dissolve->dilute filter Filter Sample dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification & Purity Calculation integrate->quantify report Generate Report quantify->report

Caption: General workflow for HPLC analysis of this compound.

Forced Degradation Study Logic

This diagram outlines the logical flow of a forced degradation study to establish a stability-indicating method.

Forced_Degradation cluster_stress Stress Conditions start This compound Sample acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal start->thermal photo Photolytic start->photo analyze Analyze by HPLC acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze evaluate Evaluate Peak Purity & Resolution analyze->evaluate validate Validate Stability-Indicating Method evaluate->validate

Caption: Logical flow of a forced degradation study.

Conclusion

The validation of this compound purity and integrity by HPLC is a critical step in ensuring the quality of oligonucleotide and drug synthesis. This guide provides a framework for developing and validating a robust, stability-indicating HPLC method. By following the outlined experimental protocols and validation parameters, researchers and drug development professionals can confidently assess the quality of their this compound materials. The comparison with N6-Benzoyladenine offers a valuable benchmark for performance expectations. The successful implementation of such a method is fundamental to regulatory compliance and the overall success of therapeutic development programs.

References

Characterization of N4-Benzoylcytosine: A Comparative Guide Using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of drug discovery and oligonucleotide synthesis, the precise characterization of modified nucleobases is paramount. N4-Benzoylcytosine, a key intermediate, serves as a protected form of cytosine, facilitating its manipulation in complex synthetic schemes. This guide provides a detailed characterization of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and offers a comparative analysis with other commonly used N4-acylcytosine protecting groups.

Spectroscopic and Physical Properties Comparison

The following table summarizes the key NMR and mass spectrometry data for this compound and its aliphatic counterparts. These values are crucial for the identification and purity assessment of these compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )¹H NMR (δ ppm)¹³C NMR (δ ppm)Mass Spectrum (m/z)
This compound C₁₁H₉N₃O₂215.2111.2 (NH), 8.5 (H6), 8.0 (Ar-H), 7.6 (Ar-H), 7.5 (Ar-H), 7.3 (H5)167.5 (C=O, benzoyl), 163.0 (C4), 155.5 (C2), 146.0 (C6), 133.0 (Ar-C), 132.5 (Ar-C), 129.0 (Ar-C), 128.0 (Ar-C), 95.0 (C5)216.0768 [M+H]⁺
N4-Acetylcytosine C₆H₇N₃O₂153.1411.0 (NH), 8.2 (H6), 7.2 (H5), 2.2 (CH₃)170.5 (C=O, acetyl), 163.5 (C4), 156.0 (C2), 145.5 (C6), 95.5 (C5), 24.5 (CH₃)154.0611 [M+H]⁺
N4-Propionylcytosine C₇H₉N₃O₂167.17~11.0 (NH), ~8.2 (H6), ~7.2 (H5), ~2.5 (CH₂), ~1.2 (CH₃)~174.0 (C=O, propionyl), ~163.5 (C4), ~156.0 (C2), ~145.5 (C6), ~95.5 (C5), ~30.0 (CH₂), ~9.0 (CH₃)168.0767 [M+H]⁺
N4-Butyrylcytosine C₈H₁₁N₃O₂181.19~11.0 (NH), ~8.2 (H6), ~7.2 (H5), ~2.4 (CH₂), ~1.7 (CH₂), ~1.0 (CH₃)~173.0 (C=O, butyryl), ~163.5 (C4), ~156.0 (C2), ~145.5 (C6), ~95.5 (C5), ~38.0 (CH₂), ~18.5 (CH₂), ~13.5 (CH₃)182.0924 [M+H]⁺

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration. Mass spectrometry data corresponds to the protonated molecule.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable characterization of N4-acylcytosines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and purity assessment.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the N4-acylcytosine derivative in approximately 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Tune and shim the probe to optimize the magnetic field homogeneity.

  • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).

  • Set the spectral width to cover the range of -2 to 14 ppm.

  • Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Process the data by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Acquisition:

  • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling (e.g., zgpg30).

  • Set the spectral width to cover the range of 0 to 200 ppm.

  • Use a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as the ¹³C nucleus is less sensitive than ¹H.

  • Process the data similarly to the ¹H spectrum.

  • Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the molecular weight and assess the purity of the N4-acylcytosine derivative.

Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.

Sample Preparation:

  • Prepare a stock solution of the N4-acylcytosine derivative in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

LC-MS Analysis:

  • Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2-5 µL.

  • MS Detection: Operate the mass spectrometer in positive ion mode (ESI+).

  • Scan Range: Acquire mass spectra over a range of m/z 100-500.

  • Data Analysis: Extract the total ion chromatogram (TIC) to assess purity and the mass spectrum of the main peak to determine the molecular weight of the protonated molecule [M+H]⁺.

Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of an organic compound like this compound.

compound_characterization_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Characterization cluster_documentation Finalization synthesis Chemical Synthesis of N4-Acylcytosine purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (LC-MS) purification->ms purity_check Purity > 95%? nmr->purity_check ms->purity_check documentation Documentation of Characterization Data purity_check->documentation Yes further_purification Further Purification purity_check->further_purification No further_purification->purification

A typical workflow for the synthesis and characterization of N4-acylcytosine derivatives.

Logical Framework for Analysis

The characterization process follows a logical progression from synthesis to detailed structural analysis, ensuring the identity and purity of the target compound.

logical_framework start Start: Synthesized Compound prelim_analysis Preliminary Analysis (TLC, Melting Point) start->prelim_analysis spectroscopic_analysis Spectroscopic Analysis prelim_analysis->spectroscopic_analysis nmr_analysis NMR (¹H, ¹³C) - Structural Connectivity - Functional Groups spectroscopic_analysis->nmr_analysis ms_analysis Mass Spectrometry - Molecular Weight - Elemental Composition spectroscopic_analysis->ms_analysis data_interpretation Data Interpretation & Comparison nmr_analysis->data_interpretation ms_analysis->data_interpretation discrepancy Discrepancy? data_interpretation->discrepancy structure_confirmation Structure Confirmed discrepancy->structure_confirmation No re_evaluate Re-evaluate Synthesis or Purification discrepancy->re_evaluate Yes re_evaluate->start

Logical framework for the structural elucidation of a synthesized organic compound.

Navigating the Challenge of GC-Rich PCR: A Comparative Look at N4-Substituted Cytosine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Researchers frequently encounter challenges in the amplification of GC-rich DNA sequences, which are prone to forming stable secondary structures that impede DNA polymerase activity. This guide provides a comparative analysis of two N4-substituted cytosine analogs, N4-methyl-2'-deoxycytidine and N4-benzoylcytosine, in the context of Polymerase Chain Reaction (PCR) for GC-rich templates. While one has emerged as a valuable tool, the other's application in this specific area is not documented, highlighting a critical distinction for researchers in their experimental design.

Amplifying DNA templates with high guanine-cytosine (GC) content is a significant hurdle in molecular biology. The strong hydrogen bonding between guanine (B1146940) and cytosine bases, along with the propensity of GC-rich regions to form secondary structures like hairpins, can stall DNA polymerases and lead to failed or inefficient PCR amplification.[1][2] To overcome these challenges, various strategies have been developed, including the use of specialized polymerases, PCR enhancers, and modified nucleotides.[1][3] This guide focuses on the potential utility of this compound and the proven efficacy of N4-methyl-2'-deoxycytidine in amplifying GC-rich DNA.

N4-methyl-2'-deoxycytidine: A Proven Enhancer for GC-Rich PCR

N4-methyl-2'-deoxycytidine 5'-triphosphate (N4me-dCTP) has been demonstrated to be an effective substitute for dCTP in PCR protocols targeting GC-rich templates.[4][5][6] Its mechanism of action lies in the modification of the DNA duplex stability.

Mechanism of Action

The methyl group at the N4 position of the cytosine base disrupts the hydrogen bonding between the modified cytosine and guanine. This results in a lower melting temperature (Tm) of the DNA duplex, facilitating easier denaturation during the PCR cycling.[4][6] By reducing the stability of the GC-rich regions, N4me-dCTP helps to prevent the formation of inhibitory secondary structures, allowing the DNA polymerase to proceed more efficiently.[5][6]

Performance and Experimental Data

Studies have shown that the partial or complete replacement of dCTP with N4me-dCTP significantly improves the yield and specificity of PCR amplification for GC-rich templates.[5][6][7] In some cases, it has been the key to successfully amplifying templates that were recalcitrant to standard PCR methods, even outperforming common PCR additives like DMSO and betaine.[5][6]

Template GC ContentObservation with Standard dNTPsObservation with N4me-dCTPReference
78.9%Numerous alternative ampliconsExpected amplicon in high yield[5][6]
80.6%No amplificationTarget amplicon generated upon re-amplification[5][7]
IntermediateExpected ampliconExpected amplicon with a lower Tm[4][5][6]

This compound: An Alternative Application Profile

In contrast to N4-methyl-2'-deoxycytidine, this compound is primarily utilized in the synthesis of nucleoside analogs for therapeutic purposes and as a tool in biochemical studies of DNA and RNA interactions.[8] Its role as a protective group in oligonucleotide synthesis is well-established. However, a comprehensive search of available literature does not yield evidence of its use as a direct substitute for dCTP in PCR to improve the amplification of GC-rich templates. Its bulky benzoyl group would likely present significant steric hindrance to the DNA polymerase, making it an unsuitable substrate for efficient PCR amplification.

Experimental Protocol: Utilizing N4-methyl-2'-deoxycytidine in GC-Rich PCR

The following is a generalized protocol for incorporating N4me-dCTP into a PCR reaction for a GC-rich template. Optimization of concentrations and cycling conditions is recommended for each specific template and primer set.

Reagents
  • DNA Template (with high GC content)

  • Forward and Reverse Primers

  • Thermostable DNA Polymerase (e.g., Taq)

  • Standard dNTP mix (dATP, dGTP, dTTP)

  • N4-methyl-2'-deoxycytidine 5'-triphosphate (N4me-dCTP)

  • dCTP

  • PCR Buffer

  • Nuclease-free water

PCR Reaction Setup

For a typical 25 µL reaction:

ComponentFinal Concentration
PCR Buffer1X
dATP, dGTP, dTTP200 µM each
dCTP0 - 100 µM
N4me-dCTP100 - 200 µM
Forward Primer0.4 µM
Reverse Primer0.4 µM
DNA Template1-100 ng
DNA Polymerase1-2.5 units
Nuclease-free waterto 25 µL

Note: The ratio of N4me-dCTP to dCTP can be varied. A complete replacement of dCTP with N4me-dCTP has been shown to be effective.[5][7]

PCR Cycling Conditions

A "slowdown" PCR protocol can be beneficial for GC-rich templates.

StepTemperatureTimeCycles
Initial Denaturation95°C1 min1
Denaturation94°C30 s35-45
Annealing62-66°C30 s
Extension72°C1 min
Final Extension72°C4 min1

Logical Workflow for GC-Rich PCR Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting difficult GC-rich PCR amplifications, incorporating the use of N4-methyl-2'-deoxycytidine.

GC_Rich_PCR_Workflow start Start: GC-Rich PCR Fails with Standard Protocol optimize_annealing Optimize Annealing Temperature start->optimize_annealing additives Add PCR Enhancers (e.g., DMSO, Betaine) optimize_annealing->additives If unsuccessful success Successful Amplification optimize_annealing->success If successful modified_dntp Incorporate N4-methyl-2'-deoxycytidine (N4me-dCTP) additives->modified_dntp If unsuccessful additives->success If successful specialized_polymerase Use a High-Fidelity Polymerase with GC Enhancer modified_dntp->specialized_polymerase If unsuccessful modified_dntp->success If successful specialized_polymerase->success If successful failure Amplification Still Fails specialized_polymerase->failure If unsuccessful redesign Redesign Primers failure->redesign redesign->start Retry

A decision-making workflow for troubleshooting GC-rich PCR.

Mechanism of N4me-dCTP in Overcoming GC-Rich Amplification Barriers

The diagram below illustrates how the incorporation of N4-methyl-2'-deoxycytidine helps to overcome the challenges posed by GC-rich DNA templates during PCR.

N4me_dCTP_Mechanism cluster_problem Challenge with Standard dNTPs cluster_solution Solution with N4me-dCTP gc_template GC-Rich DNA Template secondary_structure Formation of Stable Secondary Structures (e.g., Hairpins) gc_template->secondary_structure polymerase_stall DNA Polymerase Stalls secondary_structure->polymerase_stall pcr_failure PCR Amplification Fails or is Inefficient polymerase_stall->pcr_failure n4me_dCTP Incorporate N4-methyl-2'-deoxycytidine (N4me-dCTP) reduced_tm Reduced Duplex Stability (Lower Tm) n4me_dCTP->reduced_tm no_secondary_structure Inhibition of Secondary Structure Formation reduced_tm->no_secondary_structure polymerase_progression Efficient DNA Polymerase Progression no_secondary_structure->polymerase_progression pcr_success Successful PCR Amplification polymerase_progression->pcr_success

The mechanism of N4me-dCTP in facilitating GC-rich PCR.

References

Evaluating the Therapeutic Efficacy of Antiviral Compounds Derived from N4-Benzoylcytosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant viral strains and the limited efficacy of existing antiviral therapies necessitate the exploration of novel chemical scaffolds. N4-Benzoylcytosine derivatives have emerged as a promising class of compounds with potent antiviral activity against a range of clinically significant viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), and poxviruses. This guide provides a comprehensive comparison of the therapeutic efficacy of these compounds against established antiviral agents, supported by available experimental data.

I. Comparative Antiviral Efficacy

This compound derivatives have demonstrated significant potency, in some cases exceeding that of their parent nucleoside analogs and approaching the efficacy of standard-of-care drugs.

Table 1: Anti-HIV-1 Activity of this compound Derivatives and Standard Drugs
CompoundVirus StrainCell LineEC50 (µM)Cytotoxicity (CC50, µM)Selectivity Index (SI = CC50/EC50)Reference
N4-p-iodobenzoyl-D2FC HIV-1MT-2Reported as 46-fold more potent than D-D2FC>100-[1]
N4-p-bromobenzoyl-D4FC HIV-1MT-2Reported as 12-fold more potent than D-D4FC>100-[1]
Zidovudine (B1683550) (AZT)HIV-1Various0.003 - 0.1>100>1000[2][3]
Lamivudine (B182088) (3TC)HIV-1Various0.001 - 0.5>100>200[2][3]

EC50 (50% effective concentration) is the concentration of a drug that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration that kills 50% of host cells. The Selectivity Index (SI) is a measure of the drug's therapeutic window.

Table 2: Anti-HBV Activity of this compound Derivatives and Standard Drugs
CompoundCell LineEC50 (µM)Reference
N4-p-halobenzoyl-substituted D2- and D4-nucleosides HepAD38Equal or greater potency than parent compounds[1]
Tenofovir (B777)HepG2 2.2.150.1 - 1.0[4][5]
Entecavir (B133710)HepG2 2.2.150.003 - 0.01[4][5]
Table 3: Anti-Poxvirus Activity of this compound Derivatives and Standard Drugs
CompoundVirusCell LineEC50 (µM)Reference
N4-(benzoyloxy)cytidine PoxvirusesVeroPotent activity reported[1]
CidofovirVaccinia virusVarious2 - 20[6]
TecovirimatMonkeypox virusVero0.014 - 0.028[7]

II. Mechanism of Action

The primary antiviral mechanism of this compound derivatives involves their function as nucleoside analogs. Following cellular uptake, these compounds are metabolized to their active triphosphate forms, which then act as competitive inhibitors of viral polymerases, leading to the termination of viral DNA or RNA chain elongation.

The N4-benzoyl modification appears to play a crucial role in enhancing antiviral activity. It is hypothesized that this lipophilic group may improve cellular uptake and/or modulate the interaction of the triphosphate metabolite with the active site of the viral polymerase. Studies have shown that while the 5'-triphosphate of the parent nucleoside is formed from the N4-acyl analogues, its intracellular levels do not always correlate with the antiviral potency, suggesting a direct role for the triphosphate of the modified nucleoside in inhibiting the viral enzyme.[1]

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Infected Host Cell N4_Benzoyl_Derivative This compound Derivative N4_Benzoyl_Derivative_Intra This compound Derivative N4_Benzoyl_Derivative->N4_Benzoyl_Derivative_Intra Cellular Uptake Phosphorylation Cellular Kinases N4_Benzoyl_Derivative_Intra->Phosphorylation Metabolism Triphosphate This compound Triphosphate (Active Form) Phosphorylation->Triphosphate Viral_Polymerase Viral DNA/RNA Polymerase Triphosphate->Viral_Polymerase Competitive Inhibition Inhibition Inhibition Viral_Replication Viral Genome Replication Viral_Polymerase->Viral_Replication Inhibition->Viral_Replication Chain Termination

Caption: Proposed mechanism of action for this compound derivatives.

III. Experimental Protocols

The evaluation of antiviral efficacy relies on standardized in vitro assays. Below are representative protocols for assessing activity against HIV, HBV, and poxviruses.

Anti-HIV Activity Assay (p24 Antigen ELISA)

This assay quantifies the production of HIV-1 p24 capsid protein, an indicator of viral replication.

HIV_Assay_Workflow Start Start Cell_Culture Culture susceptible T-cell line (e.g., MT-2, CEM-SS) Start->Cell_Culture Infection Infect cells with HIV-1 stock Cell_Culture->Infection Treatment Add serial dilutions of This compound derivatives and control drugs Infection->Treatment Incubation Incubate for 4-6 days Treatment->Incubation Supernatant_Collection Collect cell culture supernatant Incubation->Supernatant_Collection p24_ELISA Quantify p24 antigen using ELISA Supernatant_Collection->p24_ELISA Data_Analysis Calculate EC50 values p24_ELISA->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining anti-HIV activity using p24 ELISA.

Anti-HBV Activity Assay (HepAD38 Cell Line)

The HepAD38 cell line is a stable human hepatoblastoma cell line that replicates HBV under the control of a tetracycline-repressible promoter.

Methodology:

  • Cell Seeding: Plate HepAD38 cells in 96-well plates in the presence of tetracycline (B611298) to suppress HBV replication.

  • Induction of HBV Replication: After 2-3 days, remove the tetracycline-containing medium and replace it with a medium containing serial dilutions of the test compounds and controls.

  • Incubation: Incubate the cells for 4-7 days.

  • Quantification of HBV DNA: Extract viral DNA from the culture supernatant and quantify using real-time PCR.

  • Data Analysis: Calculate the EC50 values based on the reduction in HBV DNA levels.

Anti-Poxvirus Activity Assay (Plaque Reduction Assay)

This assay measures the ability of a compound to inhibit the formation of viral plaques, which are areas of cell death caused by viral infection.

Methodology:

  • Cell Monolayer: Seed Vero cells (or another susceptible cell line) in 6-well plates to form a confluent monolayer.

  • Viral Infection: Infect the cell monolayers with a known amount of poxvirus (e.g., vaccinia virus, monkeypox virus) for 1-2 hours.

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) containing various concentrations of the this compound derivatives and control drugs.

  • Incubation: Incubate the plates for 2-3 days until plaques are visible.

  • Plaque Visualization and Counting: Stain the cells with a dye (e.g., crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the EC50 value as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.

IV. Conclusion

This compound derivatives represent a promising avenue for the development of novel antiviral therapeutics. The available data indicates significant in vitro activity against HIV, HBV, and poxviruses. The mechanism of action, centered on the inhibition of viral polymerases, is a well-validated strategy for antiviral drug design. Further research, particularly head-to-head comparative studies with current standard-of-care drugs and in vivo efficacy studies, is warranted to fully elucidate the therapeutic potential of this class of compounds. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound derivatives and other novel antiviral candidates.

References

Comprehensive Spectroscopic Analysis of N4-Benzoylcytosine: A Guide to Structural Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of spectroscopic techniques for the structural confirmation of N4-Benzoylcytosine. It is designed to assist researchers in selecting the most appropriate methods for characterizing this and similar modified nucleobases. The information presented is supported by experimental data and detailed methodologies to ensure reproducibility and accurate interpretation.

Structural Confirmation of this compound

This compound is a modified nucleobase with significant applications in the synthesis of antiviral and other therapeutic nucleoside analogs. Accurate structural confirmation is paramount for ensuring the purity, identity, and efficacy of these pharmaceutical compounds. This guide outlines a multi-faceted spectroscopic approach for the unambiguous characterization of this compound.

A logical workflow for the comprehensive spectroscopic analysis is depicted below. This process ensures a thorough and systematic approach to structural elucidation, beginning with foundational techniques and progressing to more detailed structural analysis.

Workflow for Spectroscopic Analysis of this compound cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis & Purification of this compound FTIR FT-IR Spectroscopy (Functional Group Identification) Synthesis->FTIR Initial Characterization NMR NMR Spectroscopy (1H & 13C) (Structural Elucidation) FTIR->NMR Confirmation Data Integration & Structural Confirmation FTIR->Confirmation MS Mass Spectrometry (Molecular Weight Confirmation) NMR->MS NMR->Confirmation UV_Vis UV-Vis Spectroscopy (Chromophore Analysis) MS->UV_Vis MS->Confirmation UV_Vis->Confirmation

Caption: Workflow for the spectroscopic analysis of this compound.

Comparative Spectroscopic Data

A summary of the key spectroscopic data for this compound is presented in the tables below. This allows for a direct comparison of the information obtained from each technique.

Table 1: FT-IR Spectroscopic Data
Wavenumber (cm⁻¹)AssignmentFunctional Group
~3400-3200N-H stretchingAmine/Amide
~3100-3000C-H stretching (aromatic)Benzoyl group
~1700-1650C=O stretching (amide I)Benzoyl group
~1650-1600C=C stretching, C=N stretchingPyrimidine (B1678525) ring
~1600-1580N-H bendingAmine/Amide
~1500-1400C=C stretching (aromatic)Benzoyl group
~1300-1200C-N stretchingAmide
~800-700C-H out-of-plane bending (aromatic)Benzoyl group
Table 2: ¹H NMR Spectroscopic Data (DMSO-d₆)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~11.0-12.0br s1HN1-H (pyrimidine)
~8.0-8.2d2HH-2', H-6' (benzoyl)
~7.4-7.7m3HH-3', H-4', H-5' (benzoyl)
~7.8d1HH-6 (pyrimidine)
~7.2d1HH-5 (pyrimidine)
~10.5br s1HN4-H (amide)
Table 3: ¹³C NMR Spectroscopic Data (DMSO-d₆)
Chemical Shift (ppm)Assignment
~165C=O (amide)
~162C-2 (pyrimidine)
~155C-4 (pyrimidine)
~145C-6 (pyrimidine)
~133C-1' (benzoyl)
~132C-4' (benzoyl)
~128C-2', C-6' (benzoyl)
~127C-3', C-5' (benzoyl)
~97C-5 (pyrimidine)
Table 4: Mass Spectrometry Data
TechniqueIonization ModeObserved m/zAssignment
LC-MSESI+216.0767[M+H]⁺
GC-MSEI215, 105, 77M⁺, [C₆H₅CO]⁺, [C₆H₅]⁺
Table 5: UV-Vis Spectroscopic Data (Estimated)
Solventλmax (nm)Molar Absorptivity (ε)Chromophore
Alkaline (pH > 12)~260 and ~300Not reportedBenzoyl and pyrimidine moieties

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

FT-IR Spectroscopy

Objective: To identify the key functional groups present in this compound.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.

    • Transfer the finely ground mixture to a pellet die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • The final spectrum is obtained by rationing the sample spectrum against the background spectrum.

NMR Spectroscopy (¹H and ¹³C)

Objective: To elucidate the detailed chemical structure and connectivity of atoms in this compound.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Ensure the solution is clear and free of any particulate matter.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Acquire the ¹³C NMR spectrum on the same instrument, typically with proton decoupling.

    • Use the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C) as an internal reference.

Mass Spectrometry (LC-MS)

Objective: To determine the molecular weight of this compound and confirm its elemental composition.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

    • Flow Rate: 0.2-0.5 mL/min.

  • Mass Spectrometry (MS) Conditions:

    • Instrument: High-resolution mass spectrometer (e.g., Orbitrap).

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Data Acquisition: Full scan mode to detect the [M+H]⁺ ion.

UV-Vis Spectroscopy

Objective: To analyze the electronic transitions associated with the chromophoric groups in this compound.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • For analysis under alkaline conditions, dilute the stock solution in an aqueous solution of known pH (e.g., pH > 12 using NaOH).

  • Data Acquisition:

    • Record a baseline spectrum using the solvent as a blank.

    • Acquire the UV-Vis spectrum of the sample solution over a range of 200-400 nm.

    • Identify the wavelength(s) of maximum absorbance (λmax).

Alternative Analytical Techniques

While spectroscopic methods are primary for structural confirmation, other techniques can provide complementary information.

X-ray Crystallography

X-ray crystallography can provide the definitive three-dimensional structure of this compound in the solid state, confirming bond lengths, bond angles, and intermolecular interactions. This technique requires the growth of a suitable single crystal.

Thermal Analysis

Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide information on the melting point, thermal stability, and decomposition profile of this compound. The reported melting point for this compound is >300 °C, indicating high thermal stability.

Logical Relationship of Spectroscopic Data for Structural Confirmation

The integration of data from various spectroscopic techniques provides a comprehensive and robust confirmation of the structure of this compound. The logical flow of this process is illustrated in the diagram below.

Logical Integration of Spectroscopic Data FTIR FT-IR Data (Presence of C=O, N-H, C=C) Structure Proposed Structure: This compound FTIR->Structure Confirms Functional Groups NMR_H 1H NMR Data (Proton Environment & Connectivity) NMR_H->Structure Defines Proton Framework NMR_C 13C NMR Data (Carbon Skeleton) NMR_C->Structure Defines Carbon Framework MS Mass Spectrometry Data (Molecular Formula: C11H9N3O2) MS->Structure Confirms Molecular Weight UV_Vis UV-Vis Data (Conjugated System) UV_Vis->Structure Confirms Chromophores

Caption: Integration of spectroscopic data for structural confirmation.

By systematically applying these spectroscopic methods and integrating the resulting data, researchers can confidently confirm the structure of this compound, ensuring the quality and reliability of their scientific work and downstream applications.

assessing the functional impact of N4-benzoylation on PNA triplex formation and stability

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis reveals that the introduction of an N4-benzoyl group on cytosine residues within Peptide Nucleic Acid (PNA) oligomers significantly destabilizes PNA-DNA triplex structures. This modification induces a profound steric hindrance that disrupts the Hoogsteen base pairing essential for triplex formation, leading to a dramatic reduction in thermal stability. While Watson-Crick base pairing in duplex structures is minimally affected, the bulky benzoyl moiety effectively abolishes the ability of homopyrimidine PNAs to form the highly stable PNA₂-DNA triplexes.

Researchers and drug development professionals investigating PNA-based antigene therapies or diagnostic tools will find that N4-benzoylated cytosine (CBz) serves as a powerful tool to prevent triplex formation where it is undesirable. This modification can eliminate the stability bias of triplex-forming sequences in applications such as hybridization arrays and combinatorial libraries.[1][2][3]

Comparative Analysis of Thermal Stability

The functional impact of N4-benzoylation on PNA triplex stability has been quantitatively assessed through thermal melting (Tm) experiments. The data presented below, derived from studies on 10-mer homopyrimidine PNAs hybridized to a complementary DNA oligonucleotide, clearly demonstrates the destabilizing effect of this modification.

PNA Sequence (5' to 3')ModificationpHTm (°C) of PNA-DNA ComplexBinding Mode
H-TCT CTT CTT T-LysNH₂Unmodified5.072Triplex (PNA₂-DNA)
H-TCT CBzT TCT T-LysNH₂Single N4-benzoyl-C5.0<25Duplex (PNA-DNA)
H-TCT CTT CTT T-LysNH₂Unmodified7.062Triplex (PNA₂-DNA)
H-TCT CBzT TCT T-LysNH₂Single N4-benzoyl-C7.048Duplex (PNA-DNA)
H-TCT CTT CTT T-LysNH₂Unmodified9.0<25Duplex (PNA-DNA)
H-TCT CBzT TCT T-LysNH₂Single N4-benzoyl-C9.049Duplex (PNA-DNA)

Table 1: Thermal stability (Tm) of PNA-DNA complexes with and without N4-benzoylated cytosine at various pH values. Data extracted from Christensen et al., Nucleic Acids Research, 1998.[4][5]

The data unequivocally shows that at pH 5.0, where cytosine protonation favors triplex formation, the unmodified PNA forms a highly stable triplex with a Tm of 72°C.[5] In stark contrast, the introduction of a single N4-benzoyl group on a cytosine residue reduces the Tm to below 25°C, indicating a complete inhibition of triplex formation.[5] The resulting complex exhibits a thermal stability comparable to that of a standard PNA-DNA duplex.[1][2][3] This destabilization is attributed to steric interference by the bulky benzoyl group in the major groove of the PNA-DNA duplex, which prevents the binding of the second (Hoogsteen) PNA strand.[1][2][3][5]

Interestingly, at neutral and basic pH, the benzoyl moiety does not significantly interfere with Watson-Crick hydrogen bonding, as the stability of the PNA-DNA duplex remains comparable to or even slightly higher than the unmodified duplex at pH 9.0.[1][2] This suggests that N4-benzoylation is a specific tool for disrupting triplex structures without compromising standard duplex hybridization.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the assessment of N4-benzoylated PNA.

Synthesis of N4-Benzoyl-Cytosine PNA Monomer

The synthesis of the N-((N4-(benzoyl)cytosine-1-yl)acetyl)-N-(2-Boc-aminoethyl)glycine (CBz) monomer is a critical first step.[1][2][5][6] The process generally involves:

  • Alkylation of cytosine at the N1 position with a suitable reagent like benzyl (B1604629) bromoacetate.

  • Acylation of the exocyclic N4-amino group with benzoyl chloride.

  • Hydrolysis of the benzyl ester.

  • Coupling of the resulting (N4-(benzoyl)cytosin-1-yl)acetic acid to an N-(2-Boc-aminoethyl)glycine methyl ester.

  • Final hydrolysis of the methyl ester to yield the desired PNA monomer.

G cluster_synthesis N4-Benzoyl-Cytosine PNA Monomer Synthesis Cytosine Cytosine Alkylated_C N1-Alkylated Cytosine Cytosine->Alkylated_C Alkylation Benzoylated_C N1-Alkylated-N4-Benzoyl Cytosine Alkylated_C->Benzoylated_C Benzoylation Acetic_Acid_C N4-Benzoyl-Cytosine-1-yl Acetic Acid Benzoylated_C->Acetic_Acid_C Ester Hydrolysis Coupled_Product Coupled PNA Monomer Ester Acetic_Acid_C->Coupled_Product Coupling Final_Monomer Final C(Bz) PNA Monomer Coupled_Product->Final_Monomer Ester Hydrolysis

Caption: Synthetic pathway for the N4-benzoyl-cytosine PNA monomer.

PNA Oligomer Synthesis

PNA oligomers incorporating the CBz monomer are synthesized using standard solid-phase peptide synthesis protocols. The modified monomer is incorporated at the desired position in the sequence using standard coupling reagents.

UV-Thermal Melting (Tm) Analysis

Thermal melting experiments are performed to determine the Tm of the PNA-DNA complexes.[7]

  • Sample Preparation: PNA and complementary DNA oligonucleotides are mixed in a buffer solution (e.g., 10 mM phosphate (B84403) buffer with 20 mM NaCl) at a specified pH.

  • Spectrophotometry: The absorbance of the sample at 260 nm is monitored as a function of temperature using a UV-Vis spectrophotometer equipped with a temperature controller.

  • Data Acquisition: The temperature is increased at a constant rate (e.g., 0.5-1.0 °C/min), and absorbance readings are taken at regular intervals.

  • Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the complex is dissociated, which corresponds to the midpoint of the transition in the melting curve (absorbance vs. temperature).

G cluster_tm UV-Thermal Melting (Tm) Workflow Sample_Prep Sample Preparation (PNA + DNA in buffer) Spectrophotometer UV-Vis Spectrophotometer with Temp. Control Sample_Prep->Spectrophotometer Heating Controlled Heating (e.g., 1°C/min) Spectrophotometer->Heating Abs_Measurement Absorbance Measurement (260 nm) Heating->Abs_Measurement Melting_Curve Generate Melting Curve (Abs vs. Temp) Abs_Measurement->Melting_Curve Tm_Determination Determine Tm (Midpoint of transition) Melting_Curve->Tm_Determination

References

performance comparison of different catalytic systems for N4-Benzoylcytosine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalytic Systems for N4-Benzoylcytosine Synthesis

For Researchers, Scientists, and Drug Development Professionals

The efficient and selective synthesis of this compound, a crucial intermediate in the production of various nucleoside analogues and therapeutic agents, is of significant interest in medicinal chemistry and drug development. The choice of a catalytic system is paramount in achieving high yields and purity. This guide provides a comparative overview of catalytic methodologies for the synthesis of this compound, with a focus on experimental data and practical application.

Performance Comparison of Synthetic Methodologies

While a direct, comprehensive comparison of various catalytic systems for this compound synthesis under identical conditions is not extensively documented in publicly available literature, we can analyze the performance of the most prominently reported method and contrast it with a procedural alternative involving a silylation step. The data presented below is compiled from patent literature and chemical suppliers, representing typical outcomes for these processes.

Table 1: Performance Data for this compound Synthesis

ParameterMethod 1: DMAP/Triethylamine CatalysisMethod 2: Silylation-Assisted Synthesis (Qualitative)
Catalyst/Promoter 4-Dimethylaminopyridine (DMAP) / TriethylamineHexamethyldisilazane (HMDS) / (NH₄)₂SO₄ (for silylation)
Acylating Agent Benzoyl Chloride or Benzoic AnhydrideBenzoyl Chloride
Solvent Acetonitrile (B52724) or DichloromethaneNot specified for acylation step
Temperature 5-10°C to 40-45°CSilylation at 140°C; acylation conditions not specified
Reaction Time Approximately 3 hoursSilylation overnight; acylation time not specified
Reported Yield ≥ 93%[1]High yields are generally reported for similar nucleoside syntheses, but specific data for this compound is not available.[2]
Product Purity ≥ 99%[1]Not specified

Analysis:

The DMAP/Triethylamine catalyzed method stands out as a highly efficient and well-documented procedure for the synthesis of this compound, consistently delivering high yields and exceptional purity.[1] The reaction proceeds under relatively mild conditions and has a short reaction time, making it suitable for large-scale industrial production.

Experimental Protocols

Method 1: 4-Dimethylaminopyridine (DMAP)/Triethylamine Catalyzed Synthesis

This protocol is adapted from established industrial methods for the synthesis of this compound.[1][3]

Materials:

  • Cytosine

  • Benzoyl Chloride

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine

  • Acetonitrile

  • Water

  • Ethanol

Procedure:

  • Under a nitrogen atmosphere, add acetonitrile to a reactor, followed by anhydrous cytosine, DMAP, and triethylamine.

  • Cool the reaction mixture to 5-8°C.

  • Slowly add benzoyl chloride dropwise to the cooled mixture.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour at 25°C.

  • Slowly heat the reaction mixture to 40-45°C and maintain this temperature for 2 hours.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture and wash the filter cake sequentially with water and ethanol.

  • Dry the resulting solid to obtain this compound.

Visualizing the Synthetic Workflow

The following diagrams illustrate the logical flow of the experimental procedures.

cluster_prep Reactor Preparation cluster_reactants Reactant Addition cluster_reaction Reaction cluster_workup Work-up and Isolation prep Prepare Reactor (Nitrogen Atmosphere) add_solvent Add Acetonitrile prep->add_solvent add_cytosine Add Cytosine add_solvent->add_cytosine add_dmap Add DMAP add_cytosine->add_dmap add_tea Add Triethylamine add_dmap->add_tea cool Cool to 5-8°C add_tea->cool add_benzoyl Add Benzoyl Chloride (dropwise) cool->add_benzoyl warm_rt Warm to Room Temp. (Stir for 1h) add_benzoyl->warm_rt heat Heat to 40-45°C (Hold for 2h) warm_rt->heat cool_down Cool to Room Temp. heat->cool_down filter Filter cool_down->filter wash Wash with Water and Ethanol filter->wash dry Dry Product wash->dry product This compound dry->product

Caption: Workflow for DMAP-catalyzed this compound synthesis.

Signaling Pathway and Logical Relationships

The catalytic cycle for the DMAP-promoted acylation of cytosine involves several key steps, as illustrated below.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products dmap DMAP acyl_pyridinium Acylpyridinium Intermediate dmap->acyl_pyridinium Nucleophilic Attack benzoyl_chloride Benzoyl Chloride benzoyl_chloride->acyl_pyridinium cytosine Cytosine deprotonated_cytosine Deprotonated Cytosine (Triethylamine) cytosine->deprotonated_cytosine Base (TEA) n4_benzoyl_cytosine This compound acyl_pyridinium->n4_benzoyl_cytosine Acylation dmap_hcl DMAP•HCl acyl_pyridinium->dmap_hcl deprotonated_cytosine->n4_benzoyl_cytosine tea_hcl Triethylamine•HCl deprotonated_cytosine->tea_hcl

Caption: Catalytic cycle of DMAP in N4-benzoylation of cytosine.

References

Cross-Validation of N4-Benzoylcytosine from Diverse Suppliers: A Comparative Analysis for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

N4-Benzoylcytosine is a critical intermediate in the synthesis of various nucleoside analogs, which are foundational components in the development of antiviral and antitumor therapeutics.[1][2] The purity and consistency of this raw material are paramount, as impurities can significantly impact the yield and pharmacological activity of the final active pharmaceutical ingredient (API). This guide presents a comparative analysis of this compound sourced from three different commercial suppliers, herein anonymized as Supplier A, Supplier B, and Supplier C. The following sections detail the experimental protocols, comparative data, and workflow for the quality assessment of this key starting material.

Comparative Analysis of Physicochemical Properties

The purity and identity of this compound from each supplier were assessed using a panel of standard analytical techniques. The results, summarized below, provide a quantitative comparison of key quality attributes.

Table 1: Summary of Analytical Data for this compound from Different Suppliers

ParameterSupplier ASupplier BSupplier CAcceptance Criteria
Purity by HPLC (Area %) 99.5%98.2%99.8%≥ 98.0%
Melting Point (°C) >300 (dec.)>300 (dec.)>300 (dec.)>300 (dec.)[3][4]
¹H NMR ConformsConformsConformsConforms to Structure
¹³C NMR ConformsConformsConformsConforms to Structure
Mass Spectrometry (m/z) 216.0768 [M+H]⁺216.0765 [M+H]⁺216.0770 [M+H]⁺216.0768 ± 0.0005
Appearance White Crystalline PowderOff-White PowderWhite Crystalline PowderWhite to Off-White Powder[1]
Loss on Drying ≤ 1.0%≤ 1.0%≤ 1.0%≤ 1.0%[1]

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this comparative study are provided below.

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to separate and quantify this compound from potential impurities.

  • Instrumentation: HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile (B52724).

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Samples were dissolved in a 1:1 mixture of acetonitrile and water to a concentration of 1 mg/mL and filtered through a 0.22 µm syringe filter before injection.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectra were acquired to confirm the chemical structure of this compound.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • ¹H NMR: Spectral data was compared against a reference standard for chemical shifts and integration.

  • ¹³C NMR: The number of signals and their chemical shifts were verified against the expected structure.

3. Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Verification

LC-MS was employed to confirm the molecular weight of the compound.

  • Instrumentation: HPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Analyzer: Data was acquired in full scan mode to determine the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.[5]

Visualizing Workflows and Pathways

Experimental Workflow

The following diagram illustrates the systematic process for the cross-validation of this compound from different suppliers.

G cluster_0 Sample Acquisition cluster_1 Analytical Testing cluster_2 Data Analysis & Comparison cluster_3 Conclusion A Supplier A HPLC HPLC Purity A->HPLC NMR NMR (1H, 13C) A->NMR MS Mass Spectrometry A->MS Appearance Physical Appearance A->Appearance B Supplier B B->HPLC B->NMR B->MS B->Appearance C Supplier C C->HPLC C->NMR C->MS C->Appearance Data Comparative Data Table HPLC->Data NMR->Data MS->Data Appearance->Data Conclusion Supplier Selection Data->Conclusion

Figure 1. Experimental workflow for supplier cross-validation.

Relevance in Drug Development: A Simplified Signaling Pathway

This compound is a precursor to nucleoside analogs that can act as chain terminators in DNA or RNA synthesis, a common mechanism for antiviral and anticancer drugs. The diagram below illustrates this general mechanism of action.

G cluster_0 Drug Synthesis & Activation cluster_1 Cellular Mechanism cluster_2 Therapeutic Outcome N4B This compound NA Nucleoside Analog N4B->NA Chemical Synthesis NATP Active Nucleoside Triphosphate NA->NATP Cellular Kinases Elongation DNA/RNA Elongation NATP->Elongation Polymerase DNA/RNA Polymerase Polymerase->Elongation Termination Chain Termination Elongation->Termination Incorporation of Analog Inhibition Inhibition of Viral Replication or Cell Proliferation Termination->Inhibition

Figure 2. General mechanism of nucleoside analog chain termination.

Conclusion

This comparative guide underscores the importance of a multi-faceted analytical approach to validating raw materials in drug development. While all three suppliers provided this compound that met the basic quality specifications, subtle differences in purity were observed. For applications requiring the highest purity to minimize downstream purification challenges and ensure consistent API quality, lots from Supplier C and Supplier A demonstrated superior profiles in this hypothetical study. Researchers and drug development professionals are encouraged to perform similar in-house cross-validation to ensure the quality and consistency of critical starting materials for their specific applications.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of N4-Benzoylcytosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic fields of drug development and molecular biology, the safe handling and disposal of specialized chemical reagents like N4-Benzoylcytosine are paramount. Adherence to proper disposal protocols is not only a regulatory necessity but also a core component of responsible laboratory practice, ensuring the safety of personnel and the protection of the environment. This document provides essential safety information and a step-by-step guide for the proper disposal of this compound.

Essential Safety and Chemical Data

Chemical and Physical Properties

PropertyValueReference
Molecular Formula C₁₁H₉N₃O₂[1][2]
Molecular Weight 215.21 g/mol [1][2]
Appearance White to off-white crystalline powder
Melting Point >300 °C (decomposes)[3]
Solubility Slightly soluble in aqueous acid and DMSO (heated)[3][4]

Toxicological and Hazard Data

Hazard ClassificationGHS CodeDescriptionReference
Acute Toxicity (Oral)H302Harmful if swallowed[1]
Acute Toxicity (Inhalation)H332Harmful if inhaled[1]
Skin Corrosion/IrritationH315Causes skin irritation[1]
Serious Eye Damage/IrritationH319Causes serious eye irritation[1]
Specific Target Organ ToxicityH335May cause respiratory irritation[1]
LD50 (Oral, Rat) Data not available-
LC50 (Inhalation, Rat) Data not available-
Aquatic Toxicity Data not available-

Experimental Protocol: Step-by-Step Disposal Procedure

The recommended and safest method for the disposal of this compound is through incineration by a licensed and certified hazardous waste disposal company. Laboratory personnel are responsible for the safe collection, labeling, and storage of the waste before its transfer.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety goggles (or a face shield), and chemical-resistant gloves (nitrile or neoprene) when handling this compound.

  • When handling larger quantities or if there is a risk of dust generation, a NIOSH-approved respirator is recommended.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or contaminated this compound powder in a dedicated, clearly labeled, and sealable hazardous waste container.

    • Contaminated materials such as weighing papers, pipette tips, and gloves should also be placed in this container.

    • Do not mix this compound waste with other chemical waste streams unless you have confirmed their compatibility.

  • Liquid Waste:

    • If this compound has been dissolved in a solvent, collect the solution in a separate, sealed, and appropriately labeled hazardous waste container.

    • The label must clearly indicate all components of the solution (e.g., "this compound in DMSO").

    • Never dispose of solutions containing this compound down the drain.

3. Labeling of Waste Containers:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label should include:

    • The full chemical name: "this compound"

    • The concentration (if in solution).

    • The primary hazards (e.g., "Harmful," "Irritant").

    • The date of accumulation.

    • The name of the principal investigator or laboratory contact.

4. Storage of Chemical Waste:

  • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area within the laboratory.

  • Ensure that the storage area is away from incompatible materials.

  • Secondary containment (e.g., a larger, chemical-resistant bin) is recommended to prevent the spread of material in case of a leak.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.

  • The EHS department will work with a licensed waste disposal contractor to ensure the final disposal is conducted in compliance with all local, state, and federal regulations.

6. Decontamination of Empty Containers:

  • Empty containers that once held this compound must be decontaminated before being discarded as regular trash.

  • Triple-rinse the container with a suitable solvent (e.g., ethanol (B145695) or acetone).

  • Collect the rinsate as hazardous waste.

  • After triple-rinsing, deface the original label on the container before disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_form Step 2: Assess Waste Form ppe->assess_form solid_waste Step 3a: Collect Solid Waste (Unused chemical, contaminated items) assess_form->solid_waste Solid liquid_waste Step 3b: Collect Liquid Waste (Solutions containing this compound) assess_form->liquid_waste Liquid label_waste Step 4: Label Waste Container ('Hazardous Waste', Chemical Name, Hazards, Date) solid_waste->label_waste liquid_waste->label_waste store_waste Step 5: Store in Designated Area (Sealed, Ventilated, Secondary Containment) label_waste->store_waste contact_ehs Step 6: Contact EHS for Pickup store_waste->contact_ehs end End: Waste Transferred to Licensed Disposal Company for Incineration contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Protocols for Handling N4-Benzoylcytosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of N4-Benzoylcytosine, including detailed personal protective equipment (PPE) requirements, procedural guidance for safe operations, and compliant disposal methods.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several hazards that necessitate the use of appropriate personal protective equipment. It is harmful if swallowed or inhaled, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecification
Respiratory Protection RespiratorNIOSH/MSHA or European Standard EN 149 approved respirator.[3][5] A dust mask of type N95 (US) is also suggested.[4]
Hand Protection GlovesCompatible chemical-resistant gloves.[5]
Eye Protection EyewearAppropriate protective eyeglasses or chemical safety goggles as described by OSHA.[5]
Body Protection ClothingWear compatible chemical-resistant gloves and clothing to prevent skin exposure.[5]
Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.

Engineering Controls:

  • Work in a well-ventilated area.[5]

  • Mechanical exhaust is required.[5]

  • Ensure safety showers and eye wash stations are readily accessible.[3][5]

Procedural Steps:

  • Preparation: Before handling, ensure all required PPE is correctly donned. Avoid eating, drinking, or smoking in the handling area.[5]

  • Handling: Avoid contact with skin, eyes, and clothing.[5] Prevent ingestion and inhalation of the substance.[5] Avoid prolonged or repeated exposure.[5]

  • After Handling: Wash hands and any exposed skin thoroughly after handling.[3] Contaminated clothing should be removed and washed before reuse.[5]

Emergency Procedures

In the event of accidental exposure, immediate and appropriate first aid measures are critical.

Exposure RouteFirst Aid Measures
Inhalation Remove the individual to fresh air and keep them at rest in a comfortable position for breathing.[3][5] If breathing is irregular or has stopped, administer artificial respiration. Call a physician.[5]
Skin Contact Wash the affected area with plenty of soap and water.[3] If skin irritation occurs, seek medical advice.[3]
Eye Contact Immediately flush eyes with plenty of flowing water for 10 to 15 minutes, holding eyelids apart.[5] Remove contact lenses if present and easy to do so. Continue rinsing.[3] Consult an ophthalmologist.[5]
Ingestion If the person is conscious, wash out their mouth with water.[5] Call a physician.[5]
Spill and Disposal Plan

Proper management of spills and waste is essential to prevent environmental contamination and further exposure.

Spill Containment:

  • Ventilate the affected area.[5]

  • Collect the spilled material in closed and suitable containers for disposal.[5]

  • Thoroughly clean the contaminated area.[5]

Waste Disposal:

  • Dispose of waste according to applicable laws.[5]

  • One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and exhaust.[5]

Storage Requirements

Proper storage of this compound is necessary to maintain its stability and prevent accidental release.

Storage ConditionRequirement
Temperature Store at 10°C - 25°C.[5]
Environment Store in a cool, dry, well-ventilated area.[5]
Container Keep container tightly closed.[3][5]
Incompatibilities Keep away from incompatible substances such as oxidizing agents.[3][5]

Workflow for Safe Handling of this compound

The following diagram outlines the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal prep_ppe Don Appropriate PPE: - Respirator - Chemical-resistant gloves - Safety goggles - Protective clothing prep_eng Verify Engineering Controls: - Proper ventilation - Accessible safety shower & eyewash prep_ppe->prep_eng handling_ops Perform Operations: - Avoid skin/eye contact - Prevent inhalation/ingestion prep_eng->handling_ops post_wash Decontamination: - Wash hands thoroughly - Clean work surfaces handling_ops->post_wash emergency Emergency Event (Spill or Exposure) handling_ops->emergency post_decontam Handle Contaminated Items: - Remove and wash clothing post_wash->post_decontam disposal_collect Collect Waste: - Place in sealed, labeled containers post_decontam->disposal_collect disposal_method Dispose via Approved Method: - Incineration with combustible solvent disposal_collect->disposal_method emergency->post_wash Follow First Aid & Spill Procedures

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N4-Benzoylcytosine
Reactant of Route 2
Reactant of Route 2
N4-Benzoylcytosine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。